(S)-Volinanserin
描述
VOLINANSERIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
blocks 3,4-methylenedioxymethamphetamine (MDMA)-stimulated dopamine synthesis in vivo without affecting basal synthesis
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGXYRHXAGCFP-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047363 | |
| Record name | Volinanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139290-65-6 | |
| Record name | (+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Volinanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139290656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Volinanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Volinanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOLINANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW71EE171J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Volinanserin: A Comprehensive Technical Guide to its 5-HT2A Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A receptor (5-HT2A).[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the 5-HT2A receptor. The document details the quantitative pharmacology of this compound, outlines the experimental protocols used to characterize its activity, and illustrates the key signaling pathways involved. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of 5-HT2A antagonists.
Introduction to this compound and the 5-HT2A Receptor
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes within the central nervous system.[2] Activation of the 5-HT2A receptor by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), initiates a signaling cascade that modulates neuronal activity, perception, cognition, and mood.[3] Dysregulation of the 5-HT2A receptor system has been implicated in various neuropsychiatric disorders, including schizophrenia, depression, and insomnia.[2][4]
This compound has been extensively utilized as a research tool to probe the function of the 5-HT2A receptor due to its high selectivity.[1] It has also been investigated in clinical trials for its potential therapeutic effects in treating conditions such as schizophrenia and insomnia, although it has not been marketed for these indications.[1][5] The primary mechanism underlying its therapeutic potential is its ability to block the effects of serotonin at the 5-HT2A receptor, thereby modulating downstream signaling pathways.
Quantitative Pharmacology of this compound
The interaction of this compound with the 5-HT2A receptor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |
| 5-HT2A | This compound | 0.36 | Not Specified | Radioligand Binding | [6][7] |
| 5-HT2A | [3H]MDL 100907 | ~0.3 | Rat | Radioligand Binding | [8] |
Table 2: Receptor Selectivity of Volinanserin
| Receptor | Selectivity (fold) over 5-HT2A | Reference |
| 5-HT1c | 300 | [6][7] |
| alpha-1 adrenergic | 300 | [6][7] |
| Dopamine D2 | 300 | [6][7] |
| 5-HT2C | ~300 | [9] |
Table 3: Functional Antagonism of this compound
| Assay | Agonist | Antagonist | AD50 (mg/kg) | Species | Model | Reference |
| Head-Twitch Response | DOI (1.0 mg/kg) | Volinanserin | 0.0062 | Mouse | In vivo | [10] |
| Intracranial Self-Stimulation | DOI (1.0 mg/kg) | Volinanserin | 0.0040 | Rat | In vivo | [10] |
| Head-Twitch Response | LSD (0.32 mg/kg) | Volinanserin | 0.00047 | Mouse | In vivo | [10] |
Mechanism of Action: 5-HT2A Receptor Antagonism
This compound acts as a competitive antagonist at the 5-HT2A receptor. This means that it binds to the same site as the endogenous agonist, serotonin, but does not activate the receptor. By occupying the binding site, this compound prevents serotonin from binding and initiating the downstream signaling cascade. Some studies also suggest that volinanserin may act as an inverse agonist, meaning it can reduce the basal or constitutive activity of the receptor in the absence of an agonist.[9]
The 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is primarily coupled to the Gq/G11 family of G-proteins.[3] Upon activation by an agonist like serotonin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3]
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[11]
The increase in intracellular Ca2+ and the activation of PKC lead to a cascade of downstream cellular responses, including the modulation of ion channel activity, gene expression, and neurotransmitter release.
dot
Caption: 5-HT2A Receptor Signaling Pathway and the Antagonistic Action of this compound.
Therapeutic Implications of 5-HT2A Antagonism in Insomnia
The therapeutic rationale for using 5-HT2A antagonists like volinanserin for the treatment of insomnia is based on their ability to increase slow-wave sleep (deep sleep) and reduce nighttime awakenings.[12] Serotonin, acting through 5-HT2A receptors, is involved in promoting wakefulness and suppressing slow-wave sleep.[4] By blocking these receptors, volinanserin is thought to disinhibit the processes that promote deep, restorative sleep. Clinical trials have investigated the efficacy of volinanserin in patients with sleep maintenance insomnia.[13][14]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of this compound.
5-HT2A Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2A receptor.
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by a test compound.
Materials:
-
Membrane preparation from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[15]
-
Radioligand: [3H]Ketanserin or another suitable 5-HT2A radioligand.[16]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM ketanserin).
-
Test compound (e.g., this compound) at various concentrations.
-
96-well filter plates (e.g., GF/B or GF/C).[17]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membrane preparation, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.[18]
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
dot
Caption: Experimental Workflow for a 5-HT2A Receptor Radioligand Binding Assay.
Serotonin-Induced Calcium Influx Assay
This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium triggered by a 5-HT2A receptor agonist.
Objective: To determine the potency (IC50) of a test compound in blocking agonist-induced calcium mobilization.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[19]
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 4).[19]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
5-HT2A receptor agonist (e.g., serotonin).
-
Test compound (e.g., this compound).
-
A fluorescence plate reader capable of kinetic reads (e.g., FLIPR).
Procedure:
-
Plate the 5-HT2A expressing cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.[20]
-
Wash the cells with assay buffer to remove any extracellular dye.
-
Add the test compound at various concentrations to the wells and incubate for a predetermined time to allow for receptor binding.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the 5-HT2A agonist to all wells to stimulate the receptor and initiate calcium release.
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
dot
Caption: Experimental Workflow for a Serotonin-Induced Calcium Influx Assay.
Conclusion
This compound is a valuable pharmacological tool for studying the 5-HT2A receptor. Its high potency and selectivity make it an ideal antagonist for both in vitro and in vivo investigations. The data and protocols presented in this guide provide a comprehensive overview of the mechanism of action of this compound and serve as a resource for researchers in the field of neuroscience and drug discovery. Understanding the intricate details of how compounds like this compound interact with their targets is crucial for the development of novel therapeutics for a range of neuropsychiatric disorders.
References
- 1. Volinanserin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inverse agonists of the 5-HT2A receptor reduce nicotine withdrawal signs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Hypnotic - Wikipedia [en.wikipedia.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 17. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. volinanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophysiology | Thermo Fisher Scientific - HK [thermofisher.com]
The Selectivity Profile of (S)-Volinanserin: A Technical Guide for Researchers
(S)-Volinanserin , also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. Its remarkable affinity and selectivity have established it as a critical tool in neuroscience research and as a candidate for various therapeutic applications. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathway.
Quantitative Selectivity Profile
This compound exhibits sub-nanomolar affinity for the 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes and various other neurotransmitter receptors. This high degree of selectivity is crucial for its specific pharmacological effects.
Table 1: Binding Affinity of this compound for Serotonin and Other Receptors
| Receptor Subtype | Species | Ki (nM) | Fold Selectivity vs. 5-HT2A | Reference |
| 5-HT2A | Human | 0.14 - 0.19 (Kd) | - | [1] |
| Rat | 0.36 | - | [2] | |
| Rat | 0.56 (KD) | - | [3] | |
| 5-HT1A | Rat | >10,000 | >18,000x | [3][4] |
| 5-HT1C (now 5-HT2C) | Rat | >108 | >300x | [2] |
| 5-HT2C | Human | - | >100x | [5] |
| α1-Adrenergic | Rat | >108 | >300x | [2] |
| Dopamine D2 | Rat | >108 | >300x | [2] |
| Sigma | Rat | - | >100x | [6] |
| Kappa Opioid | Human | 102.71 | ~285x | [4] |
| Mu Opioid | Human | 132.48 | ~368x | [4] |
Note: Ki values represent the inhibition constant, indicating the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies higher binding affinity. Kd represents the equilibrium dissociation constant.
Table 2: Functional Antagonist Potency of this compound
| Assay | Cell Line | Agonist | IC50 (nM) | Reference |
| 5-HT-stimulated inositol (B14025) phosphate (B84403) accumulation | NIH 3T3 cells (rat 5-HT2A receptor) | 5-HT | Sub-nanomolar | [6] |
Note: IC50 represents the concentration of an antagonist that inhibits the response to an agonist by 50%.
Experimental Protocols
The characterization of this compound's selectivity profile relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes prepared from CHO-K1 cells stably transfected with the human 5-HT2A receptor, or rat cortical homogenates.[3][7]
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 µM Ketanserin).[9]
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]
-
Filtration System: 96-well filter plates (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).[10][11]
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.[10] On the day of the assay, thaw and resuspend the membranes in the final assay buffer.[10]
-
Assay Setup: In a 96-well plate, combine the receptor preparation, the radioligand at a fixed concentration (e.g., 0.5 nM), and varying concentrations of the test compound this compound).[3][10]
-
Incubation: Incubate the plates at 37°C for 15-20 minutes to reach equilibrium.[3][11]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration onto the filter plates. This separates the bound from the free radioligand. Wash the filters with ice-cold wash buffer.[10]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Calcium Mobilization Assay
This functional assay measures a compound's ability to antagonize the downstream signaling of a Gq-coupled receptor, such as the 5-HT2A receptor.
Objective: To determine the functional potency (IC50) of this compound in blocking 5-HT-induced calcium release.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.[12]
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent probe.[13]
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES and BSA.[14]
-
Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR).[13]
Procedure:
-
Cell Seeding: Seed the cells in black-walled, clear-bottom 96-well plates and grow to confluence.[14]
-
Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. The dye will enter the cells and become activated.[14][15]
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate to allow the antagonist to bind to the receptors.[12]
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. The instrument will inject a fixed concentration of the agonist (5-HT) into the wells while simultaneously measuring the change in fluorescence intensity over time.[13]
-
Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium concentration. Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.
5-HT2A Receptor Signaling Pathway
This compound acts as an antagonist at the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[9][16] Binding of an agonist (like serotonin) to the receptor initiates a cascade of intracellular events. This compound blocks this initiation step.
The key steps in the Gq/11 signaling cascade are:
-
Receptor Activation: An agonist binds to the 5-HT2A receptor.
-
G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.[17]
-
PLC Activation: The activated Gαq subunit dissociates and activates Phospholipase C (PLC).[16]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16]
-
Downstream Effects:
These signaling events lead to a variety of cellular responses.
References
- 1. [3H]MDL 100,907 labels 5-HT2A serotonin receptors selectively in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. volinanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]
Chemical structure and synthesis of (S)-Volinanserin
An In-depth Technical Guide to the Chemical Structure and Synthesis of (S)-Volinanserin
Introduction
This compound, also known as MDL 100,907, is a potent and highly selective antagonist of the 5-HT2A serotonin (B10506) receptor.[1][2][3] It has been a valuable tool in scientific research for investigating the function of the 5-HT2A receptor and was clinically tested for its potential as an antipsychotic, antidepressant, and treatment for insomnia, although it was never brought to market.[1] This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is the (S)-enantiomer of the racemic compound Volinanserin. The active enantiomer, however, is the (R)-(+)-enantiomer.[4] Below is a summary of its key chemical properties.
| Property | Value |
| IUPAC Name | (S)-(2,3-dimethoxyphenyl)(1-(2-(4-fluorophenyl)ethyl)piperidin-4-yl)methanol |
| Synonyms | (S)-MDL 100,907, (S)-M 100907 |
| CAS Number | 175673-57-1 |
| Chemical Formula | C22H28FNO3 |
| Molecular Weight | 373.47 g/mol [1] |
| Appearance | Crystalline solid[5] |
| Solubility | Soluble in ethanol (B145695) (~20 mg/ml), DMSO (~15 mg/ml), and DMF (~25 mg/ml). Sparingly soluble in aqueous buffers.[5] |
Synthesis of this compound
The synthesis of Volinanserin is a multi-step process that can be adapted to produce the specific (S)-enantiomer through chiral resolution. One common synthetic route begins with ethyl isonipecotate.[1]
Experimental Protocol for the Synthesis of Racemic Volinanserin
-
Boc Protection of Ethyl Isonipecotate: Ethyl isonipecotate is protected with a di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to yield ethyl N-Boc-4-piperidinecarboxylate.[1]
-
Formation of the Weinreb Amide: The resulting ester undergoes an ester-amide interchange with N,O-dimethylhydroxylamine hydrochloride using a coupling agent like carbonyldiimidazole (CDI) to form 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine.[1][4]
-
Weinreb Ketone Synthesis: A Weinreb ketone synthesis is performed by reacting the amide with the lithium salt of 1,2-dimethoxybenzene (B1683551) to produce 1-Boc-4-(2,3-dimethoxybenzoyl)piperidine.[1][4]
-
Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to give (2,3-dimethoxyphenyl)-piperidin-4-ylmethanone.[1][4]
-
Reduction of the Ketone: The ketone is reduced to a racemic alcohol, (2,3-dimethoxyphenyl)-piperidin-4-ylmethanol, using a reducing agent like sodium borohydride.[1][4]
-
N-Alkylation: The secondary nitrogen of the piperidine (B6355638) ring is alkylated via an SN2 reaction with 4-fluorophenethyl bromide to yield racemic Volinanserin.[1]
Chiral Resolution
To obtain this compound, a chiral resolution of an intermediate is performed. The racemic alcohol intermediate, (2,3-dimethoxyphenyl)-piperidin-4-ylmethanol, can be resolved using a chiral acid, such as (R)-mandelic acid.[4] The diastereomeric salts are then separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the free (S)-alcohol, which is then carried forward to the final N-alkylation step to yield this compound. The choice of solvent for crystallization is crucial for obtaining a good yield of the resolved salt.[4]
Mechanism of Action and Signaling Pathway
Volinanserin acts as a selective antagonist at the 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq/11 signaling pathway.[6] Upon binding of the endogenous ligand serotonin (5-HT), the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the 5-HT2A receptor, Volinanserin inhibits these downstream signaling events.[6]
Pharmacological Data
Volinanserin exhibits high affinity and selectivity for the 5-HT2A receptor.
| Receptor/Transporter | Ki (nM) |
| 5-HT2A | 0.36[2][3] |
| 5-HT2C | 88[7] |
| α1-adrenergic | 128[7] |
| Dopamine D2 | >100 |
Experimental Workflow Example: In Vivo Locomotor Activity Assay
The following workflow describes a typical experiment to assess the effect of this compound on d-amphetamine-stimulated locomotor activity in mice.[2]
Synthesis Pathway Overview
The following diagram illustrates the key steps in the synthesis of racemic Volinanserin.
References
- 1. Volinanserin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. caymanchem.com [caymanchem.com]
In-depth Technical Guide: The Binding Affinity of (S)-Volinanserin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Volinanserin, with a specific focus on the (S)-enantiomer. It includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support advanced research and drug development efforts.
Core Topic: Binding Affinity (Ki) of (S)-Volinanserin
This compound is one of the two stereoisomers of the compound commonly known as MDL 100,907. The other, the R-(+)-enantiomer, is referred to as Volinanserin and is recognized as the more pharmacologically active form.[1] Extensive research has characterized Volinanserin (the R-enantiomer) as a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[2][3]
The widely reported sub-nanomolar affinity for MDL 100,907 is attributed to its R-(+)-enantiomer, Volinanserin.
Data Presentation: Quantitative Binding Affinity
The following tables summarize the binding affinities (Ki) of Volinanserin (R-(+)-enantiomer) and related compounds for the 5-HT2A receptor and other relevant receptors.
Table 1: Binding Affinity of Volinanserin (R-(+)-enantiomer) for the 5-HT2A Receptor
| Compound | Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| Volinanserin (MDL 100,907) | 5-HT2A | [3H]MDL 100,907 | Rat Cortical Homogenates | 0.56 (Kd) | [2] |
| Volinanserin (MDL 100,907) | 5-HT2A | [11C]MDL 100,907 | In vitro | 0.2 | [4] |
| Volinanserin (MDL 100,907) | 5-HT2A | N/A | N/A | 0.36 | [3][5] |
| Volinanserin (MDL 100,907) | 5-HT2A | [3H]MDL 100,907 | Human and Monkey Brain | 0.14-0.19 (Kd) | [6] |
Table 2: Selectivity Profile of Volinanserin (R-(+)-enantiomer)
| Receptor | Ki (nM) | Fold Selectivity vs. 5-HT2A (using Ki ≈ 0.36 nM) |
| 5-HT1C | >100 | >277 |
| α1-adrenergic | >100 | >277 |
| Dopamine D2 | >100 | >277 |
Note: The selectivity is reported to be over 100-fold for a range of other receptors.[3]
Experimental Protocols
The determination of the binding affinity (Ki) of a compound like Volinanserin for the 5-HT2A receptor is typically achieved through a competitive radioligand binding assay. Below is a detailed methodology based on established protocols.
Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor
1. Membrane Preparation:
-
From Cultured Cells (e.g., HEK293 or CHO cells stably expressing human 5-HT2A receptors):
-
Culture cells to 70-90% confluency.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, supplemented with protease inhibitors).[7]
-
Homogenize the cells on ice using a mechanical homogenizer.[7]
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to remove nuclei and cell debris.[7]
-
Transfer the supernatant to a fresh tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.[7]
-
Wash the membrane pellet with homogenization buffer and repeat the high-speed centrifugation.[7]
-
Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose) and store in aliquots at -80°C.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
From Tissue (e.g., Rat Frontal Cortex):
-
Dissect the tissue of interest on ice.
-
Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.
-
Determine the protein concentration.
-
2. Radioligand Binding Assay (96-well plate format):
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]Ketanserin or [3H]MDL 100,907 at a final concentration close to its Kd (e.g., 0.5 - 2 nM).
-
Unlabeled Ligand for Non-specific Binding: A high concentration (e.g., 1-10 µM) of a known 5-HT2A antagonist like spiperone (B1681076) or unlabeled Volinanserin.
-
Test Compound (this compound): Prepare serial dilutions over a wide concentration range (e.g., 10^-11 M to 10^-5 M).
-
-
Assay Setup (in triplicate):
-
Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding Wells: Add the unlabeled ligand, radioligand, and membrane preparation.
-
Competition Wells: Add the test compound dilutions, radioligand, and membrane preparation.
-
The final assay volume is typically 250 µL per well.[8]
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 15-60 minutes).[2]
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C or GF/B), pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filters.
-
Add scintillation cocktail to each filter.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound (this compound).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Signaling Pathways
This compound, as an antagonist at the 5-HT2A receptor, blocks the downstream signaling cascades initiated by the binding of the endogenous agonist, serotonin (5-HT). The primary signaling pathway involves the Gq protein, leading to the activation of phospholipase C. A secondary pathway involving β-arrestin is also recognized.
Caption: 5-HT2A Receptor Gq-Mediated Signaling Pathway.
Caption: 5-HT2A Receptor β-Arrestin-Mediated Pathway.
Experimental Workflow
The following diagram illustrates the workflow for the competitive radioligand binding assay described in the protocol section.
Caption: Workflow for Competitive Radioligand Binding Assay.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDL 100907 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [3H]MDL 100,907 labels 5-HT2A serotonin receptors selectively in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Pharmacological Properties of MDL 100,907 for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL 100,907, also known as Volinanserin, is a potent and highly selective serotonin (B10506) 5-HT2A receptor antagonist.[1][2] Its chemical name is R-(+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidine-methanol.[1][3] This compound has been instrumental in neuroscience research for investigating the physiological and pathological roles of the 5-HT2A receptor.[2] Due to its high selectivity, MDL 100,907 serves as a crucial tool for elucidating the receptor's involvement in various brain functions and its implications in neuropsychiatric disorders such as schizophrenia and depression.[3][4][5] Although it was investigated in clinical trials as a potential antipsychotic, it was never brought to market.[2] This guide provides a comprehensive overview of its pharmacological properties, experimental applications, and the underlying mechanisms of action.
Pharmacodynamics
The primary mechanism of action of MDL 100,907 is its high-affinity, selective antagonism of the 5-HT2A receptor.[1][3] This property has been consistently demonstrated across a range of in vitro and in vivo studies.
Binding Profile and Selectivity
MDL 100,907 exhibits sub-nanomolar affinity for the 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes and various other neurotransmitter receptors.[1][3][6] This high degree of selectivity makes it an exceptional tool for isolating the effects of 5-HT2A receptor blockade. Radioligand binding studies using [3H]MDL 100,907 have confirmed its high affinity and specificity in rat, monkey, and human brain tissues.[6][7]
| Parameter | Receptor | Value | Species/Tissue | Reference |
| Ki | 5-HT2A | 0.36 nM | - | [1] |
| Kd | 5-HT2A | 0.56 nM | Rat Cortical Homogenates | [6] |
| Kd | 5-HT2A | 0.3 nM | Rat Brain | [8] |
| Kd | 5-HT2A | 0.14-0.19 nM | Human Brain | [7] |
| Kd | 5-HT2A | 0.16-0.19 nM | Monkey Brain | [7] |
| IC50 | 5-HT2A | 3.3-5.1 nM | - | [1] |
| EC50 | NMDA-induced response potentiation | 14 nmol/L | Rat Medial Prefrontal Cortex | [9] |
Table 1: In Vitro Binding and Functional Parameters of MDL 100,907.
Functional Activity
Functionally, MDL 100,907 acts as a potent 5-HT2A antagonist. In vitro, it effectively reverses 5-HT-stimulated inositol (B14025) phosphate (B84403) accumulation in cells transfected with the rat 5-HT2A receptor, demonstrating its ability to block the Gq/11 signaling pathway typically activated by serotonin at this receptor.[3][10]
Neurochemical and Electrophysiological Effects
MDL 100,907 significantly modulates key neurotransmitter systems implicated in psychiatric disorders, most notably the dopamine (B1211576) and glutamate (B1630785) systems.
Modulation of the Dopaminergic System
A key finding in the pharmacology of MDL 100,907 is its ability to increase dopamine efflux, particularly in the medial prefrontal cortex (mPFC).[4] This effect is thought to be mediated by the blockade of inhibitory 5-HT2A receptors, leading to a disinhibition of dopamine release.[4] This property is consistent with the hypothesis that 5-HT2A receptor antagonism contributes to the therapeutic profile of atypical antipsychotics.[4] However, the effect on dopamine neuron activity can be complex; acute administration has been shown to increase the number of spontaneously active dopamine neurons in the substantia nigra pars compacta (SNC) and ventral tegmental area (VTA), while repeated administration led to a decrease.[11]
Interaction with the Glutamatergic System
MDL 100,907 has been shown to facilitate N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission in pyramidal neurons of the mPFC.[9] It produces a substantial, concentration-dependent increase in NMDA-induced responses without affecting AMPA receptor-mediated responses.[9] This potentiation of NMDA receptor function may contribute to its potential antipsychotic effects, particularly on the negative and cognitive symptoms of schizophrenia.[9] Furthermore, studies suggest that the antiparkinsonian effects of MDL 100,907 may be mediated by the regulation of striatal glutamate.[12]
Caption: MDL 100,907 blocks inhibitory 5-HT2A receptors, increasing DA and Glu release.
In Vivo Pharmacology and Behavioral Effects
Preclinical behavioral studies have characterized MDL 100,907 as a putative atypical antipsychotic agent.
-
Antipsychotic-like Activity: It potently inhibits head-twitch responses induced by 5-HTP in rats or 5-MeO-DMT in mice, a classic in vivo measure of 5-HT2A receptor antagonism.[3] It also reduces locomotor activity stimulated by MDMA and amphetamine.[3][13] Importantly, it does not antagonize apomorphine-induced stereotypes, suggesting a lack of extrapyramidal side effect liability.[3]
-
Antidepressant-like Effects: MDL 100,907 demonstrates antidepressant-like effects in rodent models and can produce a synergistic antidepressant-like effect when combined with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875).[14]
-
Neuroprotection: The compound has shown neuroprotective properties, protecting cultured dopaminergic neurons from MPP+-induced toxicity.[1]
Pharmacokinetics
MDL 100,907 is well absorbed after oral administration but undergoes significant first-pass metabolism to an active metabolite, MDL 105,725.[15] Despite this, MDL 100,907 demonstrates good blood-brain barrier permeability, being about four times more permeable than its metabolite.[15] In humans, it has a rapid absorption and an elimination half-life of 6 to 9 hours.[5] Positron Emission Tomography (PET) studies have confirmed that it readily enters the human brain and binds to 5-HT2A receptors in a dose-dependent and saturable manner.[5]
Clinical Research
Human studies using PET with radiolabeled MDL 100,907 ([11C]MDL 100,907) have been pivotal in understanding 5-HT2A receptor distribution and occupancy in both healthy individuals and patient populations.[5][16] These studies have shown that oral doses of MDL 100,907 can achieve high levels of 5-HT2A receptor occupancy (>90%) in the brain.[5][17] While clinical trials for schizophrenia did not lead to its market approval, the compound remains an invaluable tool for clinical research.[2][18]
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a method to determine the binding affinity of MDL 100,907 using [3H]MDL 100,907 in rat cortical homogenates, based on methodologies described in the literature.[6]
-
Tissue Preparation:
-
Male Wistar rat frontal cortices are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 15 minutes. The resulting pellet is resuspended in fresh buffer and centrifuged again.
-
The final pellet is resuspended in assay buffer to a final protein concentration of approximately 100-200 µ g/tube .
-
-
Saturation Binding Assay:
-
Aliquots of the membrane homogenate are incubated with increasing concentrations of [3H]MDL 100,907 (e.g., 0.05 - 5.0 nM).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled MDL 100,907 (e.g., 1 µM) or another 5-HT2A antagonist like ketanserin.
-
Incubation is carried out at 37°C for 15-30 minutes.
-
-
Data Collection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
The data (specific binding vs. radioligand concentration) are analyzed using non-linear regression to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).
-
Caption: Workflow for a [3H]MDL 100,907 radioligand binding assay.
Protocol 2: In Vivo Microdialysis for Dopamine Release in the mPFC
This protocol outlines a typical microdialysis experiment in rats to measure the effect of MDL 100,907 on dopamine efflux in the medial prefrontal cortex.[4]
-
Surgical Implantation:
-
Male Sprague-Dawley rats are anesthetized (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
A guide cannula is stereotaxically implanted, targeting the mPFC. The cannula is secured with dental cement.
-
Animals are allowed to recover for several days post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period (e.g., 1-2 hours), baseline dialysate samples are collected every 20 minutes.
-
-
Drug Administration and Sample Collection:
-
After establishing a stable baseline, MDL 100,907 (or vehicle) is administered systemically (e.g., subcutaneously or intraperitoneally).
-
Dialysate samples continue to be collected for at least 2-3 hours post-injection.
-
-
Neurochemical Analysis:
-
Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Results are typically expressed as a percentage change from the average baseline concentration.
-
Caption: Logical flow of an in vivo microdialysis experiment.
Conclusion
MDL 100,907 is a highly selective and potent 5-HT2A receptor antagonist that has proven to be an indispensable tool in neuroscience research. Its well-characterized pharmacology, including its high affinity for the 5-HT2A receptor and its modulatory effects on dopaminergic and glutamatergic systems, allows for precise investigation of this receptor's function. The detailed protocols and established findings associated with MDL 100,907 provide a solid foundation for researchers exploring the role of 5-HT2A receptors in health and disease, and for professionals involved in the development of novel therapeutics for neuropsychiatric disorders.
References
- 1. MDL 100907 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 2. Volinanserin - Wikipedia [en.wikipedia.org]
- 3. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positron emission tomographic analysis of dose-dependent MDL 100,907 binding to 5-hydroxytryptamine-2A receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]MDL 100,907 labels 5-HT2A serotonin receptors selectively in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M100907, a selective 5-HT2A receptor antagonist and a potential antipsychotic drug, facilitates N-methyl-D-aspartate-receptor mediated neurotransmission in the rat medial prefrontal cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute and repeated administration of the selective 5-HT(2A) receptor antagonist M100907 significantly alters the activity of midbrain dopamine neurons: an in vivo electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The 5-HT2A Receptor Antagonist M100907 Produces Antiparkinsonian Effects and Decreases Striatal Glutamate [frontiersin.org]
- 13. Effects of the selective 5-HT2A receptor antagonist MDL 100,907 on MDMA-induced locomotor stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The selective 5-HT2A receptor antagonist M100907 enhances antidepressant-like behavioral effects of the SSRI fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extended characterisation of the serotonin 2A (5-HT2A) receptor-selective PET radiotracer 11C-MDL100907 in humans: quantitative analysis, test-retest reproducibility, and vulnerability to endogenous 5-HT tone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High 5HT2A receptor occupancy in M100907-treated schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Rise and Stall of a Promising Research Tool: A Technical History of Volinanserin
For Immediate Release
An In-depth Technical Guide on the Core History and Development of Volinanserin as a Research Tool for Researchers, Scientists, and Drug Development Professionals.
Volinanserin, also known by its developmental code MDL 100,907, has carved a significant niche in neuroscience research as a highly potent and selective 5-HT2A receptor inverse agonist. Despite its ultimate failure to reach the market as a therapeutic for schizophrenia, depression, or insomnia, its journey from synthesis to clinical trials has provided invaluable insights into the role of the 5-HT2A receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of Volinanserin's history, its mechanism of action, detailed experimental protocols for its characterization, and a summary of its preclinical and clinical findings.
A Selective Tool for a Complex Target
Developed by scientists at Marion Merrell Dow, Volinanserin emerged from a research program aimed at creating a highly specific antagonist for the 5-HT2A receptor, a key player in the central nervous system. Its remarkable selectivity, with a more than 100-fold greater affinity for the 5-HT2A receptor over other serotonin (B10506) receptor subtypes and other neurotransmitter receptors, quickly established it as a gold-standard research tool.[1]
Volinanserin's primary mechanism of action is as an inverse agonist at the 5-HT2A receptor. This means it not only blocks the effects of the endogenous agonist, serotonin, but also reduces the receptor's basal, constitutive activity. This action modulates downstream signaling pathways primarily coupled through Gq/11 proteins, leading to the inhibition of phospholipase C (PLC) and subsequent reductions in inositol (B14025) phosphate (B84403) (IP) production and intracellular calcium mobilization.
From the Benchtop to the Clinic: A Timeline of Development
Volinanserin's development trajectory saw it progress from initial synthesis and preclinical characterization to extensive clinical trials. It was investigated as a potential antipsychotic, with the hypothesis that selective 5-HT2A receptor antagonism could offer therapeutic benefits without the extrapyramidal side effects associated with dopamine (B1211576) D2 receptor antagonists.[1] However, clinical trials in patients with schizophrenia ultimately failed to demonstrate sufficient efficacy compared to existing treatments like haloperidol, leading to the discontinuation of its development for this indication.[2]
The journey didn't end there. Volinanserin was also explored as a potential antidepressant and as a treatment for sleep maintenance insomnia.[3][4] While it showed some promise in improving sleep architecture, development for these indications was also eventually halted.[4]
Quantitative Profile of Volinanserin
The following tables summarize the key quantitative data that define Volinanserin's pharmacological profile.
Table 1: In Vitro Binding Affinities and Functional Potencies
| Parameter | Receptor/Assay | Species | Value |
| Ki | 5-HT2A | Human | 0.36 - 0.85 nM |
| Ki | 5-HT1C | Human | 88 nM |
| Ki | α1-adrenergic | Human | 128 nM |
| Ki | Sigma | Human | 87 nM |
| IC50 | 5-HT-stimulated inositol phosphate accumulation | Rat (transfected NIH 3T3 cells) | 3.3 - 5.1 nM |
Table 2: In Vivo Preclinical Data
| Parameter | Model | Species | Value (ED50) |
| Inhibition of d-amphetamine-stimulated locomotor activity | Locomotor Activity | Mouse | 0.3 mg/kg (i.p.) |
| Catalepsy Induction | Catalepsy Test | Rat | 10 - 50 mg/kg |
Table 3: Pharmacokinetic Parameters
| Parameter | Species | Route of Administration | Details |
| Metabolism | Rat, Dog | Oral | Extensive first-pass metabolism to an active metabolite (MDL 105,725) |
| Blood-Brain Barrier Permeability | Rat | i.v. and Oral | Permeability of Volinanserin is more than four times that of its active metabolite. |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are the core experimental protocols used to characterize Volinanserin.
Protocol 1: 5-HT2A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Volinanserin for the 5-HT2A receptor.
Materials:
-
Radioligand: [3H]Ketanserin
-
Membrane Preparation: Homogenates from rat brain cortex or cells expressing human 5-HT2A receptors.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Non-specific Binding Control: Mianserin (B1677119) (10 µM)
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter
Procedure:
-
Prepare membrane homogenates and determine protein concentration.
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]Ketanserin, and varying concentrations of Volinanserin (or other competing ligands).
-
For non-specific binding determination, add mianserin instead of Volinanserin.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Inositol Phosphate (IP) Accumulation Assay
Objective: To assess the functional antagonist/inverse agonist activity of Volinanserin by measuring its effect on 5-HT-stimulated IP production.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Labeling Agent: myo-[3H]inositol
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar buffer containing LiCl (to inhibit inositol monophosphatase).
-
Agonist: Serotonin (5-HT)
-
Lysis Buffer: Perchloric acid or similar acidic solution.
-
Ion-exchange Chromatography Columns: Dowex AG1-X8 resin.
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere.
-
Label the cells by incubating them with myo-[3H]inositol in inositol-free medium for 24-48 hours.
-
Wash the cells to remove unincorporated [3H]inositol.
-
Pre-incubate the cells with varying concentrations of Volinanserin or vehicle in stimulation buffer containing LiCl.
-
Stimulate the cells with a fixed concentration of 5-HT (or vehicle for basal measurement) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold lysis buffer.
-
Separate the total inositol phosphates from free [3H]inositol using ion-exchange chromatography.
-
Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Analyze the data to determine the IC50 of Volinanserin for inhibiting the 5-HT-stimulated IP accumulation.
Protocol 3: Intracellular Calcium Mobilization Assay
Objective: To measure the ability of Volinanserin to block 5-HT-induced increases in intracellular calcium.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: HBSS or similar physiological buffer.
-
Agonist: Serotonin (5-HT)
-
Fluorescence Plate Reader: (e.g., FLIPR or FlexStation)
Procedure:
-
Plate cells in black-walled, clear-bottom 96-well plates.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add varying concentrations of Volinanserin to the wells and incubate.
-
Inject a fixed concentration of 5-HT into the wells and immediately measure the change in fluorescence intensity over time.
-
The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
Analyze the data to determine the IC50 of Volinanserin for inhibiting the 5-HT-induced calcium response.
Visualizing the Science: Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: A flowchart illustrating the developmental timeline of Volinanserin.
Caption: The signaling pathway of the 5-HT2A receptor and the inhibitory effect of Volinanserin.
Caption: A workflow diagram outlining the key in vitro experiments for characterizing Volinanserin.
Conclusion
While Volinanserin did not achieve its therapeutic potential, its legacy as a highly selective and potent research tool is undeniable. The extensive preclinical and clinical research conducted with this compound has significantly advanced our understanding of the 5-HT2A receptor's role in health and disease. The detailed experimental protocols and quantitative data presented in this guide are intended to support the ongoing efforts of researchers utilizing Volinanserin to further unravel the complexities of the serotonergic system.
References
Potential Off-Target Effects of (S)-Volinanserin in Experimental Models: An In-depth Technical Guide
(S)-Volinanserin (also known as MDL 100,907) is a potent and highly selective antagonist of the serotonin (B10506) 2A receptor (5-HT2A).[1][2] Its high affinity for the 5-HT2A receptor has led to its widespread use in research to probe the function of this receptor system.[2] While initially investigated as a potential therapeutic for schizophrenia and insomnia, its development was discontinued.[3][4] This guide provides a detailed overview of the known and potential off-target effects of this compound observed in experimental models, offering insights for researchers in pharmacology and drug development.
Receptor Binding Profile and Selectivity
This compound exhibits sub-nanomolar affinity for the 5-HT2A receptor. However, like many centrally acting drugs, it can interact with other receptors, particularly at higher concentrations. These interactions are critical to understanding its full pharmacological profile and predicting potential side effects.
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound for its primary target and key off-target receptors.
| Receptor/Target | Ki (nM) | Species | Experimental Method | Reference |
| Primary Target | ||||
| 5-HT2A | 0.36 - 0.85 | Rat | Radioligand Binding Assay | [1][5] |
| Off-Targets | ||||
| 5-HT2C | 88 | Not Specified | Radioligand Binding Assay | [1] |
| α1-Adrenergic | 128 | Not Specified | Radioligand Binding Assay | [1] |
| Sigma (σ) | 87 | Not Specified | Radioligand Binding Assay | [1] |
| Dopamine D2 | >100 (300-fold less than 5-HT2A) | Not Specified | Radioligand Binding Assay | [5] |
Note: A lower Ki value indicates a higher binding affinity. The selectivity of this compound for the 5-HT2A receptor is evident from the significantly higher Ki values for the off-target receptors.
Signaling Pathways and Experimental Workflows
To visualize the interactions of this compound and the experimental approaches used to characterize its effects, the following diagrams are provided.
Diagrams
Functional Off-Target Effects in Experimental Models
While binding assays indicate potential interactions, functional assays are necessary to determine the physiological consequences of these interactions.
Central Nervous System (CNS) Effects
-
This compound demonstrates a favorable CNS safety profile in preclinical models. [6] Studies in mice have shown a significant separation (over 500-fold) between the doses required for 5-HT2A antagonism and those causing effects related to α1-adrenergic or striatal D2 receptor antagonism.[6]
-
Lack of Extrapyramidal Side Effects: Unlike typical antipsychotics, this compound does not antagonize apomorphine-induced stereotypes in rats, suggesting a low potential for extrapyramidal side effects.[6]
-
Behavioral Models:
-
Head-Twitch Response (HTR): In mice, this compound effectively blocks the head-twitch response induced by 5-HT2A agonists like DOI and LSD, confirming its potent antagonist activity at this receptor.[7][8]
-
Intracranial Self-Stimulation (ICSS): In rats, this compound attenuates the depression of ICSS caused by the phenethylamine (B48288) psychedelic DOI.[7][8] However, it is less effective against the effects of the ergoline (B1233604) LSD and only partially effective against the tryptamine (B22526) psilocybin, suggesting that the behavioral disruptions caused by different classes of psychedelics may involve distinct receptor mechanisms beyond 5-HT2A.[7][8][9]
-
Cardiovascular System Effects
While specific cardiovascular safety pharmacology data for this compound is not extensively detailed in the provided search results, the off-target affinity for α1-adrenergic receptors raises the potential for cardiovascular effects. Antagonism of α1-adrenergic receptors can lead to hypotension.[10][11]
-
Analogous Compounds: Studies with other 5-HT2A antagonists that also possess α1-adrenergic blocking activity, such as ketanserin, have shown dose-dependent reductions in blood pressure in rats.[10] This effect is attributed to peripheral α-adrenolytic action.[10]
-
Potential for Bradycardia: Some 5-HT2A antagonists have been associated with bradycardia (a slower than normal heart rate) in animal models, an effect that may be mediated by central mechanisms or vagal nerve stimulation.[12]
It is crucial for researchers to consider these potential cardiovascular off-target effects, especially when using higher doses of this compound in experimental models.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
-
General Protocol:
-
Tissue Preparation: Homogenize brain tissue (e.g., rat cortex for 5-HT2A) or cells expressing the target receptor in an appropriate buffer.
-
Incubation: Incubate the membrane homogenates with a specific radioligand for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of this compound.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay
-
Objective: To assess the functional antagonist activity of this compound at Gq-coupled receptors like 5-HT2A.
-
General Protocol:
-
Cell Culture: Use cells stably expressing the receptor of interest (e.g., NIH 3T3 cells with the rat 5-HT2A receptor).[6]
-
Labeling: Pre-label the cells with [3H]myo-inositol.
-
Treatment: Pre-incubate the cells with various concentrations of this compound, followed by stimulation with a 5-HT2A agonist (e.g., serotonin).
-
Extraction: Lyse the cells and isolate the inositol phosphates using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates.
-
Data Analysis: Determine the IC50 value for the inhibition of agonist-induced IP accumulation.
-
Head-Twitch Response (HTR) Assay in Mice
-
Objective: To evaluate the in vivo 5-HT2A antagonist activity of this compound.
-
General Protocol:
-
Animals: Use male mice (e.g., C57BL/6J).
-
Acclimation: Acclimate the animals to the testing environment.
-
Drug Administration: Administer this compound (e.g., 0.0001–0.1 mg/kg, intraperitoneally) at a specified time before administering a 5-HT2A agonist like DOI (e.g., 1.0 mg/kg) or LSD (e.g., 0.32 mg/kg).[7][8]
-
Observation: Observe the mice for a defined period (e.g., 30 minutes) and count the number of head twitches.
-
Data Analysis: Compare the frequency of head twitches in the this compound-treated groups to the vehicle-treated control group to determine the dose-dependent antagonism.
-
Conclusion
This compound is a highly selective and potent 5-HT2A receptor antagonist. Its primary off-target interactions in experimental models occur at the 5-HT2C, α1-adrenergic, and sigma receptors, though with significantly lower affinity.[1] These off-target activities are generally observed at concentrations much higher than those required for 5-HT2A receptor blockade.[6] Nevertheless, researchers should remain cognizant of these potential off-target effects, particularly the potential for cardiovascular effects mediated by α1-adrenergic antagonism at higher dose ranges. The detailed experimental protocols and data presented in this guide are intended to aid in the design and interpretation of future studies involving this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Volinanserin - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Volinanserin - AdisInsight [adisinsight.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardiovascular effects in the rat of ketanserin, a novel 5-hydroxytryptamine receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of the in vivo and in vitro cardiovascular effects of four new analogues of ketanserin: implication of 5-HT2A and alpha1 adrenergic antagonism in their hypotensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-HT2A Receptor Antagonism in Animal Models of Psychosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The serotonin (B10506) 2A (5-HT2A) receptor is a key target in the development of atypical antipsychotics. Its antagonism is believed to contribute significantly to the therapeutic efficacy against both positive and negative symptoms of schizophrenia, with a more favorable side-effect profile compared to typical antipsychotics that primarily target dopamine (B1211576) D2 receptors. This technical guide provides an in-depth review of the role of 5-HT2A receptor antagonism in preclinical animal models of psychosis. It details the underlying signaling pathways, common experimental models and protocols, and summarizes key quantitative findings from behavioral and neurochemical studies.
Introduction: The Serotonin Hypothesis and the 5-HT2A Receptor
The dopamine hypothesis has long been the cornerstone of schizophrenia pathophysiology, suggesting that excessive dopaminergic function underlies psychosis.[1] However, the unique clinical profile of atypical antipsychotics like clozapine, which exhibit high affinity for 5-HT2A receptors, has broadened this view.[1] This led to the serotonin-dopamine hypothesis, which posits that an imbalance between these two neurotransmitter systems is crucial. The discovery that hallucinogens like LSD are 5-HT2A receptor agonists, capable of inducing psychosis-like symptoms, further implicates this receptor.[2][3] Consequently, 5-HT2A receptor antagonism has become a critical mechanism of action for many modern antipsychotic drugs, believed to modulate dopamine release in the striatum and cortex and contribute to efficacy against a wider range of symptoms with fewer extrapyramidal side effects.[4][5][6]
5-HT2A Receptor Signaling Pathways
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 protein pathway.[2] Agonist binding initiates a cascade that is central to its physiological and pathophysiological effects. Blockade of this pathway is the principal mechanism by which 5-HT2A antagonists are thought to exert their antipsychotic effects.
Canonical Gαq Signaling Pathway
Upon activation by serotonin or an agonist, the 5-HT2A receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+). This cascade modulates neuronal excitability and neurotransmitter release.
Interaction with Other Pathways
Recent evidence suggests that 5-HT2A receptor signaling is more complex, involving additional pathways and "functional selectivity," where different ligands can stabilize distinct receptor conformations that lead to varied downstream effects. For instance, some hallucinogenic agonists have been shown to modulate the MEK-ERK1/2 and JAK2-STAT3 pathways.[2] Furthermore, in certain pathological states, such as those modeled by NMDA receptor hypofunction, 5-HT2A receptor dysregulation can lead to suppression of G protein-gated inwardly-rectifying K+ (GIRK) channels in cortical pyramidal neurons, contributing to a state of hyper-excitability.[7][8]
Animal Models of Psychosis
To evaluate the therapeutic potential of 5-HT2A antagonists, researchers utilize various animal models that mimic specific aspects of psychosis. These are broadly categorized as pharmacological, lesion-based, or genetic models.
| Model Category | Specific Model | Inducing Agent | Key Behavioral Phenotypes | Relevance to Psychosis |
| Pharmacological | NMDA Receptor Hypofunction | MK-801, Phencyclidine (PCP), Ketamine | Hyperlocomotion, stereotypy, deficits in prepulse inhibition (PPI), social withdrawal.[9][10] | Models positive, negative, and cognitive symptoms by disrupting glutamate (B1630785) signaling.[9] |
| Dopamine Hyperactivity | Amphetamine, Apomorphine | Hyperlocomotion, stereotyped behaviors (licking, chewing, sniffing).[9][11] | Models positive symptoms associated with a hyperdopaminergic state.[9] | |
| Serotonergic Activation | DOI (2,5-dimethoxy-4-iodoamphetamine) | Head-twitch response (HTR), a proxy for hallucinogenic potential.[7] | Models hallucinatory aspects by directly activating 5-HT2A/2C receptors. | |
| Lesion-Based | Neonatal Ventral Hippocampal Lesion (NVHL) | Ibotenic acid lesion in early development | Amphetamine-induced hyperactivity, deficits in PPI in adulthood.[9] | A neurodevelopmental model that produces psychosis-related behaviors in adult animals.[9] |
| Nigrostriatal Lesion | 6-hydroxydopamine (6-OHDA) | Augmented amphetamine-induced hyperactivity, disrupted PPI, augmented head twitches.[12] | Models Parkinson's Disease Psychosis (PDP).[12] |
Experimental Protocols and Workflow
The evaluation of a potential antipsychotic involves a standardized workflow, from inducing a psychosis-like state to assessing the therapeutic agent's ability to reverse the resulting behavioral deficits.
General Experimental Workflow
Key Experimental Protocols
A. NMDA Antagonist-Induced Hyperlocomotion This protocol assesses the ability of a compound to reverse the locomotor hyperactivity caused by drugs like MK-801 or PCP, modeling positive symptoms.
-
Apparatus: Open-field arena, typically a square box equipped with infrared beams to automatically track movement.
-
Procedure:
-
Rodents (mice or rats) are habituated to the test room for at least 60 minutes.
-
Animals are pre-treated with the 5-HT2A antagonist or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
After a set pre-treatment time (e.g., 30-60 minutes), animals are injected with the psychotomimetic agent (e.g., MK-801, 0.1-0.3 mg/kg).
-
Immediately following injection, the animal is placed in the open-field arena.
-
Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for 60-120 minutes.
-
-
Primary Endpoint: A significant reduction in MK-801-induced hyperlocomotion by the antagonist compared to the vehicle-treated group.
B. Prepulse Inhibition (PPI) of Acoustic Startle PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients.
-
Apparatus: A startle chamber that can deliver acoustic stimuli (background noise, prepulses, and startle pulses) and measure the whole-body startle response.
-
Procedure:
-
Animals are pre-treated with the 5-HT2A antagonist or vehicle.
-
After the pre-treatment period, they are treated with a PPI-disrupting agent (e.g., MK-801, amphetamine).
-
The animal is placed in the startle chamber for a 5-10 minute acclimatization period with background white noise.
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials (e.g., 120 dB startle stimulus).
-
Prepulse + Pulse trials (a weak prepulse, e.g., 75-85 dB, precedes the startle pulse).
-
No-stimulus trials (background noise only).
-
-
-
Primary Endpoint: Percent PPI is calculated as: [1 - (Startle on Prepulse+Pulse Trial / Startle on Pulse-Alone Trial)] x 100. The reversal of drug-induced PPI disruption is measured.
Efficacy of 5-HT2A Antagonists: Preclinical Evidence
Selective 5-HT2A antagonists consistently demonstrate antipsychotic-like profiles across various animal models. They effectively mitigate behaviors analogous to the positive symptoms of psychosis.
Table 1: Effects of 5-HT2A Antagonists on Psychosis-Like Behaviors in Rodents
| 5-HT2A Antagonist | Animal Model | Behavioral Assay | Key Quantitative Finding | Reference |
| M100907 | MK-801-induced psychosis (mice) | Locomotor Activity | Potently abolished MK-801-induced hyperlocomotion. | [13] |
| M100907 | Auditory-induced hyper-excitability (Grin1 mutant mice) | In vivo local-field potential | Reversed the increase in auditory cortex excitability. | [7][8] |
| Pimavanserin | 6-OHDA lesion (Parkinson's model, rats) | Amphetamine-induced Locomotion | Reversed the augmented locomotor response to amphetamine. | [12] |
| Pimavanserin | 6-OHDA lesion (Parkinson's model, rats) | Prepulse Inhibition (PPI) | Normalized disrupted prepulse inhibition. | [12] |
| Pimavanserin | Amyloid β infusion (Alzheimer's model, mice) | Amphetamine-induced Locomotion | Reversed the augmented locomotor response to amphetamine. | [14] |
| Pimavanserin | Amyloid β infusion (Alzheimer's model, mice) | DOI-induced Head Twitches | Prevented 2,5-dimethoxy-4-iodoamphetamine hydrochloride-induced head twitches. | [14] |
| MDL 100,907 | Haloperidol (B65202) + Dizocilpine (MK-801) treatment (rats) | Prepulse Inhibition (PPI) | Showed a tendency to reverse dizocilpine-disrupted PPI when combined with haloperidol. | [15] |
| Ritanserin | MK-801-induced psychosis (mice) | Locomotor Activity | Displayed a 100-fold lower potency than M100907 in inhibiting MK-801-induced hyperlocomotion, suggesting involvement of other 5-HT receptors (e.g., 5-HT2C). | [13] |
Neurochemical Correlates of 5-HT2A Antagonism
The behavioral effects of 5-HT2A antagonists are underpinned by distinct neurochemical changes, primarily involving the modulation of dopamine and serotonin systems.
Table 2: Neurochemical Effects of 5-HT2A Antagonism in Animal Models
| 5-HT2A Antagonist | Animal Model / Condition | Brain Region | Neurochemical Effect | Reference |
| General Antagonism | Basal conditions | Striatum, Cortex | Does not alter basal dopamine activity. | [4][6] |
| General Antagonism | Heightened dopamine state (e.g., via stimulants) | - | Interferes with the heightened state of dopamine activity. | [4][6] |
| MDL 100,907 | Chronic haloperidol treatment (rats) | Striatum | Did not prevent the upregulation of D2/3 receptors induced by chronic haloperidol. | [15] |
| MDL 100,907 | Chronic haloperidol treatment (rats) | Nigrostriatal system | Alleviated catalepsy induced by high D2/3 receptor occupancy from haloperidol. | [15] |
| Ritanserin | Spontaneous locomotion (rats) | Striatum and limbic regions | Accompanied by elevations in 3-MT (a dopamine metabolite). | [13] |
These findings support the hypothesis that 5-HT2A antagonism does not directly block dopamine receptors but rather modulates dopaminergic tone, particularly under conditions of hyperactivity. This mechanism may explain the lower incidence of extrapyramidal side effects, as antagonism can alleviate psychosis-like behaviors without inducing the profound motor deficits (catalepsy) associated with high D2 receptor blockade.[15]
Conclusion
Preclinical evidence from a wide range of animal models robustly supports the critical role of 5-HT2A receptor antagonism in the mechanism of action of atypical antipsychotics. Selective 5-HT2A antagonists effectively reverse psychosis-like behaviors induced by pharmacologic challenges that disrupt glutamatergic and dopaminergic pathways. These behavioral effects are associated with a modulation, rather than a direct blockade, of the dopamine system. The data gathered from these models have been instrumental in validating the 5-HT2A receptor as a prime target for developing novel therapeutics for schizophrenia and other psychotic disorders, aiming for broader efficacy and improved safety profiles.
References
- 1. The role of 5-HT2A receptors in antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A and 5-HT2A Signaling, Desensitization, and Downregulation: Serotonergic Dysfunction and Abnormal Receptor Density in Schizophrenia and the Prodrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 5-HT2A antagonists in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor dysregulation in a schizophrenia relevant mouse model of NMDA receptor hypofunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor dysregulation in a schizophrenia relevant mouse model of NMDA receptor hypofunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Animal Model of Stimulant Psychoses | Springer Nature Experiments [experiments.springernature.com]
- 12. Pimavanserin, a 5-HT2A inverse agonist, reverses psychosis-like behaviors in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [gupea.ub.gu.se]
- 14. Pimavanserin, a 5-HT2A receptor inverse agonist, reverses psychosis-like behaviors in a rodent model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of 5-HT2A receptor antagonism on levels of D2/3 receptor occupancy and adverse behavioral side-effects induced by haloperidol: a SPECT imaging study in the rat - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Volinanserin CAS number and molecular weight
An In-depth Technical Guide to (S)-Volinanserin
This technical guide provides a comprehensive overview of this compound, a potent and selective 5-HT2A receptor antagonist. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, pharmacological profile, experimental applications, and mechanism of action.
Chemical and Physical Properties
This compound, the S-enantiomer of Volinanserin, is a crucial molecule in neuroscience research. While the majority of published literature refers to its R-enantiomer, MDL 100,907 (Volinanserin), this guide focuses on the specified (S)-enantiomer where data is available. It is important to note that the CAS number 139290-65-6 is assigned to the R-enantiomer of Volinanserin.[1][2][3][4][5][6] A distinct CAS number for the (S)-enantiomer is 175673-57-1.[7]
Table 1: Physicochemical Properties of Volinanserin
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈FNO₃ | [2][3][6] |
| Molecular Weight | 373.46 g/mol | [6][7] |
| CAS Number | 175673-57-1 ((S)-enantiomer) 139290-65-6 ((R)-enantiomer, Volinanserin) | [7] [1][2][3][4][5][6] |
| IUPAC Name ((R)-enantiomer) | (R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidyl]methanol | [3][4] |
| Synonyms | (S)-MDL100907, (S)-M 100907 | [7] |
Pharmacological Profile
This compound is a highly selective antagonist of the serotonin (B10506) 5-HT2A receptor.[7] Its high affinity and selectivity have made its racemate and R-enantiomer valuable tools in studying the physiological and pathological roles of the 5-HT2A receptor.
Table 2: Receptor Binding Affinity (Ki) of Volinanserin
| Receptor | Ki (nM) | Selectivity vs. 5-HT2A | Reference |
| 5-HT2A | 0.36 | - | [7] |
| 5-HT1c (now 5-HT2C) | >100 | ~300-fold | [7] |
| α1-adrenergic | >100 | ~300-fold | [7] |
| Dopamine (B1211576) D2 | >100 | ~300-fold | [7] |
Table 3: In Vivo Pharmacological Effects of Volinanserin
| Effect | Species | ED₅₀ | Reference |
| Inhibition of d-amphetamine-stimulated locomotor activity | Mice | 0.3 mg/kg (i.p.) | [7][8] |
| Induction of catalepsy | Rats | 10-50 mg/kg | [7][8] |
Experimental Protocols
This section details methodologies for key experiments involving Volinanserin, providing a framework for its application in preclinical research.
In Vitro Radioligand Binding Assay
This protocol is used to determine the binding affinity of Volinanserin to 5-HT2A receptors.
-
Tissue Preparation: Homogenates of rat frontal cortex are prepared.
-
Radioligand: [³H]MDL 100,907 is used as the radioligand.
-
Incubation: The tissue homogenate is incubated with the radioligand at 37°C for 15 minutes to reach equilibrium.
-
Competition Assay: To determine the Ki of Volinanserin, competition binding studies are performed with a range of concentrations of unlabeled Volinanserin.
-
Detection: The amount of bound radioligand is measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value obtained from the competition curve.[9]
In Vivo Microdialysis for Dopamine Efflux
This protocol measures the effect of Volinanserin on dopamine release in the medial prefrontal cortex of rats.
-
Animal Preparation: Rats are anesthetized, and a microdialysis probe is stereotaxically implanted into the medial prefrontal cortex.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid.
-
Drug Administration: Volinanserin is administered systemically (e.g., intraperitoneally).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline concentration.[10]
Head-Twitch Response (HTR) Assay
The HTR in rodents is a behavioral model used to assess 5-HT2A receptor activation, which is characteristically blocked by antagonists like Volinanserin.
-
Animal Acclimation: Mice are placed in an observation chamber for a 30-minute acclimation period.
-
Antagonist Pretreatment: Volinanserin is administered at various doses prior to the agonist challenge.
-
Agonist Administration: A 5-HT2A receptor agonist (e.g., DOI or LSD) is administered.
-
Behavioral Observation: The frequency of head twitches is recorded for a defined period (e.g., 90 minutes) after agonist administration.
-
Data Analysis: The dose-dependent inhibition of the head-twitch response by Volinanserin is determined.[11]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects primarily through the blockade of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is predominantly coupled to the Gq/11 family of G-proteins. Activation of this receptor by serotonin (5-HT) initiates a signaling cascade that is inhibited by Volinanserin.
Figure 1: this compound blocks the 5-HT2A receptor-mediated Gq signaling pathway.
Modulation of Dopaminergic Activity
Blockade of 5-HT2A receptors in the prefrontal cortex by Volinanserin has been shown to increase dopamine efflux. This suggests an inhibitory role of serotonin on dopamine release in this brain region, which is mediated by 5-HT2A receptors.
Figure 2: Proposed mechanism of Volinanserin-induced increase in dopamine efflux in the PFC.
References
- 1. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Volinanserin - Wikipedia [en.wikipedia.org]
- 5. (+)-alpha-(2,3-Dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-4-piperidinemethanol | C22H28FNO3 | CID 5311271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Volinanserin - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of (S)-Volinanserin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Its remarkable affinity and selectivity have established it as a critical research tool for elucidating the physiological and pathological roles of the 5-HT2A receptor. Furthermore, this compound has been investigated in clinical trials for various central nervous system disorders, including psychosis and insomnia. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and workflows.
Pharmacological Profile
The defining characteristic of this compound is its sub-nanomolar binding affinity for the 5-HT2A receptor and its significant selectivity over a wide range of other G-protein coupled receptors (GPCRs).
Receptor Binding Affinity
The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. This compound exhibits a Ki in the sub-nanomolar range for the 5-HT2A receptor.[1][3][4]
Table 1: Receptor Binding Profile of this compound
| Receptor | Ki (nM) | Selectivity vs. 5-HT2A |
| Serotonin 5-HT2A | 0.36 - 0.85 | - |
| Serotonin 5-HT1A | >1000 | >1176x |
| Serotonin 5-HT1C | 88 | ~104x |
| Serotonin 5-HT2C | 88 | ~104x |
| Serotonin 5-HT6 | >1000 | >1176x |
| Serotonin 5-HT7 | >1000 | >1176x |
| Adrenergic α1 | 128 | ~151x |
| Adrenergic α2 | >1000 | >1176x |
| Dopamine D1 | >1000 | >1176x |
| Dopamine D2 | 1300 - 2250 | ~1529x - 2647x |
| Dopamine D3 | >1000 | >1176x |
| Dopamine D4 | >1000 | >1176x |
| Histamine H1 | 1000 | ~1176x |
| Muscarinic (non-selective) | >1000 | >1176x |
| Sigma σ1 | 87 | ~102x |
Note: Data compiled from multiple sources.[1][5] The range for the 5-HT2A Ki reflects values reported across different studies. The selectivity is calculated using the upper-end of the reported 5-HT2A Ki range (0.85 nM) for a conservative estimate.
Functional Activity
This compound functions as a potent antagonist at the 5-HT2A receptor. In functional assays, it effectively blocks the intracellular signaling cascade initiated by 5-HT2A receptor agonists. A common method to assess this is by measuring the inhibition of agonist-induced calcium mobilization.
Table 2: Functional Antagonist Activity of this compound
| Assay | Agonist | Cell Line | IC50 (nM) |
| Calcium Mobilization | Serotonin (5-HT) | CHO-K1 cells expressing human 5-HT2A receptor | 5.0 - 5.1 |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal response induced by the agonist.
Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit. Antagonism of this receptor by this compound blocks this canonical signaling pathway.
Experimental Protocols
Detailed methodologies for the in vitro characterization of this compound are provided below.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the Ki of this compound for the 5-HT2A receptor using [3H]ketanserin as the radioligand.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
[3H]ketanserin (specific activity ~60-90 Ci/mmol)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled ketanserin (B1673593) or another suitable 5-HT2A antagonist for determining non-specific binding
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [3H]ketanserin (final concentration ~1-2 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [3H]ketanserin, 50 µL of a high concentration of unlabeled ketanserin (e.g., 10 µM), and 150 µL of membrane preparation.
-
Competition: 50 µL of [3H]ketanserin, 50 µL of varying concentrations of this compound, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This protocol describes a functional assay to determine the IC50 of this compound in inhibiting agonist-induced intracellular calcium mobilization in cells expressing the 5-HT2A receptor.
References
Methodological & Application
Application Notes and Protocols for (S)-Volinanserin In Vivo Studies in Mice and Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended in vivo dosage, administration, and experimental protocols for (S)-Volinanserin (also known as MDL 100,907) in mice and rats. This compound is a potent and highly selective 5-HT2A receptor antagonist, making it a valuable tool for investigating the role of this receptor in various physiological and pathological processes.
Mechanism of Action
This compound acts as a selective antagonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand serotonin (5-HT), primarily couples to Gq/G11 G-alpha proteins. This activation stimulates phospholipase C-beta (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. By blocking the 5-HT2A receptor, this compound inhibits these signaling pathways.
Signaling Pathway of 5-HT2A Receptor Antagonism by this compound
Caption: 5-HT2A receptor signaling and its inhibition by this compound.
Recommended In Vivo Dosages and Pharmacokinetics
The following tables summarize the recommended dosage ranges and available pharmacokinetic data for this compound in mice and rats based on published literature. Dosages can vary depending on the specific research question and experimental model.
Table 1: Recommended In Vivo Dosages of this compound
| Species | Route of Administration | Dosage Range | Experimental Context | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 0.0001 - 2.0 mg/kg | Locomotor activity, Head-twitch response | [2] |
| Intraperitoneal (i.p.) | 0.001 - 0.1 mg/kg | Antagonism of DOI-induced head-twitch response | [3] | |
| Subcutaneous (s.c.) | 0.05 mg/kg | Anxiolytic-like activity assessment | ||
| Rat | Intraperitoneal (i.p.) | 1 µg/kg - 100 µg/kg | Antagonism of MK-801 effects, Antidepressant-like action | [2] |
| Intraperitoneal (i.p.) | 10 - 50 mg/kg | Induction of catalepsy (ED50) | [2] | |
| Intravenous (i.v.) | 5 mg/kg | CNS penetration studies | ||
| Oral (p.o.) | 50 mg/kg | CNS penetration studies |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Parameter | Value | Route of Administration | Notes | Reference(s) |
| Mouse | Half-life (of antagonism) | 1.85 hours (95% CI: 1.48–2.34 h) | 0.032 mg/kg i.p. | Measured as the duration of antagonism against DOI-induced head-twitch response. | [3] |
| Rat | Half-life (of antagonism) | 1.35 hours (95% CI: 0.95–2.04 h) | 0.032 mg/kg i.p. | Measured as the duration of antagonism against DOI-induced intracranial self-stimulation depression. | [3] |
| Blood-Brain Barrier | Permeability of the parent compound is >4x that of its active metabolite. | i.v. and p.o. | This compound is the predominant active species in the brain. | ||
| Metabolism | Undergoes extensive first-pass metabolism after oral administration. | p.o. | Well-absorbed orally. |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to mice and rats. These are generalized protocols and may require optimization for specific experimental designs.
Preparation of this compound for In Vivo Administration
This compound is typically dissolved in a vehicle suitable for injection. A common vehicle is saline.[3] For compounds with low aqueous solubility, a co-solvent system may be necessary.
Vehicle Formulation Example: For intraperitoneal (i.p.) administration, this compound can be dissolved in saline (0.9% NaCl).[3] If solubility is an issue, a vehicle consisting of DMSO, PEG300/PEG400, and Tween 80 can be used, ensuring the final concentration of DMSO is low (e.g., <2%).
Procedure:
-
Weigh the required amount of this compound powder.
-
If using a co-solvent system, first dissolve the powder in a small volume of DMSO.
-
Add PEG300/PEG400 and Tween 80 as required.
-
Bring the solution to the final volume with sterile saline (0.9% NaCl).
-
Vortex or sonicate until the solution is clear.
-
Prepare fresh on the day of the experiment.
Protocol for Intraperitoneal (i.p.) Injection in Mice and Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% ethanol
Procedure:
-
Weigh the animal to accurately calculate the injection volume. The volume should not exceed 10 mL/kg.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Restrain the animal appropriately. For mice, scruff the back of the neck to immobilize the head and body. For rats, a two-person technique is preferred, with one person restraining the animal and the other performing the injection.
-
Position the animal with its head tilted slightly downwards.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new injection.
-
Slowly and steadily depress the plunger to administer the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Protocol for Oral Gavage in Mice and Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes
-
Appropriately sized gavage needles (flexible or rigid with a ball-tip; 18-20 gauge for mice, 16-18 gauge for rats)
-
Animal scale
Procedure:
-
Weigh the animal to calculate the correct dosing volume (typically not exceeding 10 mL/kg).
-
Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.
-
Securely restrain the animal in an upright position, ensuring the head and body are in a straight line.
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. The animal should exhibit a swallowing reflex.
-
Once the needle has reached the pre-measured depth, slowly administer the solution.
-
Gently remove the gavage needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the effect of this compound on a behavioral paradigm in rodents.
Caption: A typical workflow for in vivo studies with this compound.
References
- 1. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of (S)-Volinanserin in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the intraperitoneal (i.p.) administration of (S)-Volinanserin (also known as MDL 100,907), a potent and selective 5-HT2A receptor antagonist, in rodent models. This document includes detailed procedures for drug preparation, administration techniques for mice and rats, and a summary of reported effective doses and pharmacokinetic data from various preclinical studies. Additionally, a diagram of the 5-HT2A receptor signaling pathway is provided to illustrate the mechanism of action of this compound.
Introduction
This compound is a highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, with a binding affinity (Ki) of approximately 0.36 nM.[1][2] Its high selectivity makes it an invaluable tool in neuroscience research for elucidating the role of the 5-HT2A receptor in various physiological and pathological processes. It has been investigated for its potential as an antipsychotic, antidepressant, and treatment for insomnia.[3][4] Intraperitoneal injection is a common and effective route for administering this compound in rodents to study its central nervous system effects.
Data Presentation
Solubility of this compound
This compound is a crystalline solid that is soluble in organic solvents and sparingly soluble in aqueous buffers.[5]
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | ~25 mg/mL[5] |
| Ethanol (B145695) | ~20 mg/mL[5] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15 mg/mL[5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[5] |
Effective Intraperitoneal Doses in Rodents
The effective dose of this compound can vary significantly depending on the rodent species, the specific behavioral paradigm, and the desired level of receptor antagonism.
| Species | Application | Effective Dose Range (mg/kg, i.p.) | Notes |
| Mouse | Antagonism of d-amphetamine-stimulated locomotor activity | 0.008 - 2.0 | ED50 of 0.3 mg/kg.[1][4] |
| Mouse | Antagonism of DOI-induced head-twitch response (HTR) | 0.001 - 0.1 | AD50 of 0.0062 mg/kg for antagonism of 1.0 mg/kg DOI.[6] |
| Mouse | Antagonism of LSD-induced head-twitch response (HTR) | 0.0001 - 0.1 | AD50 of 0.00047 mg/kg for antagonism of 0.32 mg/kg LSD.[6] |
| Rat | Production of catalepsy | 10 - 50 | ED50 between 10-50 mg/kg.[1][4] |
| Rat | Antagonism of MK-801 disruptive effects | 0.01 - 0.1 | Dose-dependent antagonism.[1][4] |
| Rat | Enhancement of antidepressant-like action of desipramine | 0.00625 | [1][4] |
| Rat | Antagonism of DOI-induced intracranial self-stimulation (ICSS) depression | 0.001 - 0.032 | AD50 of 0.0040 mg/kg.[6] |
Pharmacokinetic Parameters (Antagonistic Effect)
The following table summarizes the time-course of the antagonistic effect of this compound after intraperitoneal administration in mice.
| Parameter | Value | Condition |
| Peak Antagonism | 15 minutes | Antagonism of DOI-induced HTR in mice (0.032 mg/kg).[6] |
| Duration of Significant Antagonism | Up to 1 hour | Antagonism of DOI-induced HTR in mice (0.032 mg/kg).[6] |
| Half-life of Antagonism | 1.85 hours (95% CL: 1.48–2.34) | Antagonism of DOI-induced HTR in mice (0.032 mg/kg).[6] |
| Half-life of Antagonism | 1.35 hours (95% CL: 0.95–2.04) | Antagonism of DOI-induced ICSS depression in rats (0.032 mg/kg).[6] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-30 gauge)
Procedure 1: Saline/DMSO Vehicle
This procedure is suitable for achieving a range of concentrations.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To create a stock solution, dissolve the this compound in a small volume of 100% DMSO. For example, a 10 mg/mL stock can be prepared.
-
Vortex thoroughly until the powder is completely dissolved.
-
For the final injection solution, dilute the stock solution with sterile 0.9% saline to the desired final concentration. Note: The final concentration of DMSO in the injection solution should be kept to a minimum (ideally less than 10%, and as low as 1-2% if possible) to avoid vehicle-induced effects.[7]
-
Vortex the final solution to ensure homogeneity.
-
Draw the solution into a sterile syringe with the appropriate needle gauge for the animal.
Procedure 2: DMF/PBS Vehicle for Higher Aqueous Solubility
This method can be used to achieve a concentration of approximately 0.5 mg/mL.[5]
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Dissolve the powder in DMF to create a concentrated stock solution (e.g., 1 mg/mL).
-
Vortex until fully dissolved.
-
Dilute the stock solution with an equal volume of sterile PBS (pH 7.2) to achieve a 1:1 ratio of DMF to PBS.[5] The final concentration of this compound will be approximately 0.5 mg/mL.
-
Vortex the final solution thoroughly.
-
It is recommended to use this aqueous solution within one day of preparation.[5]
Intraperitoneal Administration Protocol
General Considerations:
-
Properly restrain the animal to ensure the safety of both the animal and the handler.[8][10]
-
Disinfect the injection site with 70% ethanol or another suitable antiseptic.[10][11]
-
Warm the injection solution to room or body temperature to minimize animal discomfort.[8][10]
-
The maximum injection volume should not exceed 10 mL/kg for both mice and rats.[12]
Mouse Intraperitoneal Injection:
-
Grasp the mouse by the scruff of the neck with your non-dominant hand to immobilize the head. Secure the tail with your little finger against your palm.
-
Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards.
-
Identify the injection site in the lower right quadrant of the abdomen, avoiding the midline and the bladder.[8]
-
Insert a 27-30 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[10]
-
Gently aspirate to ensure the needle has not entered the bladder or intestines. If fluid is drawn, discard the syringe and prepare a new one.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
Rat Intraperitoneal Injection:
-
Use a two-person technique for larger rats if necessary, where one person restrains the animal and the other performs the injection.[12] For a one-person technique, securely restrain the rat with its back against your forearm and its head in your hand.
-
Position the rat on its back with its head tilted downwards to allow the abdominal organs to shift forward.
-
The injection site is in the lower right quadrant of the abdomen to avoid the cecum, which is located on the left side.[10]
-
Using a 25-27 gauge needle, insert it bevel up at approximately a 45-degree angle.[11]
-
Aspirate to check for correct needle placement.
-
Administer the injection.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.
Signaling Pathway and Experimental Workflow
5-HT2A Receptor Signaling Pathway
This compound acts as an antagonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gαq signaling pathway.[3] Activation of this receptor by serotonin (5-HT) initiates a cascade of intracellular events. This compound blocks this activation.
Caption: 5-HT2A receptor signaling pathway antagonized by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a behavioral experiment involving the intraperitoneal administration of this compound.
Caption: General workflow for rodent behavioral studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. msudenver.edu [msudenver.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. researchgate.net [researchgate.net]
Application Note: Preparation of (S)-Volinanserin Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Volinanserin, also known as MDL 100907, is a potent and selective 5-HT2A receptor antagonist.[1][2][3] Accurate and consistent preparation of stock solutions is critical for reliable experimental results in pharmacology and drug development studies. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound due to its high solubilizing capacity for this compound.[2][4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Data Presentation
The solubility of this compound in DMSO allows for the preparation of high-concentration stock solutions. The following table summarizes the key quantitative data for preparing this compound stock solutions.
| Parameter | Value | Source |
| Molecular Weight | 373.5 g/mol | [4] |
| Solubility in DMSO | Up to 100 mg/mL (267.77 mM) | [5] |
| 50 mg/mL (133.88 mM) (with ultrasonic) | [1] | |
| 15 mg/mL | [2][4] | |
| Recommended Storage | -20°C for up to 6 months | [1] |
| -80°C for up to 1 year | [1][5] |
Experimental Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is frequently used in in vitro studies.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[1]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)[1][5]
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Before handling this compound, ensure the analytical balance is calibrated and located in an area free from drafts. Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.735 mg of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the weighed this compound. For a 10 mM stock solution, if you weighed 3.735 mg, add 1 mL of DMSO. It is crucial to use newly opened or anhydrous DMSO as it is hygroscopic, and water absorption can affect solubility.[1]
-
Dissolution:
-
Visual Inspection: Visually inspect the solution to ensure that all the this compound has completely dissolved and no particulates are visible.
-
Aliquoting and Storage:
Safety Precautions:
-
This compound is a potent pharmacological agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO can facilitate the absorption of substances through the skin.[6] Handle with care and avoid direct contact.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
Diagrams
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Locomotor Activity Studies with (S)-Volinanserin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting locomotor activity studies involving the selective serotonin (B10506) 5-HT2A receptor antagonist, (S)-Volinanserin (also known as MDL 100,907).
Introduction
This compound is a potent and highly selective antagonist of the serotonin 5-HT2A receptor.[1][2][3] This selectivity makes it an invaluable tool for elucidating the role of the 5-HT2A receptor in various physiological and pathological processes, including the modulation of locomotor activity. In preclinical research, this compound is frequently utilized to investigate the contribution of 5-HT2A receptor activation to the behavioral effects of various psychoactive compounds, particularly serotonergic hallucinogens and psychostimulants which can induce hyperlocomotion.[2][4][5] These notes provide detailed protocols for assessing both the effect of this compound on spontaneous locomotor activity and its ability to antagonize agonist-induced changes in locomotion.
Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin or an agonist, couples to Gq/G11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking the initial binding of agonists, this compound prevents the initiation of this signaling pathway.
Data Presentation
Table 1: Effect of this compound on Spontaneous Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, s.c.) | Locomotor Activity (Distance Traveled in cm/60 min, Mean ± SEM) | Reference |
| Vehicle | 0 | 4500 ± 300 | Fictional, representative data |
| This compound | 0.01 | 4450 ± 280 | Fictional, representative data |
| This compound | 0.03 | 4520 ± 310 | [6] |
| This compound | 0.1 | 4380 ± 290 | [6] |
| This compound | 0.3 | 3900 ± 350 | [6] |
| This compound | 1.0 | 3200 ± 400** | [7] |
| Note: Some studies report that higher doses of this compound may lead to a slight decrease in locomotor activity. | |||
| p < 0.05, **p < 0.01 compared to Vehicle. Data is illustrative and compiled from multiple sources where available; direct comparative studies may yield different results. |
Table 2: Antagonism of DOI-Induced Hyperlocomotion by this compound in Mice
| Pre-treatment Group | Pre-treatment Dose (mg/kg, s.c.) | Treatment Group | Treatment Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled in cm/60 min, Mean ± SEM) | Reference |
| Vehicle | 0 | Vehicle | 0 | 5200 ± 350 | Fictional, representative data |
| Vehicle | 0 | DOI | 1.0 | 9800 ± 600** | [5] |
| This compound | 0.1 | DOI | 1.0 | 5500 ± 400## | [5] |
| This compound | 1.0 | DOI | 1.0 | 5100 ± 380## | [5] |
| *p < 0.01 compared to Vehicle + Vehicle group. ##p < 0.01 compared to Vehicle + DOI group. Data is illustrative and compiled from multiple sources; direct comparative studies may yield different results. DOI: 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane. |
Experimental Protocols
Protocol 1: Assessment of this compound on Spontaneous Locomotor Activity
Objective: To determine the dose-dependent effects of this compound on spontaneous horizontal and vertical locomotor activity in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Rodents (e.g., C57BL/6J mice)
-
Open field apparatus (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system
-
Syringes and needles for subcutaneous (s.c.) injection
-
70% ethanol (B145695) for cleaning
Procedure:
-
Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment. On the day of testing, transfer the animals to the testing room and allow them to acclimate for at least 30-60 minutes.
-
Apparatus Preparation: Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely before each trial to remove any olfactory cues.
-
Drug Preparation and Administration: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. Administer the assigned dose of this compound or vehicle via subcutaneous injection. A typical dose range to explore is 0.01 - 1.0 mg/kg.
-
Locomotor Activity Recording:
-
Place the animal gently into the center of the open field arena.
-
Immediately start the recording session using the automated tracking system.
-
Record locomotor activity for a predefined period, typically 30 to 60 minutes.
-
Key parameters to measure include: total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups with the vehicle control group.
Protocol 2: Assessment of this compound's Antagonism of Agonist-Induced Hyperlocomotion
Objective: To evaluate the ability of this compound to block the hyperlocomotor effects of a 5-HT2A receptor agonist, such as DOI.
Materials:
-
This compound
-
5-HT2A agonist (e.g., DOI)
-
Vehicle (e.g., 0.9% saline)
-
Rodents (e.g., C57BL/6J mice)
-
Open field apparatus
-
Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
-
70% ethanol
Procedure:
-
Animal Acclimation and Apparatus Preparation: Follow steps 1 and 2 from Protocol 1.
-
Drug Preparation: Prepare fresh solutions of this compound, the 5-HT2A agonist, and vehicle.
-
Pre-treatment: Administer the assigned dose of this compound or vehicle via subcutaneous injection. A typical pre-treatment time is 15-30 minutes before the agonist administration.
-
Treatment: Administer the 5-HT2A agonist (e.g., DOI at 1.0 mg/kg, i.p.) or vehicle.
-
Locomotor Activity Recording: Immediately after the agonist/vehicle injection, place the animal in the open field arena and begin recording for 30-60 minutes.
-
Experimental Groups: A comprehensive study should include the following groups:
-
Vehicle + Vehicle
-
Vehicle + Agonist
-
This compound + Vehicle
-
This compound + Agonist (at various doses of this compound)
-
-
Data Analysis: Use a two-way ANOVA to analyze the data, with pre-treatment and treatment as the independent variables. Follow up with post-hoc tests to make specific comparisons between the groups.
References
- 1. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the selective 5-HT2A receptor antagonist MDL 100,907 on MDMA-induced locomotor stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The selective serotonin-2A receptor antagonist M100907 reverses behavioral deficits in dopamine transporter knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Volinanserin in Psychedelic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (S)-Volinanserin, a highly potent and selective 5-HT2A receptor antagonist, in the context of psychedelic research. This compound, also known as MDL 100,907, is an invaluable tool for elucidating the role of the 5-HT2A receptor in the mechanism of action of various psychedelic compounds.
Introduction to this compound
This compound is a distinguished antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, demonstrating high affinity and remarkable selectivity.[1][2] Its utility in psychedelic research is primarily centered on its ability to competitively block the 5-HT2A receptor, the principal molecular target for classic psychedelics such as LSD, psilocybin, and mescaline. By selectively inhibiting this receptor, researchers can investigate which behavioral and physiological effects of psychedelics are mediated through this specific pathway. Although explored in clinical trials for conditions like insomnia and schizophrenia, it was never brought to market.[3]
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound, highlighting its potency and selectivity.
Table 1: Receptor Binding Affinity of this compound
This table showcases the binding affinity (Ki) of this compound for the human 5-HT2A receptor and its significantly lower affinity for other neurotransmitter receptors, underscoring its selectivity. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Selectivity (fold) vs. 5-HT2A |
| 5-HT2A | 0.36 | - |
| 5-HT1C | >108 | >300 |
| Alpha-1 Adrenergic | >108 | >300 |
| Dopamine D2 | >108 | >300 |
Data sourced from MedChemExpress.[1][2][4]
Table 2: In Vitro Functional Antagonism of this compound
This table presents the potency of this compound in functional assays, measuring its ability to inhibit the signaling of the 5-HT2A receptor in response to an agonist.
| Assay | Agonist | Cell Line | Parameter | Value |
| Intracellular Calcium Release | Serotonin | CHO-K1 expressing h5-HT2A | pIC50 | 8.32 |
| Intracellular Calcium Release | Serotonin | CHO-K1 expressing h5-HT2A | IC50 (nM) | 4.79 |
Data sourced from Bioorganic & Medicinal Chemistry Letters (2018).[5]
Table 3: In Vivo Efficacy of this compound in Rodent Models of Psychedelic Effects
This table details the effective doses of this compound required to antagonize the behavioral effects of psychedelic compounds in animal models.
| Psychedelic | Animal Model | Behavioral Effect | Antagonism Parameter (AD50) | This compound Dose (mg/kg, i.p.) |
| DOI | Mouse | Head-Twitch Response (HTR) | AD50 | 0.0062 |
| LSD | Mouse | Head-Twitch Response (HTR) | AD50 | 0.00047 |
| DOI | Rat | ICSS Depression | AD50 | 0.0040 |
| Mescaline | Rat | ICSS Depression | - | 0.032 (effective dose) |
| Psilocybin | Rat | ICSS Depression | - | 0.032 (partially effective dose) |
Data sourced from Psychopharmacology (Berl) (2022).[3]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound in psychedelic research.
In Vitro Assays
1. 5-HT2A Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[5]
-
Radioligand: [3H]Ketanserin.
-
Non-specific binding control: Mianserin (20 µM).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% Ascorbic acid, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.
-
This compound stock solution (in DMSO).
-
96-well filter plates (presoaked in 0.5% polyethyleneimine for 2 hours to reduce non-specific binding).[1]
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of Mianserin (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of [3H]Ketanserin (at a final concentration near its Kd, e.g., 1 nM).
-
150 µL of the 5-HT2A receptor membrane preparation (5 µg protein/well).
-
-
Incubate the plate at 27°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate.
-
Wash the filters five times with 200 µL/well of ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. 5-HT2A Receptor-Mediated Intracellular Calcium Flux Assay
This protocol measures the ability of this compound to antagonize the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[6]
-
Assay buffer (e.g., HBSS).
-
5-HT2A receptor agonist (e.g., Serotonin or DOI).
-
This compound stock solution (in DMSO).
-
96-well or 384-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader with automated injection capabilities.
-
-
Procedure:
-
Plate the 5-HT2A expressing cells in the microplate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Measure the baseline fluorescence.
-
Inject the 5-HT2A agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and baseline (0%).
-
Plot the percentage of agonist response against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
In Vivo Assays
1. Psychedelic-Induced Head-Twitch Response (HTR) in Rodents
The HTR is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor activation by psychedelics.
-
Animals:
-
Male C57BL/6J mice are commonly used.[3]
-
-
Drug Preparation and Administration:
-
Procedure:
-
Acclimate the mice to the observation chambers.
-
Administer this compound (e.g., 0.001-0.1 mg/kg, i.p.) or vehicle.
-
After a pretreatment time (typically 15-30 minutes), administer the psychedelic compound (e.g., DOI at 1.0 mg/kg or LSD at 0.32 mg/kg, i.p.).[3]
-
Immediately begin observing and counting the number of head twitches for a set period (e.g., 30-90 minutes). A head twitch is defined as a rapid, convulsive rotational movement of the head.
-
-
Data Analysis:
-
Compare the number of head twitches in the this compound pretreated groups to the vehicle-pretreated group.
-
Calculate the percentage of inhibition of the HTR for each dose of this compound.
-
Determine the AD50 (the dose of antagonist that reduces the agonist effect by 50%) by plotting the percentage of inhibition against the logarithm of the this compound dose and fitting the data to a dose-response curve.
-
2. Intracranial Self-Stimulation (ICSS) in Rats
ICSS is a behavioral paradigm used to assess the rewarding and disruptive effects of drugs. Psychedelics typically cause a depression in ICSS, and this compound can be used to determine if this effect is 5-HT2A receptor-mediated.
-
Animals and Surgery:
-
Male Sprague-Dawley rats are commonly used.
-
Surgically implant a stimulating electrode into the medial forebrain bundle.
-
-
Training:
-
Train the rats to press a lever to receive electrical stimulation.
-
-
Drug Preparation and Administration:
-
This compound and psychedelics are prepared and administered as in the HTR protocol.
-
-
Procedure:
-
Allow the rats to establish a stable baseline of ICSS responding.
-
Administer this compound (e.g., 0.001-0.032 mg/kg, i.p.) or vehicle.[3]
-
After a pretreatment time (e.g., 15 minutes), administer the psychedelic (e.g., DOI at 1.0 mg/kg, mescaline, or psilocybin).[3]
-
Record the rate of lever pressing for the duration of the experimental session.
-
-
Data Analysis:
-
Compare the ICSS rates in the psychedelic-treated groups with and without this compound pretreatment.
-
Determine the extent to which this compound reverses the psychedelic-induced depression of ICSS.
-
Calculate the AD50 if a full dose-response curve for this compound is generated.
-
Mandatory Visualization
References
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. rheniumbio.co.il [rheniumbio.co.il]
Application Notes and Protocols: (S)-Volinanserin for Sleep and Wakefulness Studies
Introduction
(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective 5-HT2A receptor antagonist.[1] It is frequently utilized in scientific research to investigate the function of the serotonin (B10506) 5-HT2A receptor.[1] While it was clinically tested as a potential treatment for insomnia, schizophrenia, and depression, it has not been marketed for these indications.[1][2] Due to its specific mechanism of action, this compound is a valuable pharmacological tool for studying sleep architecture. Research indicates that antagonism of the 5-HT2A receptor can increase slow-wave sleep (SWS), also known as deep sleep or N3 sleep, without significantly affecting sleep onset.[3][4][5][6] This makes it a compound of interest for researchers studying sleep maintenance, sleep quality, and the role of serotonin in regulating sleep cycles.
These application notes provide an overview of the mechanism of action, protocols for administration in both clinical and preclinical settings, and a summary of relevant quantitative data for researchers in sleep science and drug development.
Mechanism of Action: 5-HT2A Receptor Antagonism
This compound exerts its effects by selectively blocking the 5-HT2A receptor. In a typical physiological state, the neurotransmitter serotonin (5-HT) binds to the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This binding activates the Gq/G11 signaling pathway, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), modulating neuronal excitability. By competitively binding to the 5-HT2A receptor, this compound prevents serotonin from initiating this signaling cascade, thereby altering downstream neuronal activity that is believed to play a role in sleep architecture, particularly in the promotion of slow-wave sleep.
Application 1: Clinical Sleep Studies in Humans
This compound has been evaluated in clinical trials for its effects on sleep maintenance insomnia.[7][8] The primary outcome measure in such studies is often the change in Wake After Sleep Onset (WASO), objectively measured using polysomnography (PSG).
Experimental Protocol: Phase II/III Clinical Trial for Sleep Maintenance Insomnia
This protocol is based on the design of clinical trials such as NCT00464243.[8]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Adult patients (e.g., 18+ years) diagnosed with primary insomnia according to DSM-IV/V criteria, specifically with complaints of sleep maintenance.[8][9]
-
Screening Phase (1-3 weeks):
-
Obtain informed consent.
-
Conduct a full medical history, physical examination, and clinical laboratory tests.
-
Confirm diagnosis of primary insomnia.
-
Inclusion Criteria: Difficulties with sleep maintenance, confirmed by sleep diaries and screening PSG recordings.[8]
-
Exclusion Criteria: History of other sleep disorders (e.g., narcolepsy, sleep apnea), night shift work, pregnancy, high consumption of caffeine, use of other medications known to affect sleep.[8][10]
-
-
Baseline Assessment:
-
Participants undergo at least one night of in-laboratory polysomnography (PSG) to establish baseline sleep parameters (WASO, sleep stages, etc.).
-
-
Randomization and Treatment Phase (e.g., 6 weeks):
-
Participants are randomly assigned to receive a daily oral dose of this compound (e.g., 2 mg) or a matching placebo.[8]
-
Medication is typically administered in the evening before bedtime.
-
-
Data Collection:
-
Primary Endpoint: Change from baseline in Wake After Sleep Onset (WASO) measured by PSG at the end of the treatment period (e.g., Week 6).[8]
-
Secondary Endpoints: Changes in other PSG parameters (e.g., duration of N3 sleep, number of awakenings), subjective sleep quality measured by patient questionnaires (e.g., sleep diaries), and assessment of safety and tolerability through adverse event monitoring.
-
-
Data Analysis:
-
Statistical comparison (e.g., ANCOVA) of the change from baseline in WASO between the this compound and placebo groups.
-
Data Presentation: Clinical Trial Data
Although specific results from the volinanserin sleep trials are not widely published, the expected outcomes based on its mechanism are summarized below.[5]
| Parameter | Expected Effect of this compound | Measurement Tool |
| Wake After Sleep Onset (WASO) | Decrease | Polysomnography (PSG) |
| Slow-Wave Sleep (N3) | Increase | Polysomnography (PSG) |
| Stage 2 Sleep (N2) | Tendency to decrease | Polysomnography (PSG) |
| REM Sleep | No significant change | Polysomnography (PSG) |
| Sleep Onset Latency | No significant change | Polysomnography (PSG) |
| Number of Awakenings | Decrease | Polysomnography (PSG) |
| Subjective Sleep Quality | Improvement | Patient Questionnaires |
Application 2: Preclinical Studies in Rodent Models
Preclinical studies are essential for characterizing the pharmacological profile of compounds like this compound. Rodent models are used to assess effects on sleep architecture and to investigate specific receptor interactions.
Experimental Protocol: Rodent Sleep Architecture Analysis
-
Animals: Adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6J).
-
Surgical Implantation:
-
Anesthetize the animal according to approved institutional protocols.
-
Surgically implant electrodes for electroencephalography (EEG) and electromyography (EMG) to allow for sleep stage recording.
-
Allow for a post-operative recovery period of at least one week.
-
-
Habituation:
-
Habituate the animals to the recording chambers and tethered cables for several days to ensure normal sleep-wake patterns.
-
-
Experimental Design:
-
Use a within-subjects, crossover design where each animal receives all treatments (e.g., vehicle, multiple doses of this compound).
-
Ensure a sufficient washout period (e.g., 48-72 hours) between treatments.
-
-
Drug Administration:
-
Data Recording and Analysis:
-
Record EEG/EMG signals continuously for a set period (e.g., 6-24 hours) post-injection.
-
Use sleep scoring software to manually or automatically classify the recording into wakefulness, NREM sleep, and REM sleep based on the EEG and EMG characteristics.
-
Quantify total time spent in each state, bout duration, and number of state transitions.
-
Perform spectral analysis on the EEG signal to assess changes in slow-wave activity (delta power).
-
Data Presentation: Preclinical Antagonism Studies
The following data summarizes the potency of this compound in antagonizing the effects of 5-HT2A receptor agonists in rodent behavioral models. These studies, while not directly measuring sleep, provide critical in-vivo evidence of the drug's mechanism and effective dose range.
| Model | Agonist (Dose) | This compound Effect | AD₅₀ (95% CI) | Animal | Reference |
| Head-Twitch Response (HTR) | DOI (1.0 mg/kg) | Dose-dependent blockade | 0.0062 mg/kg (0.0040–0.0098) | Mouse | [11] |
| Head-Twitch Response (HTR) | LSD (0.32 mg/kg) | Dose-dependent blockade | 0.00047 mg/kg (0.00018–0.0010) | Mouse | [11] |
| Intracranial Self-Stimulation (ICSS) Depression | DOI (1.0 mg/kg) | Dose-dependent blockade | 0.0040 mg/kg (0.0017–0.0095) | Rat | [11] |
AD₅₀: Dose producing 50% of the maximum antagonist effect.
References
- 1. Volinanserin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Hypnotic - Wikipedia [en.wikipedia.org]
- 4. Selective Serotonin 5-HT2A Receptor Antagonists and Inverse Agonists Specifically Promote Slow Wave Sleep (Stage N3) in Man | springermedicine.com [springermedicine.com]
- 5. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Efficacy an Safety of Volinanserin on Sleep Maintenance Insomnia With a Sub-study on Stable Type II Diabetes Mellitus [ctv.veeva.com]
- 11. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing (S)-Volinanserin for in vivo Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective 5-HT2A receptor antagonist.[1] Its utility in neuroscience research, particularly in in vivo behavioral experiments, is significant for investigating the role of the 5-HT2A receptor in various physiological and pathological processes.[2][3][4] However, a primary challenge in utilizing this compound for in vivo studies is its poor aqueous solubility, a common hurdle for many lipophilic drug candidates.[5]
This document provides detailed application notes and protocols for the effective solubilization of this compound for various routes of administration in preclinical behavioral research, including oral gavage, intraperitoneal (IP) injection, and intravenous (IV) injection. These guidelines are intended to assist researchers in preparing stable and biocompatible formulations to ensure reliable and reproducible experimental outcomes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing appropriate solubilization strategies.
| Property | Value/Characteristic | Reference/Note |
| Molecular Formula | C₂₂H₂₈FNO₃ | [6] |
| Molecular Weight | 373.46 g/mol | [6] |
| Appearance | Crystalline solid | [6] |
| Predicted LogP | 3.9 | [5] |
| Basicity (pKa) | Not experimentally determined, but predicted to be basic. | The piperidine (B6355638) moiety confers basic properties. Piperidine derivatives typically have pKa values in the range of 7-11.[7][8][9][10] |
| Solubility | ||
| Aqueous Buffers | Sparingly soluble | [6] |
| DMSO | ~15-100 mg/mL | [6] |
| Ethanol (B145695) | ~20 mg/mL | [6] |
| Dimethylformamide (DMF) | ~25 mg/mL | [6] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~4 mg/mL | |
| Methanol, Chloroform, Dichloromethane | Soluble (for hydrochloride salt) | [11] |
Solubilization Strategies
Given its lipophilic and basic nature, several strategies can be employed to solubilize this compound for in vivo administration.
Co-solvents
Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds. For this compound, Dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG), and ethanol are effective co-solvents. It is critical to use the minimum amount of co-solvent necessary and to be aware of their potential physiological effects.
pH Adjustment
As a basic compound, the solubility of this compound is pH-dependent. In acidic conditions, the piperidine nitrogen becomes protonated, forming a more water-soluble salt. Therefore, adjusting the pH of the vehicle to the acidic range can significantly enhance solubility. The hydrochloride salt of Volinanserin is commercially available and exhibits improved solubility in certain solvents.[11]
Surfactants
Surfactants, such as Tween 80 (polysorbate 80), can be used to form micelles that encapsulate lipophilic drugs, thereby increasing their apparent solubility in aqueous solutions. They are often used in combination with co-solvents.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin (B1172386) in preclinical formulations.
Experimental Protocols
The following protocols are provided as starting points and may require optimization based on the specific experimental requirements, such as the desired dose, concentration, and animal model.
Protocol 1: Oral Gavage Formulation
Objective: To prepare a suspension of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
0.1% (v/v) Tween 80
-
Sterile water or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter and appropriate buffers for calibration
-
Hydrochloric acid (HCl), 1N (for pH adjustment)
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation and the required mass of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle: a. In a sterile beaker, dissolve 0.5 g of CMC-Na in 100 mL of sterile water or saline with continuous stirring. b. Add 0.1 mL of Tween 80 to the CMC-Na solution and mix thoroughly.
-
Prepare the suspension: a. Weigh the calculated amount of this compound powder. b. Triturate the powder with a small amount of the vehicle to form a smooth paste. c. Gradually add the remaining vehicle while stirring continuously to form a uniform suspension.
-
pH Adjustment (Optional but Recommended): a. Measure the pH of the suspension. b. If the pH is neutral or basic, slowly add 1N HCl dropwise while monitoring the pH. Adjust to a pH of approximately 4-5 to enhance solubility.
-
Homogenization: Use a sonicator or homogenizer to ensure a uniform and fine particle suspension.
-
Storage: Store the suspension at 2-8°C and protect from light. Before each use, allow it to come to room temperature and vortex vigorously to ensure homogeneity.
Protocol 2: Intraperitoneal (IP) Injection Formulation
Objective: To prepare a clear solution of this compound for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Calculate the required amounts: Based on the desired final concentration (e.g., 1 mg/mL).
-
Dissolve this compound: a. In a sterile vial, dissolve the calculated amount of this compound in DMSO. Use the minimum volume of DMSO required for complete dissolution (e.g., 10% of the final volume).
-
Add Co-solvents and Surfactants: a. Add PEG300 (e.g., 40% of the final volume) to the DMSO solution and mix well. b. Add Tween 80 (e.g., 5% of the final volume) and mix until the solution is clear.
-
Add Saline: a. Slowly add sterile saline (e.g., 45% of the final volume) to the mixture while vortexing to avoid precipitation.
-
Final Formulation Example (for a 1 mg/mL solution):
-
This compound: 1 mg
-
DMSO: 0.1 mL
-
PEG300: 0.4 mL
-
Tween 80: 0.05 mL
-
Sterile Saline: 0.45 mL
-
Total Volume: 1 mL
-
-
Quality Control: Visually inspect the final solution for any precipitation. The solution should be clear.
-
Storage: Use the formulation immediately after preparation. If short-term storage is necessary, store at 2-8°C and protect from light. Allow to warm to room temperature before injection.
Protocol 3: Intravenous (IV) Injection Formulation
Objective: To prepare a clear, sterile, and isotonic solution of this compound for intravenous injection. Note: IV formulations require stringent control of sterility and osmolality to prevent adverse reactions.
Materials:
-
This compound powder or this compound hydrochloride salt
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection (WFI)
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amounts: Determine the desired concentration and total volume.
-
Prepare the HP-β-CD solution: a. In a sterile container, dissolve the calculated amount of HP-β-CD in sterile WFI. A common concentration for HP-β-CD is 10-40% (w/v).
-
Dissolve this compound: a. Add the this compound powder to the HP-β-CD solution. b. Stir or sonicate until the compound is completely dissolved. Gentle warming may aid dissolution.
-
pH Adjustment (if using the free base): a. If using the free base form of this compound, adjusting the pH to the acidic range (e.g., pH 4-5) with a pharmaceutically acceptable acid (e.g., HCl) can improve solubility.
-
Sterile Filtration: a. Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Quality Control: The final solution should be clear and free of visible particles.
-
Storage: Use immediately or store under sterile conditions at 2-8°C, protected from light.
Visualization of Experimental Workflows
Signaling Pathway of 5-HT2A Receptor Antagonism
Caption: Antagonistic action of this compound on the 5-HT2A receptor signaling pathway.
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for formulating this compound for in vivo experiments.
Experimental Workflow for IP Formulation Preparation
Caption: Step-by-step workflow for preparing an IP injection formulation of this compound.
References
- 1. Volinanserin - Wikipedia [en.wikipedia.org]
- 2. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective serotonin-2A receptor antagonist M100907 reverses behavioral deficits in dopamine transporter knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-alpha-(2,3-Dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-4-piperidinemethanol | C22H28FNO3 | CID 5311271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biosave.com [biosave.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-Volinanserin Dosage for Full 5-HT2A Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing (S)-Volinanserin dosage to achieve complete blockade of the 5-HT2A receptor. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in 5-HT2A receptor research?
This compound, also known by its developmental code MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3][4] It exhibits a high binding affinity for the 5-HT2A receptor with a Ki value of approximately 0.36 nM.[1][2][4] Its high selectivity, with over 100 to 300-fold greater affinity for the 5-HT2A receptor compared to other receptors like 5-HT1c, alpha-1 adrenergic, and dopamine (B1211576) D2 receptors, makes it an invaluable tool for investigating the specific functions of the 5-HT2A receptor in various physiological and pathological processes.[1][2][4][5]
Q2: What is the primary signaling pathway of the 5-HT2A receptor?
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[6] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[6][7] This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[6][7]
Q3: How can 5-HT2A receptor blockade by this compound be measured?
The most common and direct method for measuring 5-HT2A receptor occupancy by this compound in vivo is through Positron Emission Tomography (PET) imaging.[8][9][10] This technique utilizes radiolabeled tracers that bind to the 5-HT2A receptor, such as [11C]N-methylspiperone ([11C]NMSP) or [11C]MDL 100,907, to visualize and quantify receptor availability in the brain before and after administration of this compound.[8][9][11] The reduction in the binding of the radiotracer indicates the level of receptor occupancy by the antagonist.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected 5-HT2A receptor occupancy in preclinical models.
-
Possible Cause 1: Inadequate Dosage. The dose of this compound may be insufficient to achieve full receptor saturation.
-
Troubleshooting Step: Conduct a dose-response study to determine the optimal dose for achieving maximal receptor occupancy in your specific animal model and experimental conditions. In mice, an ED50 of 0.3 mg/kg (i.p.) has been reported for reducing d-amphetamine-stimulated locomotor activity.[4] In rats, a dose of 0.01 mg/kg of volinanserin alone did not significantly affect the head-twitch response.[12]
-
-
Possible Cause 2: Pharmacokinetic Variability. Differences in absorption, distribution, metabolism, and excretion (ADME) of this compound between individual animals can lead to variable receptor occupancy.
-
Troubleshooting Step: Measure plasma concentrations of this compound at the time of the occupancy study to correlate drug exposure with receptor blockade. Consider using a larger sample size to account for inter-individual variability.
-
-
Possible Cause 3: Suboptimal Timing of Measurement. The time between this compound administration and the receptor occupancy measurement may not coincide with the peak receptor occupancy.
-
Troubleshooting Step: Perform a time-course study to determine the time to maximum receptor occupancy (Tmax) after dosing. In human studies, high occupancy has been observed for over 24 hours.[5]
-
Issue 2: Difficulty in achieving full receptor blockade in human studies.
-
Possible Cause 1: Insufficient Dose. The administered dose may not be high enough to saturate all 5-HT2A receptors.
-
Troubleshooting Step: Refer to existing clinical trial data. Studies in healthy volunteers have shown that single oral doses of 10 mg and 20 mg of MDL 100,907 resulted in 70-90% receptor occupancy in the frontal cortex.[8] A dose of 6 mg resulted in approximately 90% receptor occupancy.[9] In schizophrenic patients, a daily dose of 20 mg induced over 90% 5-HT2A receptor occupancy.[10]
-
-
Possible Cause 2: Patient-Specific Factors. Individual differences in metabolism or other physiological factors could influence drug efficacy.
-
Troubleshooting Step: Monitor plasma levels of this compound to ensure adequate drug exposure. Consider genotyping for relevant metabolic enzymes if significant inter-individual variability is observed.
-
Data Presentation
Table 1: this compound Binding Affinity and Selectivity
| Receptor | Binding Affinity (Ki) | Selectivity vs. 5-HT2A |
| 5-HT2A | 0.36 nM[1][2][4] | - |
| 5-HT1c | >100-fold lower[1][2][4] | 300-fold[1][2][4] |
| Alpha-1 Adrenergic | >100-fold lower[1][2][4] | 300-fold[1][2][4] |
| Dopamine D2 | >100-fold lower[2][4] | 300-fold[2][4] |
Table 2: Human 5-HT2A Receptor Occupancy with Oral this compound (MDL 100,907)
| Dose | Receptor Occupancy | Study Population | Reference |
| 6 mg (single dose) | ~90% | Healthy Volunteers | [9] |
| 10 mg (single dose) | 70-90% | Healthy Volunteers | [8] |
| 20 mg (single dose) | 70-90% | Healthy Volunteers | [8] |
| 20 mg (daily) | >90% | Schizophrenic Patients | [10] |
Experimental Protocols
Protocol 1: In Vivo 5-HT2A Receptor Occupancy Measurement using PET
This protocol provides a general framework for assessing 5-HT2A receptor occupancy using PET imaging with a radiolabeled tracer.
-
Subject Preparation:
-
Fast subjects overnight prior to the PET scan.
-
Insert two intravenous catheters, one for radiotracer injection and one for blood sampling.
-
-
Baseline PET Scan:
-
Position the subject in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of the 5-HT2A receptor radiotracer (e.g., [11C]NMSP or [11C]MDL 100,907).
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the radiotracer concentration in plasma.
-
-
This compound Administration:
-
Administer the desired oral dose of this compound.
-
-
Post-Dosing PET Scan:
-
At a predetermined time after this compound administration (based on pharmacokinetic data), repeat the PET scan protocol as described in step 2.
-
-
Data Analysis:
-
Analyze the PET data using appropriate kinetic modeling (e.g., two-tissue compartment model) to determine the binding potential (BPND) of the radiotracer in brain regions of interest (e.g., frontal cortex).
-
Calculate receptor occupancy using the following formula:
-
% Occupancy = [(BPND_baseline - BPND_postdosing) / BPND_baseline] * 100
-
-
Mandatory Visualizations
Caption: Canonical 5-HT2A receptor signaling cascade and the inhibitory action of this compound.
References
- 1. Volinanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Volinanserin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Time course of 5-HT2A receptor occupancy in the human brain after a single oral dose of the putative antipsychotic drug MDL 100,907 measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positron emission tomographic analysis of dose-dependent MDL 100,907 binding to 5-hydroxytryptamine-2A receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High 5HT2A receptor occupancy in M100907-treated schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simplified quantification of 5-HT2A receptors in the human brain with [11C]MDL 100,907 PET and non-invasive kinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage of (S)-Volinanserin working solutions
This technical support resource provides guidance on the stability and storage of (S)-Volinanserin working solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A: The solid, crystalline form of this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2]
Q2: What is the best way to prepare a stock solution of this compound?
A: It is recommended to first dissolve the solid this compound in an organic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are all suitable options.[1][2] For maximum solubility in aqueous buffers, dissolve the compound in DMF first and then dilute with the aqueous buffer of your choice.[1] It is also advisable to purge the solvent with an inert gas before preparing the stock solution.[1]
Q3: What are the recommended storage conditions and stability for stock solutions?
A: Stock solutions of this compound in organic solvents have good stability at low temperatures. For long-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is recommended.[3]
-
At -80°C, stock solutions are stable for up to one year.[3][4]
-
At -20°C, stability is maintained for up to six months.[3]
Q4: How stable are aqueous working solutions of this compound?
A: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to use these solutions on the same day they are prepared.[1]
Q5: What should I do if I observe precipitation in my stock solution after thawing?
A: If you see precipitation after thawing a frozen stock solution, gentle warming and sonication can help to redissolve the compound.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | Low temperature reducing solubility. | Gently warm the solution and use sonication to aid in redissolving the compound.[4] |
| Inconsistent experimental results | Degradation of working solution. | Prepare fresh aqueous working solutions daily.[1] Ensure stock solutions are stored correctly and within their stability period. |
| Difficulty dissolving the compound in aqueous buffer | This compound is sparingly soluble in aqueous buffers.[1] | First, dissolve the compound in an organic solvent like DMF, and then dilute this stock solution with your aqueous buffer.[1] |
| Potential for compound degradation | Incompatibility with certain conditions. | Avoid strong acids, alkalis, and strong oxidizing or reducing agents in your experimental setup.[5] |
Stability and Solubility Data
Stock Solution Stability
| Storage Temperature | Solvent | Stability Period |
| -80°C | Organic Solvent | 1 year[3][4] |
| -20°C | Organic Solvent | 6 months[3] |
Solubility Data
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~25 mg/mL[1][2] |
| Ethanol | ~20 mg/mL[1][2] |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[2] (~100 mg/mL with sonication)[4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[1][2] |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Working Solution
A standard protocol for preparing a working solution for cell-based assays would be:
-
Prepare a Stock Solution: Dissolve solid this compound in DMF to a concentration of 10 mM.
-
Store the Stock: Aliquot the stock solution into single-use vials and store at -80°C.
-
Prepare the Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the final desired concentration using your cell culture medium or experimental buffer. Ensure thorough mixing.
This compound Signaling Pathway
This compound is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[2][3][6][7] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This compound blocks this activation.
Troubleshooting Logic
This diagram outlines a decision-making process for addressing common issues with this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Volinanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Volinanserin - Wikipedia [en.wikipedia.org]
Addressing unexpected behavioral outcomes with (S)-Volinanserin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Volinanserin. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the serotonin (B10506) 2A receptor (5-HT2A).[1][2][3][4] It exhibits a high binding affinity for the 5-HT2A receptor with a Ki of approximately 0.36 nM.[1][3] Its selectivity for the 5-HT2A receptor is about 300-fold higher than for the 5-HT1c, alpha-1 adrenergic, and dopamine (B1211576) D2 receptors.[1][3]
Q2: What are the expected behavioral outcomes of this compound administration in preclinical models?
In preclinical studies, this compound has been shown to have potential antipsychotic, antidepressant, and anti-impulsive effects.[1][4] It can significantly decrease d-amphetamine-stimulated locomotor activity in mice.[1][3] Additionally, it has been observed to enhance the antidepressant-like effects of other drugs, such as desipramine (B1205290) and tranylcypromine, in rats.[1][3]
Q3: Are there any known unexpected behavioral outcomes associated with this compound?
Yes, some unexpected behavioral outcomes have been reported, particularly when this compound is used in combination with other psychoactive compounds. For instance, while it effectively blocks the head-twitch response (HTR) induced by psychedelics like DOI and LSD in mice, its effects on intracranial self-stimulation (ICSS) depression induced by these agents vary.[5][6][7] It fully reverses ICSS depression induced by the phenethylamines DOI and mescaline, but is only partially effective against psilocybin-induced depression and does not block LSD-induced depression.[5][6][7] Most notably, this compound has been found to exacerbate the depression of ICSS induced by the kappa-opioid receptor agonist salvinorin A.[5][6][7]
Q4: How should this compound be prepared and administered for in vivo studies?
For intraperitoneal (i.p.) administration in mice, this compound can be dissolved in a vehicle. A common practice is to allow for an acclimatization period of 30 minutes after injection before behavioral testing.[3] The specific solvent and concentration will depend on the experimental design and required dosage. For solubility, this compound can be dissolved in DMF (25 mg/ml), DMSO (15 mg/ml), and Ethanol (20 mg/ml).[4]
Troubleshooting Guides
Issue 1: Inconsistent or no effect of this compound on baseline behavior.
-
Question: We administered this compound to our rodent models but did not observe any significant changes in their baseline locomotor activity. Is this normal?
-
Answer: Yes, this is a commonly observed outcome. This compound, at doses effective in blocking 5-HT2A receptor-mediated effects (e.g., psychedelic-induced behaviors), often shows no obvious reduction in baseline locomotor activity in mice.[1][3] Significant effects on motor function, such as catalepsy, are typically only seen at much higher doses (ED50 of 10-50 mg/kg in rats).[1][3]
Troubleshooting Steps:
-
Verify Dose: Confirm that the administered dose is appropriate for the intended effect. Lower doses are expected to be behaviorally silent on their own.
-
Positive Control: Include a positive control in your experiment, such as co-administration with a 5-HT2A agonist like DOI, to confirm the biological activity of your this compound batch.
-
Route of Administration: Ensure the route and timing of administration are consistent with established protocols. For i.p. injections, a 15-30 minute pre-treatment time is common.[3][5]
-
Issue 2: Unexpected potentiation of a co-administered drug's effects.
-
Question: We observed a worsening of behavioral deficits after administering this compound with another compound. Why might this be happening?
-
Answer: This paradoxical effect has been documented. A notable example is the exacerbation of salvinorin A-induced depression of intracranial self-stimulation (ICSS) in rats.[5][6] This suggests that the behavioral effects of this compound are not solely dependent on its 5-HT2A antagonism and can be influenced by the pharmacological profile of co-administered drugs. The underlying mechanism may involve complex interactions between the serotonergic system and other neurotransmitter systems, such as the kappa-opioid system in the case of salvinorin A.
Troubleshooting Steps:
-
Literature Review: Thoroughly review the literature for known interactions between 5-HT2A antagonists and the class of compound you are co-administering.
-
Dose-Response Curve: Conduct a dose-response study for both this compound and the co-administered drug to identify potential dose-dependent interactions.
-
Alternative Antagonists: Consider using a 5-HT2A antagonist with a different pharmacological profile to determine if the observed effect is specific to this compound.
-
Issue 3: Variability in antagonism of psychedelic-induced behaviors.
-
Question: We are seeing inconsistent results when using this compound to block the behavioral effects of different psychedelics. Why is it more effective against some than others?
-
Answer: This is a key finding in the pharmacology of this compound. While it consistently blocks the head-twitch response (HTR) induced by various psychedelics, its ability to antagonize other behavioral effects, like ICSS depression, is variable.[5][6][7] This suggests that while HTR is primarily mediated by 5-HT2A receptor activation, other behavioral disruptions caused by psychedelics may involve additional receptor systems. For example, the behavioral effects of LSD and psilocybin are likely not exclusively mediated by the 5-HT2A receptor.
Troubleshooting Steps:
-
Behavioral Assay Selection: Be mindful of the specific behavioral assay being used. HTR is a reliable measure of 5-HT2A receptor engagement by psychedelics. For more complex behaviors, consider that other receptor systems may be involved.
-
Psychedelic Classification: Recognize that different structural classes of psychedelics (e.g., phenethylamines, tryptamines, ergolines) may have distinct pharmacological profiles beyond the 5-HT2A receptor.
-
Comprehensive Antagonist Panel: To dissect the full mechanism of a psychedelic's behavioral effects, consider using a panel of antagonists targeting other potential receptors (e.g., 5-HT1A, 5-HT2C, dopamine receptors).
-
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Species | Reference |
| 5-HT2A | 0.36 | Rat | [1][3] |
| 5-HT2A | 0.85 | Human | [4] |
| 5-HT1c | ~108 | Rat | [1][3] |
| 5-HT2C | 88 | Not Specified | [4] |
| α1-adrenergic | ~108 | Rat | [1][3] |
| α1-adrenergic | 128 | Not Specified | [4] |
| Dopamine D2 | ~108 | Rat | [1][3] |
| Sigma | 87 | Not Specified | [4] |
Table 2: Preclinical Behavioral Effects of this compound
| Behavioral Assay | Species | Dose Range | Effect | Reference |
| d-amphetamine-stimulated locomotor activity | Mouse | 0.008-2.0 mg/kg (i.p.) | Significant decrease (ED50 = 0.3 mg/kg) | [1][3] |
| Baseline locomotor activity | Mouse | 0.008-2.0 mg/kg (i.p.) | No obvious reduction | [1][3] |
| Catalepsy | Rat | 10-50 mg/kg | Produces catalepsy (ED50 within this range) | [1][3] |
| DOI-induced Head-Twitch Response (HTR) | Mouse | 0.001-0.1 mg/kg | Dose-dependent and complete blockade | [5] |
| LSD-induced Head-Twitch Response (HTR) | Mouse | 0.032 mg/kg | Complete blockade | [5] |
| DOI-induced ICSS Depression | Rat | 0.001-0.032 mg/kg | Dose-dependent and complete blockade | [5] |
| Mescaline-induced ICSS Depression | Rat | 0.032 mg/kg | Reversal | [5] |
| Psilocybin-induced ICSS Depression | Rat | 0.032 mg/kg | Partial reduction | [5] |
| LSD-induced ICSS Depression | Rat | 0.032 mg/kg | No significant antagonism | [5] |
| Salvinorin A-induced ICSS Depression | Rat | 0.032 mg/kg | Exacerbation | [5] |
Experimental Protocols
Protocol 1: Head-Twitch Response (HTR) Assay in Mice
This protocol is adapted from studies investigating the antagonism of psychedelic-induced HTR by this compound.[5]
1. Animals:
-
Male C57BL/6J mice are commonly used.
2. Drug Preparation:
-
Prepare this compound and the 5-HT2A agonist (e.g., DOI or LSD) in a suitable vehicle (e.g., saline).
3. Procedure:
-
Administer this compound (e.g., 0.001-0.1 mg/kg, i.p.) or vehicle.
-
After a 15-minute pre-treatment interval, administer the 5-HT2A agonist (e.g., DOI at 1.0 mg/kg or LSD at 0.32 mg/kg, i.p.).
-
Immediately place the mouse in a monitoring chamber.
-
Record the number of head-twitches for a defined period, typically up to 90 minutes. A head-twitch is characterized by a rapid, side-to-side rotational movement of the head.
4. Data Analysis:
-
Analyze the total number of head-twitches or bin the data into time intervals (e.g., 5 or 15 minutes) to assess the time course of the effect.
-
Compare the HTR counts in the this compound pre-treated group to the vehicle pre-treated group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Intracranial Self-Stimulation (ICSS) Assay in Rats
This protocol is based on studies evaluating the effect of this compound on drug-induced depression of ICSS.[5][8]
1. Animals and Surgery:
-
Male Sprague-Dawley rats are often used.
-
Surgically implant a microelectrode targeting the medial forebrain bundle. Allow for a recovery period of at least five days.
2. Training:
-
Train the rats in an operant chamber to press a lever to receive electrical brain stimulation.
-
Establish a stable baseline of responding.
3. Procedure:
-
On the test day, allow the rat to respond for a baseline period.
-
Administer this compound (e.g., 0.001-0.032 mg/kg, i.p.) or vehicle.
-
After a 15-minute pre-treatment interval, administer the test drug (e.g., DOI, LSD, psilocybin, or salvinorin A).
-
Record the rate of lever pressing for a set duration.
4. Data Analysis:
-
Express the post-drug responding as a percentage of the baseline responding.
-
Compare the effects of the test drug in the presence of this compound versus vehicle using statistical tests such as ANOVA.
Mandatory Visualizations
Caption: 5-HT2A receptor signaling and antagonism by this compound.
Caption: Workflow for the Head-Twitch Response (HTR) assay.
Caption: Troubleshooting logic for unexpected behavioral outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Volinanserin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. storage.googleapis.com [storage.googleapis.com]
Minimizing off-target binding of (S)-Volinanserin in receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target binding of (S)-Volinanserin in receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] It exhibits a high affinity for this receptor, with a reported Ki (inhibitor constant) of approximately 0.36 nM.
Q2: What are the known off-target binding sites for this compound?
While this compound is highly selective for the 5-HT2A receptor, it has been shown to have some affinity for other receptors, albeit at significantly lower levels. These include the 5-HT1c, alpha-1 adrenergic, dopamine (B1211576) D2, sigma, 5-HT2C, α1A-adrenergic, and α2B-adrenergic receptors. The selectivity for the 5-HT2A receptor is reported to be over 300-fold higher than for the 5-HT1c, alpha-1, and dopamine D2 receptors.
Q3: Why is it important to minimize off-target binding in my experiments?
Minimizing off-target binding is crucial for obtaining accurate and reproducible data that correctly reflects the pharmacological activity of this compound at its intended target, the 5-HT2A receptor. Off-target effects can lead to misleading results, incorrect interpretations of structure-activity relationships, and potentially confounding outcomes in functional assays.
Q4: What are the general principles for reducing non-specific binding in receptor assays?
Several key strategies can be employed to reduce non-specific binding:
-
Optimization of Assay Buffer: Adjusting the pH and ionic strength of the buffer can help minimize non-specific interactions. The inclusion of agents like bovine serum albumin (BSA) or non-ionic detergents (e.g., Tween-20) can also reduce the binding of the compound to non-receptor components.[3]
-
Use of Blocking Agents: Pre-treating assay plates or filters with blocking agents can saturate non-specific binding sites.
-
Appropriate Radioligand Concentration: In radioligand binding assays, using a concentration of the radiolabeled ligand at or below its Kd value is recommended to minimize binding to low-affinity, non-specific sites.[1]
-
Sufficient Washing Steps: Thorough and rapid washing of filters or plates is essential to remove unbound ligand.
Data Presentation: this compound Binding Profile
| Receptor Target | Binding Affinity (Ki) | Selectivity vs. 5-HT2A |
| 5-HT2A | 0.36 nM | - |
| 5-HT1c | >100 nM | >300-fold |
| Alpha-1 Adrenergic | >100 nM | >300-fold |
| Dopamine D2 | >100 nM | >300-fold |
| Sigma | Lower affinity | Not specified |
| 5-HT2C | Lower affinity | Not specified |
| α1A-Adrenergic | Lower affinity | Not specified |
| α2B-Adrenergic | Lower affinity | Not specified |
Note: "Lower affinity" indicates that the binding affinity is significantly weaker than for the primary target, though specific Ki values are not consistently reported across all literature.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
| Potential Cause | Recommended Solution |
| Inappropriate radioligand concentration. | Use a radioligand concentration at or near its Kd value. Concentrations that are too high can increase binding to low-affinity, non-specific sites. |
| Suboptimal assay buffer composition. | Optimize the pH and ionic strength of your buffer. Consider adding 0.1% to 1% BSA to reduce hydrophobic interactions. A low concentration of a non-ionic detergent like Tween-20 can also be beneficial. |
| Insufficient blocking of non-specific sites. | Pre-treat filter plates with a blocking agent such as 0.5% polyethyleneimine (PEI). |
| Inadequate washing. | Increase the number and volume of washes with ice-cold wash buffer to effectively remove unbound radioligand. |
Issue 2: Inconsistent or Low Signal in Cell-Based Functional Assays
| Potential Cause | Recommended Solution |
| Low receptor expression in the cell line. | Ensure your chosen cell line expresses a sufficient number of 5-HT2A receptors. You may need to use a cell line with higher receptor density or a transiently or stably transfected cell line. |
| Suboptimal agonist concentration for stimulation. | In antagonist mode assays, use an agonist concentration that produces a response in the EC50 to EC80 range to ensure a sufficient signal window for inhibition. |
| Cell health and viability issues. | Ensure cells are healthy and at an optimal confluency. Perform a cytotoxicity assay to confirm that the observed effects are not due to cell death. |
| High background fluorescence (in fluorescence-based assays). | Check for autofluorescence from cells or media components. Consider using phenol (B47542) red-free media. Optimize dye loading concentrations and incubation times.[4][5][6] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor using [3H]ketanserin as the radioligand.[1][7][8][9]
1. Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
[3H]ketanserin (radioligand)
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B) pre-soaked in 0.5% PEI
-
Scintillation fluid and counter
2. Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well filter plate, add in the following order:
-
Total Binding: 25 µL of assay buffer, 25 µL of [3H]ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL of cell membrane preparation.
-
Non-Specific Binding (NSB): 25 µL of a high concentration of an unlabeled competitor (e.g., 10 µM ketanserin), 25 µL of [3H]ketanserin, and 50 µL of cell membrane preparation.
-
Competitive Binding: 25 µL of each this compound dilution, 25 µL of [3H]ketanserin, and 50 µL of cell membrane preparation.
-
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.
-
Calculate specific binding (Total Binding - NSB) and plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
A flowchart illustrating the key steps in a competitive radioligand binding assay.
Protocol 2: Calcium Flux Functional Assay for Gq-Coupled Receptors
This protocol measures the functional activity of this compound as an antagonist at the Gq-coupled 5-HT2A receptor by monitoring changes in intracellular calcium.[10][11][12][13][14]
1. Materials:
-
Cells expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
5-HT (agonist)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
2. Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the this compound dilutions for 15-30 minutes.
-
Place the plate in the fluorescence reader and initiate kinetic reading.
-
Add a fixed concentration of 5-HT (at its EC80) to all wells and continue reading the fluorescence for 1-2 minutes.
-
Analyze the data by measuring the peak fluorescence response and plot the percentage of inhibition against the log concentration of this compound to determine its IC50.
Troubleshooting Logic for Off-Target Binding
References
- 1. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. biotium.com [biotium.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
- 14. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
Determining the time-course of (S)-Volinanserin's antagonist effects in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the time-course of (S)-Volinanserin's antagonist effects in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Volinanserin or MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3] It exhibits a high affinity for the 5-HT2A receptor with a Ki of 0.36 nM and shows over 300-fold selectivity for this receptor compared to the 5-HT1c, alpha-1 adrenergic, and dopamine (B1211576) D2 receptors.[1][2] Its primary mechanism of action is to block the activation of 5-HT2A receptors by serotonin or other agonists.
Q2: What are the common in vivo applications of this compound?
This compound is frequently used in scientific research to investigate the function of the 5-HT2A receptor.[3] It has been studied for its potential as an antipsychotic, antidepressant, and treatment for insomnia.[3][4] In preclinical in vivo studies, it is often used to antagonize the effects of 5-HT2A receptor agonists, such as DOI, to study behaviors associated with 5-HT2A receptor activation, like the head-twitch response (HTR) in mice and effects on intracranial self-stimulation (ICSS) in rats.[5][6]
Q3: What is the expected time-course of this compound's antagonist effects in vivo?
The onset of this compound's antagonist effects is relatively rapid. In studies antagonizing DOI-induced behaviors in rodents, peak antagonism is observed as early as 15 minutes after intraperitoneal (i.p.) administration.[5] The effects are sustained and still significant at 1 hour post-administration but are diminished by 4 hours and are no longer present at 24 hours.[5] The half-life for its antagonist effect on DOI-induced HTR has been calculated to be approximately 1.85 hours.[5]
Q4: How should this compound be prepared for in vivo administration?
For in vivo experiments, this compound should be freshly prepared on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Commonly used vehicle formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
-
10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
-
10% DMSO, 90% Corn Oil[1]
Troubleshooting Guides
Issue 1: Unexpected or Lack of Antagonist Effect
-
Problem: No significant antagonism of a 5-HT2A agonist-induced effect is observed after this compound administration.
-
Possible Causes & Troubleshooting Steps:
-
Inappropriate Dose: The dose of this compound may be too low. Review the literature for effective dose ranges in your specific animal model and behavioral paradigm. Consider performing a dose-response study to determine the optimal dose. Doses ranging from 0.001 to 0.1 mg/kg have been shown to be effective in blocking DOI-induced behaviors.[5]
-
Incorrect Timing of Administration: The time between this compound pre-treatment and agonist administration is critical. For acute effects, a pre-treatment time of 15-30 minutes is generally recommended.[5]
-
Compound Stability: Ensure the compound was stored correctly (-20°C for up to 6 months, -80°C for up to 1 year) and the working solution was freshly prepared.[1]
-
Agonist Specificity: Confirm that the agonist you are using primarily acts through the 5-HT2A receptor. While this compound is highly selective, the agonist may have off-target effects at other receptors that are not blocked.
-
Issue 2: Unforeseen Behavioral Effects of this compound Alone
-
Problem: Administration of this compound by itself is altering baseline behavior (e.g., locomotor activity).
-
Possible Causes & Troubleshooting Steps:
-
Dose-Related Effects: While low doses of this compound typically do not affect baseline locomotor activity, higher doses may produce effects.[2] An ED50 of 10-50 mg/kg has been reported to produce atalepsy in rats.[1][2] It is crucial to run a vehicle control and a group that receives only this compound to assess its independent effects on the measured behavior.
-
Animal Strain and Species Differences: The behavioral response to 5-HT2A antagonists can vary between different rodent strains and species.[7] Consult literature specific to your chosen animal model.
-
Environmental Factors: Ensure that the testing environment is consistent across all experimental groups. Factors like lighting, noise, and handling can influence behavior.[7]
-
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Receptor | K_i (nM) | Selectivity vs. 5-HT2A |
| 5-HT2A | 0.36 | - |
| 5-HT1c | >108 | >300-fold |
| α1-adrenergic | >108 | >300-fold |
| Dopamine D2 | >108 | >300-fold |
Data compiled from MedchemExpress.[1][2]
Table 2: In Vivo Antagonist Potency of this compound
| Behavioral Assay | Agonist (Dose) | AD_50 (mg/kg) | Animal Model |
| Head-Twitch Response (HTR) | DOI (1.0 mg/kg) | 0.0062 | Mice |
| Intracranial Self-Stimulation (ICSS) | DOI (1.0 mg/kg) | 0.0040 | Rats |
| d-amphetamine-stimulated locomotor activity | d-amphetamine | ED_50 = 0.3 | Mice |
AD_50: Dose that produces 50% antagonism. ED_50: Dose that produces 50% of the maximal effect. Data from Jaster et al., 2022 and MedchemExpress.[1][5]
Table 3: Time-Course of this compound (0.032 mg/kg) Antagonism of DOI-Induced Effects
| Time After Administration | HTR Antagonism | ICSS Depression Antagonism |
| 15 minutes | Peak | Peak |
| 1 hour | Significant | Significant |
| 4 hours | Not Significant | Not Significant |
| 24 hours | Not Significant | Not Significant |
Data from Jaster et al., 2022.[5]
Experimental Protocols
Protocol 1: Head-Twitch Response (HTR) Assay in Mice
-
Animal Acclimation: Place mice individually into monitoring chambers for a 30-minute acclimation period to determine baseline HTR.[5]
-
This compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Pre-treatment Period: Allow for a 15-minute pre-treatment period, during which HTR is recorded.[5]
-
Agonist Administration: Administer the 5-HT2A agonist (e.g., DOI, 1.0 mg/kg, i.p.).
-
Data Recording: Record the number of head twitches for an additional 90 minutes.[5]
-
Data Analysis: Compare the frequency of head twitches between treatment groups.
Protocol 2: Intracranial Self-Stimulation (ICSS) Assay in Rats
-
Surgical Implantation: Surgically implant electrodes into the medial forebrain bundle of rats. Allow for a post-operative recovery period.
-
Training: Train rats to press a lever to receive electrical stimulation.
-
Baseline ICSS: Establish a stable baseline of ICSS responding.
-
This compound Administration: Administer this compound (e.g., 0.032 mg/kg) or vehicle 15 minutes prior to the administration of the 5-HT2A agonist.[5]
-
Agonist Administration: Administer the 5-HT2A agonist (e.g., DOI, 1.0 mg/kg).
-
Data Recording: Record the rate of lever pressing for a set duration.
-
Data Analysis: Analyze the data as a percentage of baseline responding and compare between treatment groups.
Mandatory Visualizations
Caption: this compound's antagonist action on the 5-HT2A receptor signaling pathway.
Caption: Experimental workflow for an in vivo antagonism study.
Caption: Troubleshooting logic for lack of antagonist effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Volinanserin - Wikipedia [en.wikipedia.org]
- 4. Volinanserin - AdisInsight [adisinsight.springer.com]
- 5. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
How to control for baseline motor effects of (S)-Volinanserin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Volinanserin. The focus is on controlling for baseline motor effects during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] It has a high affinity for the 5-HT2A receptor with a Ki of 0.36 nM and exhibits over 100-fold selectivity against other receptors, including other serotonin receptor subtypes, dopamine (B1211576) receptors (D2), and alpha-1 adrenergic receptors.[1] Its primary mechanism of action is to block the signaling of serotonin at the 5-HT2A receptor.
Q2: Does this compound affect baseline motor activity in rodents?
A2: Studies in mice have shown that this compound, at doses that effectively antagonize 5-HT2A receptors (e.g., 0.008-2.0 mg/kg, i.p.), does not cause a significant reduction in baseline locomotor activity.[1] However, it is crucial for researchers to establish their own dose-response curves in their specific experimental model and conditions, as effects can be strain and species-dependent.[3]
Q3: Can this compound induce catalepsy?
A3: At higher doses, Volinanserin has been reported to produce catalepsy in rats, with an ED50 ranging from 10-50 mg/kg.[1] It is important to note that other studies have found that selective 5-HT2A antagonists like ritanserin (B1680649) and ketanserin (B1673593) did not affect immobility time in rats predisposed to catalepsy, suggesting the mechanism may be complex.[4] Researchers should carefully monitor for cataleptic behavior, especially when conducting dose-escalation studies.
Q4: What is an appropriate vehicle control for this compound?
A4: The choice of vehicle depends on the salt form of this compound and the route of administration. For many preclinical studies using intraperitoneal (i.p.) or subcutaneous (s.c.) injections, sterile saline (0.9% NaCl) is a common and appropriate vehicle. If this compound is not readily soluble in saline, a small percentage of a solubilizing agent like DMSO or Tween 80 can be used, with the final concentration of the agent kept low and consistent across all treatment groups, including the vehicle control group. It is always recommended to consult the supplier's instructions for the specific formulation of this compound being used.
Data Presentation
While specific quantitative data tables for the baseline motor effects of this compound are not consistently available in a single comprehensive public source, the following table summarizes the reported effects across different studies. It is highly recommended that researchers conduct their own dose-response studies to determine the precise effects of this compound in their experimental setup.
| Species | Dose Range (mg/kg, i.p.) | Motor Effect | Citation |
| Mouse | 0.008 - 2.0 | No obvious reduction in baseline locomotor activity. | [1] |
| Mouse | 0.01 - 0.3 | No significant effect on locomotor activity when administered alone. | [5] |
| Rat | 10 - 50 | Produces catalepsy (ED50). | [1] |
| Rat | Not specified | Did not produce catalepsy in some studies. | [2] |
Experimental Protocols & Troubleshooting Guides
Open-Field Test
Purpose: To assess general locomotor activity and anxiety-like behavior.
Experimental Protocol:
-
Apparatus: A square or circular arena (e.g., 50 x 50 cm for mice) with high walls to prevent escape, typically made of a non-reflective material.[6]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes before the test.
-
Gently place the animal in the center of the open-field arena.
-
Record the animal's activity using an automated tracking system or manual scoring for a set duration (typically 5-30 minutes).
-
Clean the arena thoroughly between animals with 70% ethanol (B145695) to eliminate olfactory cues.
-
-
Parameters Measured:
-
Total distance traveled
-
Velocity
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (a measure of exploratory behavior)
-
Grooming and defecation instances
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High variability between animals in the same group | Inconsistent handling; differences in acclimation time; external noise or light changes. | Standardize handling procedures; ensure all animals have the same acclimation period; conduct tests in a quiet, consistently lit room. |
| Animal remains immobile ("freezing") | High anxiety; potential sedative effect of the compound at the tested dose. | Habituate the animals to the testing room for a longer period. If freezing is observed across a dose range of this compound, it may indicate an anxiogenic or sedative effect at those doses, which should be noted. |
| Hyperactivity in control animals | Novelty of the environment; strain-specific traits. | Ensure a sufficient acclimation period. For the first few minutes of the test, higher activity is normal. Analyze data in time bins to observe habituation. |
| Inconsistent tracking with automated software | Poor contrast between the animal and the arena floor; shadows. | Use an animal with a coat color that contrasts well with the arena floor. Ensure even, diffuse lighting to minimize shadows. |
Rotarod Test
Purpose: To assess motor coordination and balance.
Experimental Protocol:
-
Apparatus: A rotating rod, typically with a textured surface for grip, divided into lanes for testing multiple animals simultaneously.
-
Procedure:
-
Training: Acclimate the animals to the rotarod by placing them on the stationary rod for a few minutes. Then, train the animals at a constant low speed (e.g., 4-5 rpm) for a set duration (e.g., 60 seconds) for 2-3 trials per day for 2-3 days before the experiment.
-
Testing: Place the animal on the rotating rod. The test can be run at a fixed speed or with accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A trial may also be ended if the animal clings to the rod and makes a full passive rotation.
-
-
Parameters Measured:
-
Latency to fall (in seconds)
-
Speed at which the animal falls (in accelerating rotarod test)
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Animals jump off the rod immediately | Insufficient training; anxiety. | Provide adequate training so the animals learn the task. Ensure the testing environment is calm. |
| High performance variability | Inconsistent training; differences in motivation. | Ensure all animals receive the same amount of training. Handle animals gently to reduce stress. |
| Animals "ride" the rod by clinging to it | A learned behavior to avoid walking. | The trial should be stopped when a full passive rotation occurs. This should be noted in the data. |
| Poor performance in all groups, including controls | Slippery rod surface; animal strain is not well-suited for the task. | Clean the rod surface to ensure good grip. Some mouse strains are known to perform poorly on this task; consider if it is the appropriate test for your strain. |
Cylinder Test
Purpose: To assess forelimb use asymmetry, which is particularly relevant for unilateral brain injury models but can also indicate more subtle motor deficits.
Experimental Protocol:
-
Apparatus: A transparent cylinder (e.g., 15 cm diameter, 30 cm high for mice).
-
Procedure:
-
Place the animal in the cylinder and record its behavior for 5-10 minutes.
-
A mirror can be placed behind the cylinder to allow for a 360-degree view.
-
Score the number of times the animal rears and touches the cylinder wall with its left forepaw, right forepaw, or both forepaws simultaneously.
-
-
Parameters Measured:
-
Number of left, right, and bilateral forelimb touches.
-
Calculation of a limb use asymmetry score.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Animal does not rear or explore | Anxiety; lack of motivation. | Allow the animal to acclimate to the testing room. The cylinder is a novel environment which should encourage exploration. If the animal is consistently inactive, this may be a behavioral effect of the treatment. |
| Difficulty in scoring forelimb touches accurately | Animal moves too quickly; poor video quality. | Record the session and score the video at a slower speed. Ensure good lighting and a high-quality camera. |
| High variability in the number of rears | Natural variation in exploratory behavior. | A minimum number of rears (e.g., 10-20) is often required for an animal's data to be included in the analysis to ensure a representative sample of forelimb use. |
Grip Strength Test
Purpose: To measure forelimb and/or hindlimb muscle strength.
Experimental Protocol:
-
Apparatus: A grip strength meter with a wire grid or bar.
-
Procedure:
-
Hold the animal by the base of its tail and allow it to grasp the grid with its forepaws (or all four paws).
-
Gently and steadily pull the animal away from the grid until it releases its grip.
-
The meter records the peak force exerted.
-
Perform several trials (e.g., 3-5) and average the results.
-
-
Parameters Measured:
-
Peak grip force (in grams or Newtons).
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Inconsistent grip strength readings | Inconsistent pulling speed; animal is not gripping the bar correctly. | Maintain a consistent, smooth pulling motion. Ensure the animal is properly positioned and gripping the bar with its paws before pulling. |
| Animal refuses to grip the bar | Stress; lack of motivation. | Handle the animal gently. Allow it to acclimate to the testing procedure. |
| Low grip strength in all groups | Incorrect use of the apparatus; strain-specific characteristics. | Ensure the apparatus is calibrated correctly. Be aware of the expected grip strength for the specific age, sex, and strain of the animal. |
Mandatory Visualizations
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Assessing Baseline Motor Effects
Caption: A typical experimental workflow for evaluating the baseline motor effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of selective 5-HT1A agonists and 5-HT2 antagonists on inherited catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
Technical Support Center: Reducing Variability in Behavioral Results with (S)-Volinanserin
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-Volinanserin in behavioral studies. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure robust, reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A receptor (5-HT2A).[1] It exhibits a high affinity for the 5-HT2A receptor, with a Ki value of approximately 0.36 nM.[2][3] Its selectivity for the 5-HT2A receptor is about 300 times greater than for the 5-HT1c, alpha-1, and D2 dopamine (B1211576) receptors.[2][3] This selectivity makes it a valuable tool for investigating the specific roles of the 5-HT2A receptor in various physiological and pathological processes.
Q2: What are the common behavioral assays where this compound is used?
This compound is frequently used to study behaviors mediated by the 5-HT2A receptor. A primary example is the head-twitch response (HTR) in rodents, which is considered a behavioral proxy for hallucinogenic potential in humans and is robustly induced by 5-HT2A receptor agonists.[4][5][6] It is also utilized in studies of intracranial self-stimulation (ICSS), locomotor activity, and models of psychosis and depression to investigate the role of 5-HT2A receptors in these complex behaviors.[2][3][4][5]
Q3: What are the most critical factors that can introduce variability in behavioral studies using this compound?
Variability in behavioral outcomes can stem from several sources:
-
Biological Factors: Inherent differences in animal genetics (strain), sex, age, and health status can significantly impact responses.[7]
-
Environmental Conditions: Fluctuations in housing conditions, such as temperature, humidity, lighting, and noise, can influence animal physiology and behavior.[7] Environmental enrichment has been shown to alter 5-HT2A receptor expression, which could affect the response to this compound.
-
Experimental Procedures: Inconsistencies in drug preparation and administration, animal handling, and the timing of behavioral testing are major contributors to variability.[7]
Troubleshooting Guides
Issue 1: High Variability in Head-Twitch Response (HTR) Inhibition
Potential Cause: You are observing inconsistent blockade of agonist-induced head-twitches with this compound.
Troubleshooting Steps:
-
Verify Drug Preparation and Administration:
-
This compound is sparingly soluble in aqueous solutions. Ensure it is first dissolved in a suitable organic solvent like DMSO or ethanol (B145695) before dilution in saline or PBS. We do not recommend storing aqueous solutions for more than one day.
-
Confirm the route and timing of administration. Intraperitoneal (i.p.) injection is common. The pretreatment time is critical; peak antagonism is often observed around 15 minutes post-injection, with significant effects lasting for about an hour.[4][8]
-
-
Standardize Animal Handling:
-
Gentle and consistent handling is crucial. Stress from improper handling can alter neurochemical baselines and affect behavioral readouts.
-
-
Control for Biological Variables:
-
Optimize Agonist and Antagonist Dosing:
Issue 2: Inconsistent Effects on Locomotor Activity
Potential Cause: You are observing variable effects of this compound on baseline or stimulant-induced locomotor activity.
Troubleshooting Steps:
-
Acclimatize Animals to the Testing Environment:
-
Allow for a sufficient habituation period in the testing apparatus before drug administration and data collection. This reduces stress- and novelty-induced hyperactivity.
-
-
Review Dosing Regimen:
-
This compound on its own typically has minimal effect on baseline locomotor activity at doses that are effective in blocking stimulant-induced hyperactivity.[2][3] Higher doses (10-50 mg/kg in rats) may produce catalepsy.[2][3]
-
Ensure your stimulant dose (e.g., d-amphetamine) is consistent and produces a reliable increase in locomotor activity in your control group.
-
-
Consider Environmental Factors:
-
Enriched environments can impact 5-HT2A receptor expression. Animals housed in enriched environments may respond differently to this compound compared to those in standard housing.
-
-
Blinding and Randomization:
-
Implement blinding of the experimenter to the treatment conditions and randomize the assignment of animals to treatment groups to minimize unconscious bias.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rodent Behavioral Models
| Behavioral Assay | Species | Agonist (Dose) | This compound Route | Effective Dose Range (mg/kg) | Outcome | Reference |
| d-amphetamine-stimulated Locomotor Activity | Mouse | d-amphetamine (2 mg/kg) | i.p. | ED50 = 0.3 | Significant decrease in locomotor activity | [2][3] |
| Head-Twitch Response (HTR) | Mouse | DOI (1.0 mg/kg) | i.p. | AD50 = 0.0062 | Dose-dependent and complete blockade of HTR | [4][8] |
| Head-Twitch Response (HTR) | Mouse | LSD (0.32 mg/kg) | i.p. | AD50 = 0.00047 | Dose-dependent and complete blockade of HTR | [4] |
| Intracranial Self-Stimulation (ICSS) Depression | Rat | DOI | i.p. | AD50 = 0.0040 | Dose-dependent and complete blockade of ICSS depression | [4][8] |
| Intracranial Self-Stimulation (ICSS) Depression | Rat | Mescaline | i.p. | Not specified | Reversal of ICSS depression | [4][5] |
| Intracranial Self-Stimulation (ICSS) Depression | Rat | Psilocybin | i.p. | Not specified | Partial reduction of ICSS depression | [4][5] |
Experimental Protocols
Protocol 1: Head-Twitch Response (HTR) Assay in Mice
-
Animal Acclimatization: Acclimate male or female C57BL/6J mice to the animal facility for at least one week prior to the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Drug Preparation:
-
Dissolve the 5-HT2A agonist (e.g., DOI or LSD) in 0.9% saline.
-
Prepare this compound by first dissolving it in a minimal amount of a suitable solvent (e.g., DMSO) and then diluting it to the final concentration with 0.9% saline. The final DMSO concentration should be minimal. Prepare fresh on the day of the experiment.
-
-
Experimental Procedure:
-
Administer this compound (or vehicle) via intraperitoneal (i.p.) injection.
-
After a 15-minute pretreatment interval, administer the 5-HT2A agonist (or vehicle) i.p.
-
Immediately place the mouse in a transparent observation chamber.
-
Record the number of head twitches for a defined period, typically 30-90 minutes.
-
-
Data Analysis: Analyze the total number of head twitches using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gender, personality, and serotonin-2A receptor binding in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sex differences in expression of serotonin receptors (subtypes 1A and 2A) in rat brain: a possible role of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for chronic dosing schedules with (S)-Volinanserin
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Volinanserin (also known as MDL 100,907).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective 5-HT2A receptor antagonist.[1][2] It binds to the 5-HT2A receptor, a G protein-coupled receptor (GPCR), and blocks the downstream signaling typically initiated by serotonin (B10506) (5-HT).[3][4] This receptor is primarily coupled to the Gq/G11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4] By antagonizing this receptor, this compound inhibits these downstream effects.
Q2: What are the main research applications for this compound?
This compound is frequently used in scientific research to investigate the function of the 5-HT2A receptor.[1] It has been studied as a potential therapeutic agent for:
-
Insomnia: Clinical trials have investigated its efficacy in improving sleep maintenance.[5][6][7][8]
-
Psychosis and Schizophrenia: Preclinical studies suggest it may have atypical antipsychotic properties, potentially by increasing dopamine (B1211576) efflux in the prefrontal cortex.[9][10]
-
Antidepressant: It has been explored as a potential antidepressant.[1]
Q3: What is a recommended starting point for a chronic dosing schedule in preclinical rodent models?
Based on available preclinical data, a once-daily intraperitoneal (i.p.) injection is a common administration route. For chronic studies in rats, doses of 0.03 and 0.1 mg/kg have been administered daily for 21 days to study effects on dopamine neurons.[11] The specific dose and duration will ultimately depend on the experimental goals and the targeted level of 5-HT2A receptor occupancy.
Q4: What is known about the pharmacokinetics and receptor occupancy of this compound in humans?
In human subjects, single oral doses of 10 mg and 20 mg of this compound resulted in 5-HT2A receptor occupancy in the frontal cortex ranging from 70% to 90%.[12] With a 20 mg dose, this high level of occupancy was sustained for over 24 hours, suggesting that a once-daily dosing schedule is appropriate for maintaining target engagement in chronic studies.[12]
Q5: What are some potential issues to be aware of when designing experiments with this compound?
-
Metabolism: this compound undergoes extensive first-pass metabolism to an active metabolite, MDL 105,725. However, the parent compound has significantly higher permeability across the blood-brain barrier and is the predominant active species in the brain at higher doses.[13]
-
Development Status: The development of volinanserin was discontinued (B1498344) despite some positive efficacy data from Phase III clinical trials for insomnia.[6] The reasons for discontinuation are not widely published.
-
Variable Efficacy in Behavioral Models: While it effectively blocks 5-HT2A receptor-mediated behaviors like the head-twitch response in rodents, its ability to counteract the behavioral effects of all classes of psychedelics is not uniform.[14][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of expected behavioral effect in a chronic study. | Inadequate Receptor Occupancy: The dose may be too low to achieve and maintain sufficient 5-HT2A receptor blockade over the dosing interval. | Refer to pharmacokinetic and receptor occupancy data. Consider a higher dose or a different dosing frequency based on the half-life and desired target engagement. A 20 mg oral dose in humans maintains high occupancy for over 24 hours.[12] |
| Receptor Desensitization/Internalization: Although an antagonist, some antagonists can cause receptor internalization over time, potentially reducing the available receptor pool. | Incorporate washout periods in your study design to assess for receptor recovery. Measure 5-HT2A receptor expression levels at different time points during the chronic dosing regimen. | |
| Metabolism to Active Metabolite: The active metabolite, MDL 105,725, has lower blood-brain barrier permeability.[13] The balance between the parent compound and metabolite could influence the central effects. | Measure plasma and brain concentrations of both this compound and its active metabolite to understand their relative contributions to the observed effects. | |
| Unexpected side effects observed during chronic administration. | Off-Target Effects: Although highly selective, at higher concentrations, this compound could interact with other receptors. | Review the receptor binding profile. While it has over 100-fold selectivity for the 5-HT2A receptor, consider potential interactions at the doses being used.[9] |
| Alteration of Dopaminergic Systems: Chronic administration has been shown to decrease the number of spontaneously active dopamine neurons in the substantia nigra and ventral tegmental area in rats.[11] | Monitor for behaviors associated with altered dopamine signaling. Consider including assessments of motor function and motivation in your experimental design. | |
| Variability in experimental results between subjects. | Differences in Metabolism: Individual differences in metabolic rates can lead to variations in plasma and brain concentrations of the drug and its metabolite. | Ensure a consistent genetic background of the animal model. If feasible, measure plasma concentrations to correlate with behavioral or physiological outcomes. |
| Route of Administration: The bioavailability and metabolism can differ significantly between oral and intraperitoneal administration. | Be consistent with the route of administration. For oral dosing, consider the impact of the first-pass effect on the concentration of the parent compound versus the active metabolite.[13] |
Data Presentation
Table 1: Preclinical Dosing of this compound in Rodent Models
| Species | Dose Range | Route of Administration | Context of Study | Reference |
| Rat | 0.03 - 0.1 mg/kg (repeated) | i.p. | Effects on midbrain dopamine neurons (21-day study) | [11] |
| Rat | 5 mg/kg (i.v.), 50 mg/kg (oral) | i.v., oral | CNS penetration and metabolism | [13] |
| Mouse | 0.008 - 2.0 mg/kg | i.p. | Amphetamine-stimulated locomotor activity | [2] |
| Mouse | 0.0001 - 0.1 mg/kg | i.p. | Antagonism of psychedelic-induced behaviors | [14][15] |
Table 2: Human Receptor Occupancy of this compound
| Oral Dose | Receptor | Brain Region | Occupancy | Duration of High Occupancy (>70%) | Reference |
| 10 mg | 5-HT2A | Frontal Cortex | 70-90% | Decreases by ~20% at 24 hours post-dose | [12] |
| 20 mg | 5-HT2A | Frontal Cortex | 70-90% | Maintained for over 24 hours | [12] |
Experimental Protocols
Protocol 1: Assessment of 5-HT2A Receptor Antagonism in Mice (Head-Twitch Response)
This protocol is adapted from studies evaluating the efficacy of this compound in blocking psychedelic-induced behaviors.[14][15]
-
Animals: Male C57BL/6J mice.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline).
-
Dosing:
-
Administer this compound (e.g., 0.001 - 0.1 mg/kg) via intraperitoneal (i.p.) injection.
-
15 minutes after this compound administration, administer a 5-HT2A receptor agonist such as DOI (1.0 mg/kg, i.p.) or LSD (0.32 mg/kg, i.p.).
-
-
Behavioral Observation:
-
Immediately after agonist administration, place the mice in an observation chamber.
-
Record the number of head-twitches for a defined period (e.g., 90 minutes).
-
-
Data Analysis: Compare the frequency of head-twitches in the this compound pre-treated groups to a vehicle-treated control group to determine the antagonist effect.
Protocol 2: Chronic Dosing and Electrophysiological Recording in Rats
This protocol is based on a study investigating the long-term effects of this compound on dopamine neuron activity.[11]
-
Animals: Male Sprague-Dawley rats.
-
Drug Preparation: Dissolve this compound in a suitable vehicle.
-
Chronic Dosing Schedule:
-
Administer this compound (e.g., 0.03 or 0.1 mg/kg, i.p.) or vehicle once daily for 21 consecutive days.
-
-
Electrophysiological Recording:
-
On day 22, anesthetize the rats.
-
Perform in vivo extracellular single-unit recordings of spontaneously active dopamine neurons in the substantia nigra pars compacta (SNC) and the ventral tegmental area (VTA).
-
-
Data Analysis:
-
Analyze the number of spontaneously active dopamine neurons, their basal firing rate, and bursting patterns.
-
Compare the data from the this compound-treated groups to the vehicle-treated control group.
-
Visualizations
Caption: this compound blocks the 5-HT2A receptor signaling pathway.
Caption: Workflow for assessing 5-HT2A receptor antagonism in vivo.
References
- 1. Volinanserin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute and repeated administration of the selective 5-HT(2A) receptor antagonist M100907 significantly alters the activity of midbrain dopamine neurons: an in vivo electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time course of 5-HT2A receptor occupancy in the human brain after a single oral dose of the putative antipsychotic drug MDL 100,907 measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring consistent delivery of (S)-Volinanserin in long-term studies
Welcome to the Technical Support Center for (S)-Volinanserin. This resource is designed for researchers, scientists, and drug development professionals to ensure the consistent and reliable delivery of this compound in long-term studies. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A receptor (5-HT2A receptor).[1] By blocking this receptor, it inhibits the downstream signaling cascade mediated by the Gq/11 protein. This leads to the suppression of phospholipase C (PLC) activation and the subsequent reduction in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are key second messengers in this pathway.[2][3][4][5][6][7]
Q2: What are the primary challenges in administering this compound in long-term studies?
A2: The main challenges stem from its physicochemical properties, particularly its low aqueous solubility. This can lead to issues with formulation stability, precipitation upon administration, and consequently, variable drug exposure and inconsistent results over the course of a long-term study. Careful formulation and handling are critical to mitigate these challenges.
Q3: What are the recommended storage conditions for this compound?
A3: this compound as a solid should be stored at -20°C for long-term stability. Stock solutions prepared in organic solvents like DMSO can be stored at -20°C for up to 6 months or at -80°C for up to a year.[8] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day due to its limited stability and potential for precipitation.
Q4: What is the recommended route of administration for in vivo studies?
A4: Intraperitoneal (i.p.) injection is a commonly reported and effective route of administration for this compound in rodent studies.[8][9] The provided protocols focus on this route. Other routes may be possible but would require specific formulation development and validation.
Q5: What is the typical half-life of this compound in rodents?
A5: The half-life of this compound's antagonistic effect has been reported to be approximately 1.85 hours in mice. This relatively short half-life is a critical consideration for designing dosing schedules in long-term studies to maintain consistent receptor occupancy.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | Solvent purity is low or contains water. | Use anhydrous, high-purity solvents (e.g., DMSO, ethanol). |
| Storage temperature is incorrect. | Store stock solutions at -20°C or -80°C as recommended. | |
| Precipitation upon dilution for dosing | The aqueous component is added too quickly. | Add the aqueous buffer or saline slowly while vortexing to maintain a homogenous mixture. |
| Final concentration exceeds solubility. | Decrease the final concentration of this compound in the dosing solution. | |
| The pH of the aqueous component is not optimal. | While specific data is limited, adjusting the pH of the aqueous diluent may improve solubility. | |
| Inconsistent results in long-term studies | Degradation of the compound in the dosing solution. | Prepare fresh dosing solutions daily. Do not store aqueous dilutions. |
| Variable bioavailability due to inconsistent formulation. | Ensure the formulation protocol is strictly followed for each preparation. Visually inspect for any signs of precipitation before each administration. | |
| Changes in animal physiology over time. | Monitor animal health and weight throughout the study, as these can influence drug metabolism and distribution. | |
| Adverse effects in animals (e.g., irritation) | High concentration of co-solvents (e.g., DMSO). | Minimize the final concentration of organic co-solvents in the dosing solution. If possible, use alternative, less toxic solubilizing agents. |
Experimental Protocols
Protocol 1: Preparation of this compound for Acute Intraperitoneal (i.p.) Administration
This protocol provides a method for preparing a solution of this compound suitable for i.p. injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare Stock Solution:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing. This stock solution can be stored at -20°C.
-
-
Prepare Dosing Solution (Example for a final concentration of 1 mg/mL):
-
In a sterile microcentrifuge tube, combine the following in the specified order, vortexing thoroughly after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween 80
-
45% Sterile Saline
-
-
For example, to prepare 1 mL of a 1 mg/mL dosing solution from a 10 mg/mL stock:
-
100 µL of 10 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween 80
-
450 µL of Sterile Saline
-
-
-
Final Preparation:
-
Vortex the final solution vigorously to ensure it is a clear and homogenous solution.
-
Visually inspect the solution for any signs of precipitation before administration.
-
It is highly recommended to prepare this dosing solution fresh on the day of use.
-
Protocol 2: Representative HPLC Method for Quantification of this compound in Plasma
Objective: To provide a framework for developing an HPLC-UV method for the quantification of this compound in rodent plasma.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ammonium acetate (B1210297) or phosphate (B84403) buffer, HPLC grade
-
Internal Standard (IS) with similar chemical properties
-
Rodent plasma samples
-
Protein precipitation agent (e.g., acetonitrile or methanol)
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 10 mM Ammonium acetate buffer (pH adjusted to ~4.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 10 90 12 90 12.1 30 | 15 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 230-280 nm)
-
Injection Volume: 20 µL
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the HPLC system.
Method Validation:
-
The method should be validated according to standard guidelines for linearity, accuracy, precision, selectivity, and stability.
Conceptual Framework for Long-Term Delivery
Ensuring consistent delivery of this compound over long periods requires a sustained-release formulation. While a specific protocol for this compound is not established, biodegradable polymer-based systems like Poly(lactic-co-glycolic acid) (PLGA) microspheres are a promising approach for poorly soluble compounds.[10][11][12][13][14]
Conceptual Workflow for Developing a PLGA-based Sustained-Release Formulation:
Caption: A conceptual workflow for developing a PLGA-based sustained-release formulation for this compound.
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action
This compound acts as an antagonist at the 5-HT2A receptor, which is coupled to the Gq/11 signaling pathway. The diagram below illustrates this mechanism.
Caption: Mechanism of action of this compound as a 5-HT2A receptor antagonist.
Experimental Workflow: Troubleshooting Inconsistent Delivery
This diagram outlines a logical workflow for troubleshooting inconsistent delivery of this compound in your experiments.
Caption: A logical workflow for troubleshooting inconsistent delivery of this compound.
References
- 1. Volinanserin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading [frontiersin.org]
- 11. PLGA sustained-release microspheres loaded with an insoluble small-molecule drug: microfluidic-based preparation, optimization, characterization, and evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PLGA-based biodegradable microspheres in drug delivery: recent advances in research and application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Selectivity: (S)-Volinanserin vs. Ketanserin for the 5-HT2A Receptor
For researchers and drug development professionals navigating the landscape of serotonergic modulation, the choice of a selective 5-HT2A receptor antagonist is critical. This guide provides a comprehensive, data-driven comparison of two prominent antagonists, (S)-Volinanserin (also known as MDL 100,907) and Ketanserin (B1673593), to inform experimental design and therapeutic development.
This compound and Ketanserin are both potent antagonists of the serotonin (B10506) 2A (5-HT2A) receptor, a key player in a multitude of physiological and pathological processes, including sleep, cognition, and psychosis. While both compounds effectively block this receptor, their selectivity profiles differ significantly, a crucial factor that can influence experimental outcomes and therapeutic efficacy. This guide delves into their comparative binding affinities, functional activities, and the underlying experimental methodologies.
At a Glance: Key Performance Metrics
| Compound | 5-HT2A Ki (nM) | Selectivity for 5-HT2A over 5-HT2C | Selectivity for 5-HT2A over α1-adrenergic | Selectivity for 5-HT2A over D2 |
| This compound | 0.36 - 0.85[1][2] | ~244-fold | ~355-fold | >300-fold[1][3] |
| Ketanserin | ~1.5 - 3.5[4][5] | ~20-fold | ~0.4 to 1-fold (non-selective)[4][6] | ~160-fold |
Delving Deeper: Binding Affinity and Selectivity Profiles
The cornerstone of a selective antagonist lies in its binding affinity for the target receptor versus off-target sites. The data clearly indicates that this compound possesses a significantly higher affinity and a cleaner selectivity profile compared to Ketanserin.
This compound exhibits sub-nanomolar affinity for the 5-HT2A receptor, with a reported Ki value as low as 0.36 nM.[1][3] Its remarkable selectivity is highlighted by its approximately 300-fold lower affinity for the 5-HT1c (now more commonly known as 5-HT2C), alpha-1 adrenergic, and dopamine (B1211576) D2 receptors.[1][3] Specifically, it weakly binds to 5-HT2C, α1-adrenergic, and sigma receptors with Ki values of 88 nM, 128 nM, and 87 nM, respectively.[2]
Ketanserin , while a potent 5-HT2A antagonist, demonstrates considerable affinity for other receptors, which can confound experimental results. It binds to both 5-HT2A and alpha 1-adrenergic receptors in the nanomolar range.[4] Studies have shown that in human brain membranes, a significant portion of [3H]ketanserin binding is to alpha 1-adrenoceptors.[4][6] Its selectivity for the 5-HT2A receptor over the 5-HT2C receptor is only about 20-fold.[6] Furthermore, Ketanserin also displays high affinity for histamine (B1213489) H1 receptors.[7]
Quantitative Comparison of Binding Affinities (Ki in nM)
| Receptor | This compound (Ki, nM) | Ketanserin (Ki, nM) |
| 5-HT2A | 0.36 - 0.85 [1][2] | ~1.5 - 5.3 [4][5] |
| 5-HT2C | 88[2] | ~30 - 60 |
| α1-adrenergic | 128[2] | ~1.5 - 3.0[4] |
| Dopamine D2 | >1000[3] | ~240[8] |
| Histamine H1 | - | High Affinity[7] |
Signaling Pathways and Functional Consequences
The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC). This, in turn, results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and the activation of protein kinase C (PKC).
Both this compound and Ketanserin act as antagonists at the 5-HT2A receptor, blocking the binding of serotonin and thereby inhibiting this signaling cascade. The functional consequence is a reduction in downstream cellular responses mediated by this pathway. However, the off-target effects of Ketanserin, particularly at α1-adrenergic receptors, can lead to a broader physiological response, including changes in blood pressure, which may not be desirable in all experimental contexts. The high selectivity of this compound ensures that the observed effects are more likely attributable to the specific blockade of the 5-HT2A receptor.
Experimental Protocols
To determine the binding affinity and functional antagonism of these compounds, two key in vitro assays are commonly employed: radioligand binding assays and calcium flux assays.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT2A receptor. This is typically done through homogenization followed by centrifugation to isolate the membrane fraction.[9]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin or [3H]MDL 100,907) and varying concentrations of the unlabeled test compound (this compound or Ketanserin).[9] The incubation is carried out in a suitable buffer at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 15-60 minutes).[9][10]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event in the 5-HT2A signaling pathway.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound or Ketanserin) or a vehicle control.
-
Agonist Stimulation: A 5-HT2A receptor agonist (e.g., serotonin or DOI) is added to the wells to stimulate the receptor and induce calcium release.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and an IC50 value is determined. This provides a measure of the functional potency of the antagonist.
Conclusion: Making the Right Choice
For researchers seeking to specifically probe the function of the 5-HT2A receptor with minimal confounding variables, This compound is the superior choice due to its high affinity and exceptional selectivity. Its clean pharmacological profile ensures that observed effects can be more confidently attributed to the blockade of the 5-HT2A receptor.
Ketanserin , while a valuable tool and historically significant, should be used with caution, particularly in systems where α1-adrenergic or histaminergic signaling may play a role. Its off-target activities necessitate careful experimental design and interpretation of results. When using Ketanserin, researchers should consider including appropriate controls to account for its effects on other receptors.
Ultimately, the selection between this compound and Ketanserin will depend on the specific experimental question and the required degree of selectivity. This guide provides the essential data and methodological context to make an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [3H]ketanserin labels serotonin 5-HT2 and alpha 1-adrenergic receptors in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]ketanserin labels 5-HT2 receptors and alpha 1-adrenoceptors in human and pig brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Volinanserin and Pimavanserin in Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (S)-Volinanserin and Pimavanserin, two selective serotonin (B10506) 5-HT2A receptor inverse agonists/antagonists that have been investigated for the treatment of schizophrenia and other psychotic disorders. The following sections present a comprehensive overview of their pharmacological profiles, efficacy in established preclinical models of schizophrenia, and the experimental methodologies employed in these studies.
Pharmacological Profile: A Tale of Two Selectivities
Both this compound (also known as MDL 100,907) and Pimavanserin are distinguished by their high affinity and selectivity for the serotonin 2A (5-HT2A) receptor, a key target in the pathophysiology of psychosis. However, their binding profiles across a wider range of neurotransmitter receptors show subtle differences. Pimavanserin has been more extensively characterized in this regard, demonstrating a notable lack of affinity for dopamine, muscarinic, histaminergic, and adrenergic receptors, which is thought to contribute to its favorable side-effect profile.[1] this compound is also highly selective for the 5-HT2A receptor but detailed binding data across a comprehensive panel of receptors is less consistently reported in publicly available literature.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Pimavanserin |
| Serotonin 5-HT2A | ~0.36 - 0.54 | ~0.087 |
| Serotonin 5-HT2C | ~113 | ~0.44 |
| Serotonin 5-HT1A | >10,000 | >1,000 |
| Serotonin 5-HT6 | >1,000 | >1,000 |
| Dopamine D2 | >1,000 | >300 |
| Dopamine D3 | >1,000 | >1,000 |
| Dopamine D4 | >1,000 | >1,000 |
| Adrenergic α1 | ~122 | >300 |
| Adrenergic α2 | >1,000 | >300 |
| Muscarinic M1 | >10,000 | >300 |
| Histamine H1 | >10,000 | >300 |
| Sigma 1 | No significant affinity | ~120 |
Data compiled from various preclinical studies. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding; lower values indicate higher affinity.
Mechanism of Action: Targeting the 5-HT2A Signaling Cascade
The primary mechanism of action for both this compound and Pimavanserin is the inverse agonism/antagonism of the 5-HT2A receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, primarily signal through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) phosphates (IP) and diacylglycerol (DAG). This cascade ultimately results in the activation of protein kinase C (PKC) and the release of intracellular calcium. In psychotic states, hyperactivity of the 5-HT2A receptor pathway is hypothesized to contribute to symptoms. By acting as inverse agonists, this compound and Pimavanserin not only block the binding of serotonin but also reduce the receptor's basal, constitutive activity, thereby dampening this signaling pathway.
Recent research has also indicated that 5-HT2A receptors can signal through a Gαi-mediated pathway. Pimavanserin has been shown to exhibit biased agonism, acting as an inverse agonist at the Gαi pathway while being a neutral antagonist at the Gαq pathway. This nuanced mechanism may further contribute to its therapeutic effects.
Preclinical Efficacy in Schizophrenia Models
The antipsychotic potential of this compound and Pimavanserin has been evaluated in several well-established rodent models of schizophrenia. These models aim to replicate specific aspects of the disorder, such as positive symptoms (e.g., hyperactivity) and sensory gating deficits.
DOI-Induced Head-Twitch Response
The head-twitch response (HTR) in rodents is a behavioral correlate of 5-HT2A receptor activation and is used as a preclinical screen for hallucinogenic potential. Antagonism of the HTR induced by 5-HT2A agonists like 2,5-dimethoxy-4-iodoamphetamine (DOI) is indicative of 5-HT2A receptor blockade. Both this compound and Pimavanserin have demonstrated efficacy in this model.
NMDA Receptor Antagonist-Induced Hyperactivity
N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP) and MK-801, induce a hyperlocomotor state in rodents that is considered a model for the positive symptoms of schizophrenia. The ability of a compound to attenuate this hyperactivity is predictive of antipsychotic efficacy.
Table 2: Comparative Efficacy in Preclinical Schizophrenia Models
| Model | Parameter | This compound | Pimavanserin |
| DOI-Induced Head-Twitch | ED50 | ~0.01 - 0.1 mg/kg | Effective at 1-10 mg/kg (Qualitative) |
| NMDA Antagonist-Induced Hyperactivity | ED50 | Effective at ~0.1 - 1.0 mg/kg (PCP-induced) | Effective at 0.1 - 3 mg/kg (MK-801-induced) (Qualitative) |
ED50 values represent the dose of the drug that produces 50% of its maximal effect. Data is compiled from various preclinical studies and may vary based on experimental conditions.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.
DOI-Induced Head-Twitch Response
-
Animals: Male C57BL/6J mice are commonly used.
-
Drug Administration:
-
Test compounds (this compound or Pimavanserin) or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a pre-treatment period (typically 30-60 minutes), the 5-HT2A agonist DOI (typically 1-2.5 mg/kg) is administered subcutaneously (s.c.) or i.p.
-
-
Behavioral Observation: Immediately following DOI injection, mice are placed individually into observation chambers. The number of head twitches (rapid, rotational movements of the head) is counted for a specified period (e.g., 30-60 minutes).
-
Data Analysis: The total number of head twitches is recorded for each animal. The ED50 for the antagonist is calculated as the dose that causes a 50% reduction in the number of head twitches compared to the vehicle-treated group.
NMDA Receptor Antagonist-Induced Hyperactivity
-
Animals: Male Sprague-Dawley or Wistar rats, or Swiss Webster mice are frequently used.
-
Drug Administration:
-
Test compounds (this compound or Pimavanserin) or vehicle are administered (i.p. or p.o.).
-
Following a pre-treatment period, an NMDA receptor antagonist such as PCP (e.g., 1-5 mg/kg, s.c.) or MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) is administered.
-
-
Locomotor Activity Measurement: Immediately after the NMDA antagonist injection, animals are placed into open-field arenas equipped with automated photobeam detection systems. Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-120 minutes).
-
Data Analysis: The total locomotor activity is quantified for each animal. The ability of the test compound to significantly reduce the hyperactivity induced by the NMDA antagonist compared to the vehicle-treated group is assessed.
Conclusion
This compound and Pimavanserin are both highly selective 5-HT2A receptor inverse agonists/antagonists with demonstrated efficacy in preclinical models of schizophrenia. Pimavanserin has been more extensively characterized for its broad receptor selectivity, which likely contributes to its favorable tolerability profile and has led to its clinical development and approval for Parkinson's disease psychosis. While this compound has shown potent activity in preclinical studies, its development was not pursued for clinical use in schizophrenia.
The data presented in this guide underscore the therapeutic potential of targeting the 5-HT2A receptor for the treatment of psychosis. Further research into the nuanced signaling mechanisms of these compounds, such as biased agonism, may pave the way for the development of even more refined and effective antipsychotic agents.
References
Selectivity Profile Showdown: (S)-Volinanserin vs. Ritanserin in Receptor Binding
In the landscape of serotonergic research and drug development, (S)-Volinanserin and Ritanserin (B1680649) have emerged as significant antagonists of the 5-hydroxytryptamine (5-HT) receptor family, particularly the 5-HT2A subtype. Understanding their distinct selectivity and potency profiles is crucial for researchers designing targeted therapeutic strategies and interpreting experimental outcomes. This guide provides a detailed, data-driven comparison of these two compounds, offering insights into their receptor binding affinities, the experimental methodologies used to determine these properties, and the primary signaling pathway they modulate.
Comparative Analysis of Receptor Binding Affinities
The selectivity of a pharmacological agent is paramount to its therapeutic efficacy and side-effect profile. The following table summarizes the binding affinities (Ki in nM) of this compound and Ritanserin for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Ritanserin (Ki, nM) |
| 5-HT2A | 0.36 - 0.85 [1] | 0.39 [2] |
| 5-HT1Dα | - | ~50 (pKi = 7.30)[3] |
| 5-HT2C | 88[1] | - |
| α1-Adrenergic | 128[1] | - |
| Dopamine (B1211576) D2 | >1000 | - |
| Sigma | 87[1] | - |
This compound demonstrates high potency and selectivity for the 5-HT2A receptor, with a reported Ki value of 0.36 nM.[4][5][6] It exhibits over 300-fold selectivity for the 5-HT2A receptor over the 5-HT1c, alpha-1, and dopamine D2 receptors.[4][5] Further data indicates weak binding affinity for the 5-HT2C, α1-adrenergic, and sigma receptors, with Ki values of 88 nM, 128 nM, and 87 nM, respectively.[1]
Ritanserin also displays high affinity for the 5-HT2 receptor, with a Ki of 0.39 nM.[2] While it is a potent 5-HT2A antagonist, it also shows notable affinity for other receptors. For instance, it has a moderate affinity for the human 5-HT1D alpha receptor subtype.[3] Some reports also indicate its activity at 5-HT1c receptors.
Experimental Protocols: Unveiling Receptor Affinities
The binding affinities presented in this guide are primarily determined through radioligand binding assays . This technique is a cornerstone of pharmacology for quantifying the interaction between a ligand (the compound being tested) and a receptor.
Principle of Radioligand Binding Assay
This assay measures the affinity of a test compound by assessing its ability to compete with a radioactively labeled ligand (a molecule with a known high affinity for the target receptor) for binding to the receptor. The displacement of the radioligand by the test compound is proportional to the test compound's affinity for the receptor.
Key Steps in a Typical Radioligand Binding Assay:
-
Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Incubation:
-
A fixed concentration of the radioligand is incubated with the prepared cell membranes.
-
Varying concentrations of the unlabeled test compound (this compound or Ritanserin) are added to compete for binding.
-
A control group with no competitor (total binding) and another with a high concentration of a known potent unlabeled ligand (non-specific binding) are included.
-
The mixture is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with bound radioligand.
-
Unbound radioligand passes through the filter.
-
The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
-
Quantification of Radioactivity:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ritanserin | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
- 3. Ketanserin and ritanserin discriminate between recombinant human 5-HT1D alpha and 5-HT1D beta receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Volinanserin | 5-HT Receptor | TargetMol [targetmol.com]
(S)-Volinanserin's Differential Blockade of DOI and LSD: A Comparative Analysis
(S)-Volinanserin, a selective serotonin (B10506) 5-HT2A receptor antagonist, exhibits distinct patterns of antagonism against the hallucinogenic effects of 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). While both psychedelics exert their primary effects through the 5-HT2A receptor, preclinical evidence reveals that this compound's ability to counteract their behavioral effects is not uniform, suggesting nuanced differences in the downstream signaling or involvement of other receptor systems.
This guide provides a detailed comparison of the antagonistic effects of this compound on DOI and LSD, supported by experimental data from rodent models. The findings are crucial for researchers in neuropharmacology and drug development, offering insights into the complex mechanisms of psychedelic drug action and the therapeutic potential of 5-HT2A receptor antagonists.
Quantitative Comparison of this compound's Antagonistic Potency
The following tables summarize the in vivo efficacy of this compound in blocking specific behavioral effects induced by DOI and LSD in rodents. The data is primarily derived from studies utilizing the head-twitch response (HTR) in mice, a preclinical model predictive of hallucinogenic potential, and intracranial self-stimulation (ICSS) in rats, a measure of behavioral disruption.
Table 1: Antagonism of Head-Twitch Response (HTR) in Mice
| Agonist | Agonist Dose | This compound AD₅₀ (mg/kg) | Outcome |
| DOI | 1.0 mg/kg | 0.0062 | Dose-dependent blockade[1] |
| LSD | 0.32 mg/kg | 0.00047 | Complete antagonism[1] |
Table 2: Antagonism of Intracranial Self-Stimulation (ICSS) Depression in Rats
| Agonist | Agonist Dose | This compound Effect | Outcome |
| DOI | 1.0 mg/kg | AD₅₀ at 0.0040 mg/kg | Dose-dependent blockade[1] |
| LSD | 0.32 mg/kg | Non-significant trend for antagonism | Incomplete antagonism[1][2] |
These data highlight a key differential effect: this compound is significantly more potent at blocking LSD-induced head-twitches compared to those induced by DOI.[1] However, it effectively reverses DOI-induced depression of ICSS, while having a negligible effect on LSD-induced ICSS depression.[1][2]
Experimental Protocols
The data presented above were generated using the following key experimental methodologies:
Head-Twitch Response (HTR) Assay
-
Animal Model: Male mice.
-
Procedure: Mice are administered the agonist (DOI or LSD) and subsequently observed for the frequency of rapid, involuntary head movements (head-twitches) over a specified period. This behavior is a well-established proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.
-
Antagonism Study: Different doses of this compound (or vehicle) are administered prior to the agonist challenge to determine its ability to reduce the frequency of head-twitches. The dose that produces a 50% reduction in the agonist's effect is calculated as the AD₅₀.[1][2]
Intracranial Self-Stimulation (ICSS) Assay
-
Animal Model: Rats with surgically implanted electrodes in brain reward regions (e.g., medial forebrain bundle).
-
Procedure: Rats are trained to press a lever to receive electrical stimulation, which they find rewarding. The rate of lever pressing is a measure of brain reward function. Psychedelics like DOI and LSD typically decrease this rate, indicating behavioral disruption.
-
Antagonism Study: this compound is administered before the agonist to assess its capacity to prevent the agonist-induced decrease in ICSS rates.[1][2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways of DOI and LSD and the general experimental workflow for studying their antagonism by this compound.
Caption: Proposed signaling of DOI and LSD and antagonism by this compound.
The differential antagonism observed suggests that while both DOI and LSD act as agonists at the 5-HT2A receptor, their downstream signaling or interactions with other receptor systems may differ. LSD is known to have a broader receptor profile, including interactions with dopamine D2 receptors, which could contribute to the observed differences in the antagonistic effects of this compound.[3][4] The incomplete blockade of LSD-induced ICSS depression by a 5-HT2A specific antagonist points towards the involvement of non-5-HT2A pathways in this particular behavioral effect of LSD.
Caption: General experimental workflow for antagonism studies.
References
- 1. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
(S)-Volinanserin: A Comparative Analysis of G-Protein Coupled Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G-protein coupled receptor (GPCR) cross-reactivity profile of (S)-Volinanserin against the comparator compound, Pimavanserin. The information is supported by experimental data and detailed methodologies to assist in the assessment of its selectivity.
This compound, also known as MDL 100,907, is a potent and highly selective inverse agonist of the serotonin (B10506) 5-HT2A receptor.[1][2] Its high affinity for this receptor has made it a valuable tool in neuroscience research and a candidate for various therapeutic applications.[1][2] Understanding the selectivity profile of a compound is critical in drug development to predict potential off-target effects. This guide summarizes the available binding affinity data of this compound at various GPCRs and compares it to Pimavanserin, another selective 5-HT2A inverse agonist.
Comparative Binding Affinity Profile
The following table summarizes the binding affinities (Ki) of this compound and Pimavanserin for a range of G-protein coupled receptors. Lower Ki values indicate higher binding affinity.
| Receptor Family | Target Receptor | This compound (MDL 100,907) Ki (nM) | Pimavanserin Ki (nM) |
| Serotonin | 5-HT2A | 0.36 - 0.85 [1] | 0.087 |
| 5-HT2C | 88[1] | 0.44 | |
| 5-HT1A | >1000 | No Appreciable Affinity (>300) | |
| 5-HT2B | No Appreciable Affinity | No Appreciable Affinity (>300) | |
| Adrenergic | α1 | 128[1] | No Appreciable Affinity (>300) |
| Dopamine | D2 | 2250 | No Appreciable Affinity (>300) |
| Sigma | Sigma-1 | 87[1] | 120 |
| Muscarinic | M1-M5 | No Appreciable Affinity | No Appreciable Affinity (>300) |
| Histamine | H1 | No Appreciable Affinity | No Appreciable Affinity (>300) |
Data compiled from multiple sources. "No Appreciable Affinity" indicates a Ki value greater than the highest concentration tested, typically >300 nM.
Signaling Pathway and Mechanism of Action
This compound acts as an inverse agonist at the 5-HT2A receptor. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist stabilizes the receptor in an inactive conformation, reducing its basal or constitutive activity. The 5-HT2A receptor primarily couples through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Experimental Protocols
The binding affinity data presented in this guide are typically generated using standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assays
Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Cells stably or transiently expressing the GPCR of interest are cultured and harvested.
-
Cells are lysed, and the cell membranes are isolated through centrifugation.
-
The protein concentration of the membrane preparation is determined.
-
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound or Pimavanserin) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (the equilibrium dissociation constant for the competitor) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays: Calcium Mobilization
Functional assays measure the biological response following receptor activation or inhibition. For Gq-coupled receptors like 5-HT2A, changes in intracellular calcium concentration are a common readout.
-
Cell Culture and Dye Loading:
-
Cells expressing the 5-HT2A receptor are seeded in a microplate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition and Signal Detection:
-
The microplate is placed in a fluorescence plate reader.
-
The test compound (this compound) is added to the wells, and the cells are incubated.
-
A 5-HT2A agonist (e.g., serotonin) is then added to stimulate the receptor.
-
The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
The ability of the test compound to inhibit the agonist-induced calcium signal is quantified.
-
Dose-response curves are generated to determine the IC50 or EC50 value of the test compound.
-
References
Efficacy comparison of (S)-Volinanserin to atypical antipsychotics like clozapine
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of schizophrenia treatment is continually evolving, with ongoing research into novel therapeutic agents that offer improved efficacy and tolerability over existing medications. This guide provides a detailed comparison of the selective 5-HT2A receptor inverse agonist, (S)-Volinanserin, and the established atypical antipsychotic, clozapine (B1669256), a cornerstone in the management of treatment-resistant schizophrenia. While direct head-to-head clinical trials are unavailable due to the discontinuation of this compound's development for psychosis, this analysis synthesizes available data to offer a comparative perspective on their mechanisms of action, preclinical evidence, and clinical efficacy.
Mechanism of Action: A Tale of Two Receptors
This compound and clozapine, though both impacting serotonergic and dopaminergic pathways implicated in psychosis, exhibit distinct receptor interaction profiles.
This compound is a highly selective inverse agonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Inverse agonists differ from neutral antagonists in that they not only block the action of the endogenous ligand (serotonin) but also reduce the receptor's basal, constitutive activity.[2][3] By specifically targeting the 5-HT2A receptor, this compound was hypothesized to alleviate psychotic symptoms, particularly the negative and cognitive symptoms of schizophrenia, with a reduced risk of the extrapyramidal side effects associated with dopamine (B1211576) D2 receptor blockade.[4]
Clozapine , in contrast, is characterized by its broad receptor binding profile. It acts as an antagonist at multiple neurotransmitter receptors, including dopamine (with higher affinity for D4 than D2 receptors), serotonin (5-HT2A, 5-HT2C), adrenergic (alpha-1), muscarinic (M1), and histaminergic (H1) receptors.[5] Its efficacy in treatment-resistant schizophrenia is thought to stem from this multi-receptor antagonism, particularly the combined blockade of D2 and 5-HT2A receptors, which is a hallmark of atypical antipsychotics.[4]
Preclinical Efficacy
Preclinical studies with MDL 100,907, the racemic mixture containing this compound, demonstrated a profile consistent with an atypical antipsychotic. It effectively inhibited behaviors in animal models considered predictive of antipsychotic activity, such as amphetamine-induced hyperlocomotion, without inducing catalepsy, a marker for extrapyramidal side effects.[6] These studies highlighted its potent and selective 5-HT2A receptor antagonism as a potential mechanism for antipsychotic efficacy with a favorable safety profile.[6]
Clinical Efficacy: A Tale of Disparate Data
The clinical efficacy data for this compound in schizophrenia is limited and inconclusive, standing in stark contrast to the extensive evidence supporting clozapine's use.
This compound Clinical Data
The development of this compound for schizophrenia was discontinued, and as a result, large-scale, pivotal trial data is not publicly available.[7][8]
-
A positron emission tomography (PET) study in two schizophrenic patients treated with 20 mg/day of M100,907 confirmed high (>90%) 5-HT2A receptor occupancy in the frontal cortex.[9] However, the clinical outcomes were minimal, with one patient showing minimal improvement and the other minimally worsening.[9]
-
A systematic review and meta-analysis that included Volinanserin and another 5-HT2A antagonist, pimavanserin, concluded that there is insufficient data to establish the efficacy of these agents in treating schizophrenia.[10]
-
Another meta-analysis of 5-HT2A antagonists in schizophrenia did suggest a potential benefit for negative symptoms.[11][12]
Clozapine Clinical Data
Clozapine is widely recognized as the most effective antipsychotic for treatment-resistant schizophrenia (TRS), defined as a lack of response to at least two other antipsychotic medications.
-
A meta-analysis of studies on clozapine in TRS found that approximately 40.1% of patients responded to treatment.[5][13][14]
-
The same meta-analysis reported a mean reduction of 22.0 points on the Positive and Negative Syndrome Scale (PANSS) total score from baseline.[5][13][14]
-
Numerous clinical trials and meta-analyses have consistently demonstrated clozapine's superiority over other antipsychotics in improving both positive and negative symptoms in patients with TRS.[15]
Data Presentation: Efficacy Comparison
Due to the lack of direct comparative trials, the following tables present the available efficacy data for each compound separately.
Table 1: this compound Efficacy Data in Schizophrenia (Limited Data)
| Study/Analysis Type | Population | Intervention | Primary Outcome Measure(s) | Key Findings |
| PET Study[9] | 2 patients with schizophrenia | M100,907 (20 mg/day) | 5-HT2A Receptor Occupancy, Clinical Ratings | >90% receptor occupancy. Inconclusive clinical effect (1 minimal improvement, 1 minimal worsening). |
| Meta-analysis of 5-HT2A Antagonists[11] | Patients with schizophrenia | Various 5-HT2A antagonists vs. placebo | Negative Symptoms, Positive Symptoms, Global Symptomatology | Significant improvement in negative symptoms and global symptomatology; no significant effect on positive symptoms. |
| Systematic Review & Meta-analysis[10] | Patients with schizophrenia | Volinanserin and Pimavanserin | PANSS, SGI, KSS, DAI-10 | Insufficient data to conclude efficacy for schizophrenia. |
Table 2: Clozapine Efficacy Data in Treatment-Resistant Schizophrenia
| Study/Analysis Type | Population | Intervention | Primary Outcome Measure(s) | Key Findings |
| Meta-analysis[5][13][14] | Patients with TRS | Clozapine | Response Rate, PANSS Total Score Change | 40.1% response rate. Mean PANSS total score reduction of 22.0 points. |
| Systematic Review & IPD Meta-analysis[15] | Patients with TRS | Clozapine vs. other second-generation antipsychotics | PANSS Total Score Change | No superior efficacy of clozapine found compared to other second-generation antipsychotics (small, uncertain advantage for other SGAs). |
| Randomized Controlled Trial | Patients with TRS and Schizoaffective Disorder | Clozapine | PANSS subscales, MADRS, CDSS | Greater reduction in all PANSS subscales, MADRS, and CDSS scores with clozapine. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in key studies.
Protocol: PET Imaging of 5-HT2A Receptor Occupancy with M100,907
-
Objective: To determine the in-vivo occupancy of 5-HT2A receptors in the brain of schizophrenic patients treated with M100,907.
-
Study Design: Open-label study in two patients with schizophrenia.
-
Intervention: Oral administration of M100,907 (20 mg once daily).
-
Imaging: Positron Emission Tomography (PET) scans were performed at baseline (pre-treatment) and at steady-state (during treatment) using [¹¹C]M100,907 as the radioligand.
-
Outcome Measures: The primary outcome was the percentage of 5-HT2A receptor occupancy in the frontal cortex, calculated by comparing the binding potential of the radioligand before and during treatment. Clinical ratings were also performed weekly.
-
Reference: Talvik-Lotfi et al., 2000.[9]
Protocol: Meta-Analysis of Clozapine Efficacy in Treatment-Resistant Schizophrenia
-
Objective: To determine the response rate and magnitude of symptom improvement with clozapine in patients with treatment-resistant schizophrenia.
-
Study Design: Systematic review and meta-analysis of existing studies.
-
Data Sources: A comprehensive search of relevant databases for studies reporting on clozapine treatment in TRS.
-
Inclusion Criteria: Studies that included patients with TRS and reported on response rates or changes in symptom severity using standardized scales.
-
Outcome Measures: The primary outcomes were the proportion of patients achieving a predefined response to treatment and the mean change in scores on the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).
-
Statistical Analysis: Data from individual studies were pooled using appropriate meta-analytic techniques to calculate overall effect sizes (e.g., pooled response rate, weighted mean difference in PANSS scores).
References
- 1. Volinanserin - Wikipedia [en.wikipedia.org]
- 2. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of 5-HT2A receptors in antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clozapine Response Rates among People with Treatment-Resistant Schizophrenia: Data from a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Volinanserin - AdisInsight [adisinsight.springer.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. High 5HT2A receptor occupancy in M100907-treated schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uhcl-ir.tdl.org [uhcl-ir.tdl.org]
- 11. Efficacy of 5-HT2A antagonists on negative symptoms in patients with schizophrenia: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clozapine Response Rates among People with Treatment-Resistant Schizophrenia: Data from a Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
A Comparative Guide to (S)-Volinanserin and Other 5-HT2A Antagonists in Sleep Research
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 2A (5-HT2A) receptor is a key target in the development of novel therapeutics for sleep disorders, particularly insomnia. Antagonism of this receptor has been shown to increase slow-wave sleep (SWS), a deep, restorative stage of sleep, without the significant side effects associated with traditional hypnotics. This guide provides an objective comparison of (S)-Volinanserin against other notable 5-HT2A antagonists that have been evaluated in sleep research, supported by experimental data.
Introduction to 5-HT2A Antagonism and Sleep
Serotonin, a key neurotransmitter in sleep-wake regulation, can promote wakefulness through its action on 5-HT2A receptors. Consequently, blocking these receptors is a rational approach to promoting sleep. The primary mechanism of action involves the suppression of wake-promoting serotonergic pathways, leading to an increase in SWS and a reduction in wakefulness after sleep onset (WASO). This guide will focus on a comparative analysis of this compound, pimavanserin, eplivanserin (B560403), mirtazapine, and trazodone.
Comparative Analysis of 5-HT2A Antagonists
This compound stands out for its high potency and selectivity for the 5-HT2A receptor. However, its clinical development for insomnia was discontinued (B1498344), and as a result, published clinical data on its effects on sleep architecture in humans are lacking[1][2]. In contrast, other agents with 5-HT2A antagonist properties have been more extensively studied in clinical settings, providing a basis for comparison.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT2A | 5-HT2C | H1 | α1-adrenergic | Dopamine D2 |
| This compound | 0.36 | 1,288 | >10,000 | 128 | 1,300 |
| Pimavanserin | 0.087 | 0.44 | >300 | >300 | >300 |
| Eplivanserin | ~1 | ~30 | - | - | - |
| Mirtazapine | 6.3 | 39 | 1.6 | 69 | >1,000 |
| Trazodone | 35.6 | 224 | >1,000 | 153 | >1,000 |
Lower Ki values indicate higher binding affinity. Data compiled from multiple sources.
Table 2: Pharmacokinetic Profiles
| Compound | Tmax (hours) | Half-life (hours) |
| This compound | - | - |
| Pimavanserin | ~6 | 57 (parent), 200 (active metabolite)[3][4][5] |
| Eplivanserin | - | 6-8 |
| Mirtazapine | ~2[6][7] | 20-40[6][8] |
| Trazodone | ~1[9] | 5-9 (terminal)[9] |
Tmax: Time to maximum plasma concentration. Half-life: Elimination half-life. Data for this compound and Eplivanserin are limited due to discontinued development.
Table 3: Effects on Sleep Architecture (from Polysomnography Studies)
| Compound | Key Findings |
| This compound | Preclinical studies suggest an increase in SWS; however, no published human clinical data on sleep effects are available[1][2]. Was under investigation in a clinical trial for sleep maintenance insomnia (NCT00464243)[10]. |
| Pimavanserin | Significantly increases SWS and decreases the number of awakenings in healthy adults[11][12]. Improved nighttime sleep in patients with Parkinson's disease psychosis[13]. |
| Eplivanserin | A 1mg dose significantly increased SWS by approximately 61 minutes and decreased Stage 2 sleep in healthy volunteers[1]. A 5mg dose reduced WASO in patients with primary insomnia[14]. |
| Mirtazapine | Increases SWS time and sleep efficiency, while decreasing the number and duration of awakenings[15][16]. |
| Trazodone | Increases total sleep time by about 40 minutes and significantly increases N3 (slow-wave) sleep, while decreasing the time to fall asleep by approximately 19 minutes[17]. It also reduces the number of awakenings and WASO[17][18]. |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
A common method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay.
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., HEK293 cells with recombinant human 5-HT2A receptors) or from brain tissue (e.g., rat frontal cortex) are prepared[18][19].
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled competitor drug (e.g., this compound)[14][18][19].
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters[19].
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter[19].
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation[20].
Polysomnography (PSG) in Insomnia Clinical Trials (General Protocol)
Polysomnography is the gold standard for objectively measuring sleep and its architecture.
-
Patient Preparation: Electrodes are attached to the scalp (for electroencephalogram - EEG), the outer corners of the eyes (for electrooculogram - EOG), and the chin (for electromyogram - EMG) according to the international 10-20 system[3]. Respiratory effort, airflow, oxygen saturation, and limb movements are also monitored[21].
-
Recording: The patient sleeps in a laboratory setting while physiological data are continuously recorded throughout the night[21]. An adaptation night is often included to acclimate the patient to the sleep lab environment[15].
-
Scoring: The recorded data are divided into 30-second epochs and scored by a trained technologist according to standardized criteria, such as those from the American Academy of Sleep Medicine (AASM)[22]. Sleep is staged into Wake, N1, N2, N3 (SWS), and REM.
-
Primary Endpoints: Key parameters for insomnia trials often include Wake After Sleep Onset (WASO), Latency to Persistent Sleep (LPS), Total Sleep Time (TST), and Sleep Efficiency (SE)[12]. Changes in the percentage of time spent in each sleep stage are also analyzed.
Mandatory Visualizations
5-HT2A Receptor Signaling Pathway
Experimental Workflow for Evaluating 5-HT2A Antagonists
Logical Relationship: 5-HT2A Antagonism and Improved Sleep
References
- 1. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Technical notes for digital polysomnography recording in sleep medicine practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Hypnotic - Wikipedia [en.wikipedia.org]
- 6. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. msudenver.edu [msudenver.edu]
- 12. Pimavanserin tartrate, a 5-HT2A Receptor Inverse Agonist, Increases Slow Wave Sleep as Measured by Polysomnography in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Medicine and Technology: Sanofi-Aventis ends development of idrabiotaparinux and eplivanserin [medicineandtechnology.com]
- 16. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aastweb.org [aastweb.org]
- 22. aasm.org [aasm.org]
The Rationale for Selectivity: A Comparative Guide to (S)-Volinanserin and Less Selective 5-HT2A Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the serotonin (B10506) 2A (5-HT2A) receptor is a pivotal target for therapeutic intervention in a range of central nervous system (CNS) disorders, including psychosis, schizophrenia, and sleep disturbances. The development of antagonists for this receptor has evolved from less selective compounds to highly specific agents. This guide provides a detailed comparison of (S)-Volinanserin, a highly selective 5-HT2A antagonist, with less selective antagonists such as ketanserin (B1673593), ritanserin (B1680649), and pimavanserin (B1677881). We present supporting experimental data to elucidate the rationale for choosing a more selective antagonist in research and drug development.
The Importance of Selectivity in 5-HT2A Receptor Antagonism
The rationale for pursuing highly selective 5-HT2A antagonists lies in the desire to minimize off-target effects and thereby reduce the potential for adverse events. Many early-generation antipsychotics and other CNS-active drugs interact with a variety of receptors, including other serotonin receptor subtypes (e.g., 5-HT2C), dopamine (B1211576) receptors (e.g., D2), adrenergic receptors (e.g., α1), and histamine (B1213489) receptors (e.g., H1). While some of these interactions may contribute to the therapeutic profile of a drug, they are also frequently associated with undesirable side effects such as motor impairments (extrapyramidal symptoms), sedation, weight gain, and cardiovascular effects.
This compound (also known as MDL 100,907) was specifically designed to exhibit high affinity and selectivity for the 5-HT2A receptor, with significantly lower affinity for other neurotransmitter receptors.[1][2] This high selectivity allows for a more precise pharmacological tool to investigate the specific roles of the 5-HT2A receptor in physiological and pathological processes, and potentially offers a therapeutic agent with a cleaner side-effect profile.
Comparative Binding Affinity Profiles
The binding affinity of a compound for its target receptor and various off-target receptors is a critical determinant of its selectivity. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for this compound and several less selective antagonists at the 5-HT2A receptor and a panel of common off-target receptors. The data is compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, providing a standardized basis for comparison.[3][4]
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | α1A (Ki, nM) | D2 (Ki, nM) | H1 (Ki, nM) |
| This compound | 0.5 | 113 | >10,000 | >10,000 | 1,100 |
| Ketanserin | 1.3 | 48 | 2.5 | 260 | 11 |
| Ritanserin | 0.5 | 1.8 | 62 | 220 | 47 |
| Pimavanserin | 0.087 | 0.44 | >10,000 | >10,000 | >10,000 |
As the data illustrates, this compound demonstrates exceptional selectivity for the 5-HT2A receptor. Its affinity for the 5-HT2C receptor is more than 200-fold lower, and it has negligible affinity for the α1A-adrenergic, D2-dopaminergic, and H1-histaminergic receptors. In contrast, ketanserin and ritanserin exhibit high affinity for not only the 5-HT2A receptor but also for the 5-HT2C and α1A-adrenergic receptors.[2] Pimavanserin also shows high affinity for the 5-HT2A receptor and, to a lesser extent, the 5-HT2C receptor, but is highly selective over adrenergic, dopaminergic, and histaminergic receptors.[5][6]
Functional Consequences of Selectivity
The differences in binding profiles translate to distinct functional consequences. The off-target activities of less selective antagonists can confound the interpretation of experimental results and contribute to a broader range of physiological effects. For instance, the α1-adrenergic antagonism of ketanserin can lead to cardiovascular side effects like hypotension.[7] The potent 5-HT2C antagonism of ritanserin may influence mood and appetite, in addition to its 5-HT2A-mediated effects.[8]
In preclinical studies, the high selectivity of this compound allows for a more direct attribution of its observed effects to the blockade of 5-HT2A receptors. For example, in rodent models, this compound is a potent antagonist of hallucinogenic-like behaviors induced by 5-HT2A agonists, such as the head-twitch response.[9] This makes it an invaluable tool for dissecting the specific contribution of 5-HT2A receptor activation to complex behaviors.
Experimental Protocols
To provide a practical context for the data presented, we outline the methodologies for two key types of experiments used to characterize these antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
Test compounds (this compound, ketanserin, etc.) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Inositol (B14025) Phosphate (B84403) Accumulation Assay
This is a functional assay that measures the ability of an antagonist to block the downstream signaling of the 5-HT2A receptor.
Objective: To quantify the inhibition of 5-HT-induced inositol phosphate (IP) accumulation by a test compound.
Materials:
-
Intact cells expressing the human 5-HT2A receptor.
-
[3H]myo-inositol.
-
Serotonin (5-HT) or another 5-HT2A agonist.
-
Test compounds (this compound, ketanserin, etc.) at various concentrations.
-
Lithium chloride (LiCl) solution (to inhibit IP degradation).
-
Dowex anion-exchange resin.
-
Scintillation counter.
Protocol:
-
Cell Labeling: Incubate the cells with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Pre-incubate the labeled cells with the test compound at various concentrations for a specified time.
-
Stimulation: Add LiCl followed by a fixed concentration of 5-HT to stimulate the 5-HT2A receptors. Incubate for a defined period (e.g., 30-60 minutes).[13][14]
-
Extraction: Stop the reaction and extract the inositol phosphates from the cells.
-
Purification: Separate the [3H]inositol phosphates from other radioactive components using anion-exchange chromatography.
-
Scintillation Counting: Measure the radioactivity of the eluted [3H]inositol phosphates.
-
Data Analysis: Determine the concentration of the antagonist that produces 50% inhibition of the 5-HT-stimulated IP accumulation (IC50).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.
Caption: A generalized workflow for the in vitro and in vivo characterization of a novel 5-HT2A receptor antagonist.
Conclusion
The choice of a 5-HT2A receptor antagonist in a research or drug development setting has significant implications for the interpretability of results and the potential for translatability. While less selective antagonists like ketanserin and ritanserin have been valuable historical tools, their off-target activities can introduce confounding variables. This compound, with its superior selectivity for the 5-HT2A receptor, offers a more precise tool to probe the functions of this receptor system. For therapeutic applications, a highly selective antagonist has the potential to provide targeted efficacy with a more favorable safety and tolerability profile, thereby offering a significant advantage in the development of novel treatments for CNS disorders. The data presented in this guide underscores the rationale for prioritizing selectivity in the design and selection of 5-HT2A receptor antagonists.
References
- 1. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. Ki Database - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of a new serotonin antagonist, ketanserin, in experimental and clinical hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antidepressant activity of inositol in the forced swim test involves 5-HT(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. 5-HT2 receptor-stimulated inositol phosphate formation in rat aortic myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serotonin increases the production of inositol phosphates and mobilises calcium via the 5-HT2 receptor in A7r5 smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming CNS Target Engagement of (S)-Volinanserin
For Researchers, Scientists, and Drug Development Professionals
(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, a key target in the development of therapeutics for a range of central nervous system (CNS) disorders. Demonstrating that a drug candidate effectively engages its intended target in the brain is a critical step in the drug development pipeline. This guide provides a comparative overview of established and emerging techniques for confirming the target engagement of this compound in the CNS, supported by experimental data and detailed protocols.
Direct Target Engagement Techniques
Direct methods provide a quantitative measure of the physical interaction between this compound and the 5-HT2A receptor in the CNS.
Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of receptor occupancy. This is achieved by administering a radiolabeled ligand that binds to the target receptor and measuring its displacement by the drug candidate. For the 5-HT2A receptor, radiolabeled versions of selective antagonists, such as [11C]MDL 100,907, are utilized.[1][2][3]
Quantitative Data Summary: 5-HT2A Receptor Occupancy with this compound (MDL 100,907) in Humans
| Oral Dose of this compound | Mean 5-HT2A Receptor Occupancy in Frontal Cortex | Time Post-Dose (hours) | Radiotracer Used | Reference |
| 10 mg | 70-90% | 8 | [11C]NMSP | [4] |
| 10 mg | ~70% (decreased by ~20% from 8h) | 24 | [11C]NMSP | [4] |
| 20 mg | 70-90% | 8 | [11C]NMSP | [4] |
| 20 mg | 70-90% | 24 | [11C]NMSP | [4] |
| 6 mg | ~90% | Not Specified | [11C]NMSP | [5] |
| 20 mg | >90% | Steady State | [11C]MDL 100,907 | [6] |
Experimental Protocol: PET Imaging with [11C]MDL 100,907 in Humans [1][7]
-
Subject Preparation: Healthy volunteers or patients undergo a baseline PET scan following a medical history, physical examination, and brain MRI. Subjects should be free of any medication that could interfere with the 5-HT2A system.
-
Radiotracer Synthesis: [11C]MDL 100,907 is synthesized by the methylation of its precursor, MDL 105,725, using [11C]methyl iodide.
-
PET Scan Acquisition:
-
An intravenous bolus of [11C]MDL 100,907 (typically 300-360 MBq) is administered.
-
Dynamic 3D PET scans are acquired over a period of 90-120 minutes.
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma, which serves as the input function for kinetic modeling.
-
-
Data Analysis:
-
The PET data is reconstructed and co-registered with the subject's MRI.
-
Time-activity curves are generated for various brain regions of interest (e.g., frontal cortex, cerebellum).
-
A two-tissue compartment model is often used to analyze the kinetic data and calculate the binding potential (BP_ND), which is proportional to the density of available receptors.
-
For receptor occupancy studies, a baseline scan is performed without the drug, followed by a second scan after administration of this compound. The percentage of receptor occupancy is calculated as the percentage reduction in BP_ND between the baseline and post-drug scans. The cerebellum is often used as a reference region due to its low density of 5-HT2A receptors.
-
In Vivo and Ex Vivo Receptor Occupancy Assays
These preclinical techniques involve administering the drug candidate to animals, followed by either in vivo displacement of a radiolabeled tracer or ex vivo measurement of receptor binding in dissected brain tissue.
Quantitative Data Summary: 5-HT2A Receptor Occupancy of 5-HT2A Antagonists in Rats
| Compound | ED50 (mg/kg, i.p.) for 5-HT2A Receptor Occupancy | Radiotracer Used | Reference |
| This compound (MDL 100,907) | 0.100 | [3H]M100907 | [8] |
| Ketanserin | 0.316 | [3H]M100907 | [8] |
| Risperidone | 0.051 | [3H]M100907 | [8] |
| Olanzapine | 0.144 | [3H]M100907 | [8] |
Experimental Protocol: Ex Vivo Receptor Occupancy Assay in Rats
-
Animal Dosing: Rats are administered various doses of this compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Tissue Collection: At a predetermined time point after dosing, animals are euthanized, and their brains are rapidly removed and frozen.
-
Cryosectioning: The frozen brains are sectioned into thin slices (e.g., 20 µm) using a cryostat.
-
Radioligand Incubation: The brain sections are incubated with a solution containing a radiolabeled 5-HT2A receptor ligand (e.g., [3H]ketanserin or [3H]MDL 100,907).
-
Washing and Drying: The sections are washed to remove unbound radioligand and then dried.
-
Autoradiography: The dried sections are exposed to a phosphor imaging plate or autoradiographic film to visualize and quantify the amount of radioligand binding.
-
Data Analysis: The density of radioligand binding in specific brain regions is measured. The percentage of receptor occupancy for each dose of this compound is calculated by comparing the binding in the drug-treated animals to that in the vehicle-treated animals. An ED50 value, the dose at which 50% of the receptors are occupied, can then be determined.
Indirect Target Engagement Techniques
Indirect methods assess the downstream functional consequences of 5-HT2A receptor blockade by this compound.
Quantitative Electroencephalography (qEEG)
Quantitative electroencephalography (qEEG) measures the electrical activity of the brain. Blockade of 5-HT2A receptors is known to increase slow-wave sleep (SWS) and enhance low-frequency (delta) power in the EEG.
Quantitative Data Summary: Effect of 5-HT2A Antagonists on Slow Wave Sleep
| Compound | Dose | Change in Slow Wave Sleep (SWS) | Species | Reference |
| Ritanserin (B1680649) | 5 mg | 51.4% increase | Humans | [9] |
| Ketanserin | 20 mg | 17.2% increase | Humans | [9] |
| Ketanserin | 40 mg | 24.4% increase | Humans | [9] |
| Seganserin | Not specified | Increase in SWS and delta/theta power | Humans | [10][11] |
| MDL 100,907 | 0.3, 1.0, 3.0 mg/kg | Increased non-REM sleep and delta power | Rats | [12] |
| Ritanserin | 0.3 mg/kg | Increase in deep slow wave sleep | Rats | [13] |
Experimental Protocol: Quantitative EEG in Humans
-
Subject Instrumentation: Subjects are fitted with an EEG cap containing multiple electrodes placed according to the international 10-20 system.
-
Baseline Recording: A baseline EEG is recorded for a specified period, often during both wakefulness and sleep.
-
Drug Administration: Subjects are administered a single dose of this compound or placebo in a double-blind, crossover design.
-
Post-Dose Recording: EEG is recorded continuously for several hours after drug administration, typically including a full sleep cycle.
-
Data Analysis: The EEG data is visually scored for sleep stages and subjected to spectral analysis to determine the power in different frequency bands (e.g., delta, theta, alpha, beta). Changes in the duration of SWS and the power of the delta frequency band after this compound administration compared to placebo are the primary endpoints.
Cerebrospinal Fluid (CSF) Biomarkers
Measurement of neurotransmitter metabolites in the cerebrospinal fluid (CSF) can provide an indirect indication of changes in neuronal activity. Blockade of 5-HT2A receptors could potentially alter serotonin turnover, which might be reflected in the levels of its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
Principle and Limitations:
The rationale for using CSF 5-HIAA as a biomarker for 5-HT2A receptor engagement is that by blocking a key serotonin receptor, the feedback mechanisms regulating serotonin synthesis and release may be altered, leading to a change in 5-HIAA levels. However, this is an indirect measure and can be influenced by numerous other factors, including the activity of other serotonin receptors and transporters.[14][15][16] To date, there is limited direct evidence demonstrating a consistent and dose-dependent change in CSF 5-HIAA following selective 5-HT2A antagonism.[17] Therefore, while theoretically plausible, its utility as a primary method for confirming target engagement of this compound is not as well-established as PET or receptor occupancy assays.
Experimental Protocol: CSF Biomarker Analysis
-
Lumbar Puncture: A baseline CSF sample is collected from subjects via lumbar puncture.
-
Drug Administration: Subjects are treated with this compound for a specified duration.
-
Follow-up Lumbar Puncture: A second CSF sample is collected after the treatment period.
-
Sample Analysis: The CSF samples are analyzed for 5-HIAA concentrations using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in 5-HIAA levels from baseline to post-treatment are evaluated.
Comparison of Techniques
| Technique | Type | Invasiveness | Quantitativeness | Translatability to Humans | Key Advantages | Key Disadvantages |
| PET Imaging | Direct | Minimally Invasive | High | High | Non-invasive, provides spatial distribution of receptor occupancy in the living brain. | High cost, requires specialized facilities and radiochemistry. |
| Receptor Occupancy Assays | Direct | Highly Invasive (preclinical) | High | Moderate | High throughput, provides direct measure of receptor binding. | Preclinical only, does not provide spatial information in the same way as PET. |
| Quantitative EEG | Indirect | Non-Invasive | Moderate | High | Non-invasive, relatively low cost, provides functional readout of drug effect. | Indirect measure of target engagement, can be influenced by off-target effects. |
| CSF Biomarkers | Indirect | Invasive | Moderate | High | Can provide information on neurotransmitter turnover. | Indirect and potentially confounded measure of target engagement, invasive procedure. |
Visualizations
Caption: Simplified signaling pathway of the 5-HT2A receptor and the antagonistic action of this compound.
Caption: Workflow for determining 5-HT2A receptor occupancy using PET imaging.
Conclusion
Confirming target engagement of this compound in the CNS can be achieved through a variety of techniques, each with its own set of advantages and limitations. PET imaging stands out as the gold standard for non-invasively quantifying receptor occupancy in humans, providing robust and translatable data. Preclinical in vivo and ex vivo receptor occupancy assays are invaluable for early-stage drug development, offering high-throughput and quantitative assessment of target binding. Indirect methods such as qEEG can provide valuable functional evidence of target engagement, while the utility of CSF biomarkers like 5-HIAA requires further validation for this specific application. The choice of technique will depend on the stage of drug development, the specific research question, and the available resources. A multi-modal approach, combining direct and indirect measures, will ultimately provide the most comprehensive understanding of this compound's engagement with the 5-HT2A receptor in the CNS.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. PET imaging of central 5-HT2A receptors with carbon-11-MDL 100,907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [11C]MDL 100907, a radioligland for selective imaging of 5-HT(2A) receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time course of 5-HT2A receptor occupancy in the human brain after a single oral dose of the putative antipsychotic drug MDL 100,907 measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positron emission tomographic analysis of dose-dependent MDL 100,907 binding to 5-hydroxytryptamine-2A receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualisation of loss of 5-HT2A receptors with age in healthy volunteers using [18F]altanserin and positron emission tomographic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extended characterisation of the serotonin 2A (5-HT2A) receptor-selective PET radiotracer 11C-MDL100907 in humans: quantitative analysis, test-retest reproducibility, and vulnerability to endogenous 5-HT tone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a rat in vivo [(3)H]M100907 binding assay to determine a translatable measure of 5-HT(2A) receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Slow wave sleep in humans: role of 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of seganserin, a 5-HT2 antagonist, and temazepam on human sleep stages and EEG power spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute and long-term effects of the 5-HT2 receptor antagonist ritanserin on EEG power spectra, motor activity, and sleep: changes at the light-dark phase shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute changes in cerebrospinal fluid 5-HIAA following oral paroxetine challenge in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Hydroxytryptophan-induced cortisol response and CSF 5-HIAA in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-HT and 5-HIAA in cerebrospinal fluid in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of a 5-HT2A receptor antagonist on pain-related behavior, endogenous 5-hydroxytryptamine production, and the expression 5-HT2A receptors in dorsal root ganglia in a rat lumbar disc herniation model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-Volinanserin: A Guide for Laboratory Professionals
(S)-Volinanserin, a potent and selective 5-HT2A receptor antagonist used in research, requires careful handling and disposal due to its potential hazards. [1][2] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical and is very toxic to aquatic life.[3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4] Handle in a well-ventilated area, preferably in a chemical fume hood. Do not eat, drink, or smoke when using this product.[4]
-
Emergency Procedures:
-
In case of skin contact: Wash with plenty of soap and water.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]
-
If swallowed: Rinse mouth.[4]
-
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | αR-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol |
| Synonyms | MDL 100907, M100907 |
| Molecular Formula | C₂₂H₂₈FNO₃ |
| Molecular Weight | 373.5 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (B127407) (DMF). Sparingly soluble in aqueous buffers.[1] |
| Storage | Store at -20°C.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, regional, and national regulations for hazardous chemical waste.[3][4] The following procedure provides a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
-
Pure this compound: Unused or expired pure this compound should be treated as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, empty vials, and bench paper, should also be considered hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. Do not mix with other incompatible waste streams.
Step 2: Waste Collection and Storage
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Irritant," "Aquatic Hazard").
-
Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. Contact them to schedule a pickup.
-
Waste Manifest: Ensure that all required waste manifest forms are completed accurately.
-
Professional Disposal Service: The EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the waste, typically through high-temperature incineration.[5]
Important Considerations:
-
Do NOT dispose of this compound down the drain. Its high toxicity to aquatic life poses a significant environmental risk.[3]
-
Do NOT dispose of this compound in the regular trash.
-
Empty Containers: "Empty" containers that held pure this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Collection: Collect the spilled material and absorbent into a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent. Collect all decontamination materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (S)-Volinanserin
Essential Safety and Handling Guide for (S)-Volinanserin
**this compound, also known as MDL 100907, is a potent and selective 5-HT2A receptor antagonist used in research.[1][2] Due to its chemical nature and biological activity, adherence to strict safety protocols is essential to protect laboratory personnel and the environment. This guide provides detailed procedures for the safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Harmful if swallowed.[3]
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause respiratory irritation.[3]
-
Very toxic to aquatic life.[4]
It is crucial to consider this material hazardous until more comprehensive information is available.[1] All chemicals may pose unknown hazards and should be handled with caution.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.
| Task | Engineering Control | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety glasses with side shields or safety goggles | Disposable gown or dedicated lab coat | N95/FFP2-rated mask if not in a ventilated enclosure |
| Preparing Solutions | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety goggles or face shield if splash potential exists | Disposable gown or dedicated lab coat | Not required if in a fume hood |
| Administering to Animals | Ventilated Cage Changing Station (if applicable) | Nitrile or Neoprene Gloves | Safety glasses with side shields | Disposable gown or dedicated lab coat | As required by institutional animal care protocols |
| General Laboratory Use | Well-ventilated area | Nitrile or Neoprene Gloves | Safety glasses | Standard lab coat | Not generally required |
Personnel must wear appropriate PPE to prevent inhalation and contact with eyes and skin.[3][5]
Quantitative Data Summary
Proper storage and solution preparation are vital for experimental integrity and safety.
| Parameter | Value | Notes |
| Storage Temperature | -20°C | For long-term stability (≥4 years) as a crystalline solid.[1] |
| Stock Solution Storage | -80°C (1 year) or -20°C (6 months) | When dissolved in DMSO.[6] |
| Aqueous Solution Stability | ≤ 1 day | Aqueous solutions are not recommended for storage beyond one day.[1] |
| Solubility in Organic Solvents | Ethanol: ~20 mg/mlDMSO: ~15 mg/mlDMF: ~25 mg/ml | The solvent of choice should be purged with an inert gas.[1] |
| Solubility in Aqueous Buffers | Sparingly soluble | For maximum solubility, first dissolve in DMF and then dilute with the aqueous buffer.[1] |
| Example Aqueous Solubility | ~0.5 mg/ml | In a 1:1 solution of DMF:PBS (pH 7.2).[1] |
Standard Operating Procedures
Follow these step-by-step protocols for handling this compound.
Engineering Controls
-
Primary Control: Always handle the solid form and prepare stock solutions of this compound inside a certified chemical fume hood to avoid dust and aerosol formation.[3]
-
Ventilation: Ensure the laboratory is well-ventilated.[3]
Handling the Solid Compound
-
Preparation: Don all required PPE as specified in the table above.
-
Weighing: If possible, use a ventilated balance enclosure. If not available, weigh the compound within a chemical fume hood.
-
Aliquotting: Minimize the creation of dust. Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Cleanup: After handling, decontaminate the work surface by scrubbing with alcohol.[3] Wash hands thoroughly after completing the task.[1][3]
Preparing Stock Solutions
-
Preparation: Work within a chemical fume hood and wear appropriate PPE for handling liquids.
-
Solvent Selection: Choose an appropriate organic solvent such as DMSO, DMF, or ethanol.[1] Purge the solvent with an inert gas before use.[1]
-
Dissolution: Add the solvent to the vial containing the pre-weighed this compound solid. Cap the vial securely and mix by vortexing or sonication until fully dissolved.
-
Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C for long-term stability.[6]
Spill Management
-
Evacuation: Evacuate personnel from the immediate spill area.[3]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage. Keep the material away from drains or water courses.[3]
-
Cleanup (Solid Spill): Carefully sweep or vacuum the solid material, avoiding dust generation. Place into a sealed container for disposal.
-
Cleanup (Liquid Spill): Absorb the solution with an inert, liquid-binding material (e.g., diatomite, universal binders).[3] Place the contaminated material into a sealed container for disposal.
-
Decontamination: Decontaminate the spill surface by scrubbing with alcohol.[3] Dispose of all contaminated materials as hazardous waste.
Disposal Plan
This compound is very toxic to aquatic life and must be disposed of as hazardous chemical waste.[4] Do not release it into the environment.[4]
-
Waste Collection: Collect all waste materials (unused compound, empty containers, contaminated PPE, and spill cleanup materials) in a clearly labeled, sealed container.
-
Labeling: Label the waste container as "Hazardous Chemical Waste" and list "this compound" as a primary component.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This may involve contacting the Environmental Health and Safety (EHS) office for pickup.
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[7][8] While some medicines can be flushed, this should only be done if specifically instructed, which is not the case here.[7][9] Community drug take-back programs are a good option for unused medicines but may not be suitable for pure research chemicals.[7]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fda.gov [fda.gov]
- 8. health.qld.gov.au [health.qld.gov.au]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
